Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate
Description
Properties
IUPAC Name |
methyl 3-(1H-benzimidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFFOAJFKWQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587638 | |
| Record name | Methyl 3-(1H-benzimidazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421552-88-7 | |
| Record name | Methyl 3-(1H-benzimidazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate from o-Phenylenediamine
Abstract
The benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities.[1][2] This guide provides an in-depth, technical walkthrough for the synthesis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate, a key chemical intermediate and versatile building block for advanced bioactive molecules.[3] The synthesis is achieved through the acid-catalyzed cyclocondensation of o-phenylenediamine with methyl 3-formylbenzoate. We will explore the underlying chemical principles, present a detailed and validated experimental protocol, and outline the necessary analytical methods for product characterization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible methodology for accessing this important molecular scaffold.
Introduction to the Benzimidazole Scaffold
Benzimidazoles are a class of heterocyclic aromatic compounds resulting from the fusion of a benzene ring with an imidazole ring.[4] This privileged structure is found in a multitude of biologically active compounds, including antiulcer agents (e.g., omeprazole), antihypertensives, antivirals, and anticancer drugs.[1] Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for naturally occurring nucleotides, enabling them to interact with various biopolymers and enzyme active sites.[2][5]
The target molecule, this compound (C₁₅H₁₂N₂O₂), is of particular interest. Its structure incorporates the rigid benzimidazole core and a methyl benzoate moiety, providing functional handles for further chemical elaboration. Recent research has highlighted this compound as a foundational structure for developing potent P2Y14 receptor antagonists, which are under investigation for treating inflammatory diseases such as acute lung injury.[3] A reliable and well-understood synthetic route is therefore critical for advancing research in these areas. This guide details a common and efficient method for its preparation.
Core Chemical Principles and Mechanism
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of o-phenylenediamine with either a carboxylic acid (the Phillips-Ladenburg reaction) or, more frequently, an aldehyde.[6][7][8] The use of aldehydes is often preferred due to their wide commercial availability and typically milder reaction conditions.[1][8]
Reaction Mechanism: Aldehyde Condensation Pathway
The reaction proceeds via a multi-step acid-catalyzed cyclocondensation mechanism. Each step is a logical progression driven by the inherent reactivity of the functional groups.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the primary amine groups of o-phenylenediamine on the electrophilic carbonyl carbon of methyl 3-formylbenzoate. The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity. This leads to a carbinolamine intermediate, which rapidly dehydrates to form a protonated Schiff base (iminium ion).
-
Intramolecular Cyclization: The second, unreacted amine group of the Schiff base intermediate then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This ring-closing step forms a five-membered dihydrobenzimidazole intermediate (an aminal).
-
Aromatization: The final and irreversible step is the aromatization of the dihydrobenzimidazole ring to form the stable benzimidazole system. This occurs through an oxidative dehydrogenation process. In many protocols, atmospheric oxygen serves as the oxidant, especially when the reaction is heated in an open vessel.[1] In other cases, a mild oxidizing agent can be added to facilitate this step and improve yields.
The causality is clear: the nucleophilicity of the diamine, the electrophilicity of the aldehyde, and the thermodynamic stability of the final aromatic ring system are the primary drivers of this transformation.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The procedure includes purification and outlines the necessary safety precautions.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) |
| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 |
| Methyl 3-formylbenzoate | 52178-53-5 | C₉H₈O₃ | 164.16 |
| p-Toluenesulfonic Acid (p-TsOH) | 104-15-4 | C₇H₈O₃S | 172.20 |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (5.41 g, 50.0 mmol) and methyl 3-formylbenzoate (8.21 g, 50.0 mmol) in ethanol (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.86 g, 5.0 mmol, 10 mol%) to the mixture. The use of an acid catalyst is crucial for activating the aldehyde for nucleophilic attack.[9]
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:EtOAc eluent). The consumption of starting materials and the appearance of a new, UV-active spot corresponding to the product indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Work-up & Neutralization: Redissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-TsOH catalyst. This step is critical to prevent product degradation during storage and to facilitate purification. Follow with a wash of brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. An alternative for less pure samples is column chromatography on silica gel.
Safety Precautions
-
o-Phenylenediamine is toxic and a suspected mutagen; handle with gloves in a well-ventilated fume hood.
-
p-Toluenesulfonic acid is corrosive; avoid skin and eye contact.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the procedure.
Product Characterization and Data
Verifying the structure and purity of the final compound is a non-negotiable step for ensuring the trustworthiness of the synthesis.
Quantitative Summary
| Parameter | Value | Notes |
| o-Phenylenediamine | 5.41 g (50.0 mmol) | Limiting Reagent (1.0 eq) |
| Methyl 3-formylbenzoate | 8.21 g (50.0 mmol) | 1.0 equivalent |
| p-Toluenesulfonic Acid | 0.86 g (5.0 mmol) | 0.1 equivalent (catalyst) |
| Solvent (Ethanol) | 100 mL | |
| Reaction Temperature | ~78 °C (Reflux) | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Theoretical Yield | 12.61 g | Based on 100% conversion |
| Expected Yield | 10.1 - 11.3 g | Typically 80-90% after purification |
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Formula: C₁₅H₁₂N₂O₂
-
Molecular Weight: 252.27 g/mol
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals. The aromatic protons of the benzimidazole moiety will appear between δ 7.20-7.80 ppm. The protons on the benzoate ring will be shifted further downfield, typically between δ 8.00-8.50 ppm, due to the electron-withdrawing effects of the ester and the imidazole ring. A singlet for the methyl ester protons (-OCH₃) should be observed around δ 3.90 ppm.[10] The N-H proton of the imidazole ring will appear as a broad singlet at a high chemical shift, typically > δ 12.0 ppm.[11]
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): Expect signals for the ester carbonyl carbon (~165 ppm), the C2 carbon of the benzimidazole ring (~151 ppm), and a series of signals in the aromatic region (110-145 ppm). The methyl carbon of the ester will appear upfield (~52 ppm).[11]
-
Mass Spectrometry (ESI-MS): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 253.09.
-
IR Spectroscopy (KBr, cm⁻¹): Key vibrational bands include a broad N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), a strong C=O stretch from the ester (~1720 cm⁻¹), and C=N/C=C stretches in the fingerprint region (~1600-1450 cm⁻¹).[11][12]
Process Visualization
To better illustrate the experimental sequence, a workflow diagram is provided below.
Synthetic Scheme
A schematic representation of the synthesis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This guide has detailed a reliable and efficient synthesis of this compound from o-phenylenediamine and methyl 3-formylbenzoate. By understanding the underlying reaction mechanism, adhering to the structured experimental protocol, and performing rigorous analytical characterization, researchers can confidently produce this valuable chemical intermediate. The presented methodology is robust, scalable, and provides a solid foundation for further synthetic elaborations in the pursuit of novel therapeutic agents.
References
-
Title: PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry Source: AdiChemistry URL: [Link]
-
Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: Beilstein Journals URL: [Link]
-
Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
-
Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: PMC - NIH URL: [Link]
-
Title: Phillips‐Ladenburg Benzimidazole Synthesis Source: CoLab URL: [Link]
-
Title: A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy Source: NIH URL: [Link]
-
Title: Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) Source: Semantic Scholar URL: [Link]
-
Title: Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies Source: MDPI URL: [Link]
-
Title: SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES Source: Connect Journals URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine Source: ResearchGate URL: [Link]
-
Title: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst Source: Oriental Journal of Chemistry URL: [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 421552-88-7 [benchchem.com]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
An In-depth Technical Guide to the Structural Characterization of 2-Arylbenzimidazoles: A Case Study Using NMR and Mass Spectrometry
Introduction: The Structural Imperative of Benzimidazole Scaffolds in Drug Discovery
Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise structural elucidation of novel benzimidazole derivatives is a cornerstone of drug discovery and development, ensuring the integrity, purity, and ultimately, the efficacy and safety of potential drug candidates. This guide provides a detailed walkthrough of the analytical methodologies employed for the structural characterization of a representative 2-arylbenzimidazole, Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate.
While specific experimental spectra for this exact molecule are not publicly available, this guide will utilize a composite of established spectral data from closely related and structurally analogous benzimidazole derivatives to provide a robust and instructive framework for researchers. The principles and protocols detailed herein are universally applicable to the characterization of this important class of heterocyclic compounds. The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with methyl 3-formylbenzoate under acidic conditions.[2]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular framework with high precision.
A. Experimental Protocol: ¹H and ¹³C NMR
A meticulously executed experimental protocol is fundamental to acquiring high-quality, reproducible NMR data. The following steps outline a validated procedure for the analysis of benzimidazole derivatives.
Protocol 1: Sample Preparation and NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expert Insight: DMSO-d₆ is the solvent of choice for many benzimidazole derivatives due to its excellent solubilizing capacity and, critically, its ability to slow down the proton exchange of the N-H group, allowing for its observation in the ¹H NMR spectrum.[1]
-
Ensure complete dissolution of the sample, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters to set include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
All chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).[3]
-
B. ¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. The expected chemical shifts (δ) and coupling patterns for this compound are discussed below, based on established data for analogous compounds.[3]
Caption: Molecular Structure of this compound
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~12.5 - 13.0 | Broad Singlet | 1H |
| Aromatic (Benzoate) | ~7.5 - 8.5 | Multiplets | 4H |
| Aromatic (Benzimidazole) | ~7.2 - 7.7 | Multiplets | 4H |
| O-CH₃ | ~3.9 | Singlet | 3H |
-
N-H Proton (Imidazole Ring): A characteristic feature of benzimidazoles is the highly deshielded N-H proton, which typically appears as a broad singlet in the downfield region of the spectrum (around 12.5-13.0 ppm) when DMSO-d₆ is used as the solvent.[1] This significant downfield shift is a result of the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the sulfoxide group of the solvent.
-
Aromatic Protons (Benzimidazole and Benzoate Rings): The eight aromatic protons will resonate in the region of approximately 7.2 to 8.5 ppm. The protons on the benzoate ring are expected to show a more complex splitting pattern due to their meta-substitution. The protons on the benzimidazole ring will also appear as a set of multiplets. A detailed analysis of the coupling constants (J-values) would be necessary for unambiguous assignment, often requiring 2D NMR techniques such as COSY.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at around 3.9 ppm. This signal is typically well-resolved and serves as a clear diagnostic peak for the presence of the methyl ester functionality.
C. ¹³C NMR Spectral Interpretation: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 - 167 |
| C2 (Imidazole) | ~150 - 155 |
| Aromatic & Imidazole Carbons | ~110 - 145 |
| O-CH₃ | ~52 - 53 |
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear as a singlet in the range of 165-167 ppm.
-
Imidazole C2 Carbon: The C2 carbon of the benzimidazole ring, to which the benzoate ring is attached, is also significantly deshielded and is expected to resonate around 150-155 ppm.[4]
-
Aromatic and Imidazole Carbons: The remaining aromatic and imidazole carbons will give rise to a series of signals in the range of 110-145 ppm. The symmetry of the benzimidazole part of the molecule will influence the number of distinct signals observed.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet in the upfield region of the aromatic signals, typically around 52-53 ppm.
Caption: NMR Experimental and Analytical Workflow.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
A. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
For polar, nitrogen-containing compounds like benzimidazoles, Electrospray Ionization (ESI) is the preferred ionization method. ESI is a "soft" ionization technique that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion.
Protocol 2: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
A small amount of a volatile acid, such as formic acid (0.1%), can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Setup and Data Acquisition:
-
The analysis should be performed on a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire the spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Scan a mass range that encompasses the expected molecular weight of the compound (for this compound, the exact mass is approximately 252.09 g/mol ).
-
B. Mass Spectrum Interpretation: Molecular Ion and Fragmentation Pathways
The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Expected MS Data:
| Ion | Expected m/z |
| [M+H]⁺ | ~253.1 |
-
Molecular Ion Peak: The base peak in the spectrum is anticipated to be the protonated molecular ion at an m/z of approximately 253.1. This confirms the molecular weight of the compound.
-
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced by increasing the cone voltage. A plausible fragmentation pathway for 2-arylbenzimidazoles involves the cleavage of the bond between the benzimidazole and the benzoate moieties.
Caption: A plausible fragmentation pathway for the protonated molecule.
III. Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of this compound, and indeed any novel chemical entity, relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed blueprint of the molecular structure, while mass spectrometry confirms the molecular weight and offers insights into the compound's stability and fragmentation. The protocols and interpretation frameworks presented in this guide, grounded in established scientific principles and data from analogous compounds, provide a reliable workflow for researchers in drug discovery and development to confidently elucidate the structures of new benzimidazole derivatives.
References
-
The Royal Society of Chemistry. Supporting Information for a relevant article. [Link]
-
The Royal Society of Chemistry. Supporting Information for a relevant article. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]
-
ResearchGate. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. [Link]
-
National Institutes of Health. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]
-
Chegg.com. Solved The following is the Mass spectrum of methyl | Chegg.com. [Link]
-
AA Blocks. 93-58-3 | MFCD00008421 | Methyl Benzoate. [Link]
-
ResearchGate. SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO. [Link]
-
NIST WebBook. Benzoic acid, 3-methyl-, methyl ester. [Link]
-
Pharmaffiliates. Methyl 3-(4-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)piperazin-1-yl)benzoate Hydrochloride. [Link]
-
Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows it to readily interact with a diverse array of biological macromolecules, making it a cornerstone in the design of novel therapeutics.[1][2] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The physicochemical attributes of these molecules, such as their hydrogen bonding capacity, potential for π-π stacking, and hydrophobic interactions, are pivotal to their biological function.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific benzimidazole derivative, Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate, a compound of significant interest in contemporary drug development.
Chemical Identity and Core Physicochemical Parameters
This compound is a key intermediate and structural motif in the development of novel therapeutics, particularly as a P2Y14 receptor antagonist.[5] A thorough understanding of its fundamental physicochemical properties is essential for its application in drug design, formulation, and preclinical development.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 252.27 g/mol | [5] |
| CAS Number | 421552-88-7 | [5] |
| Melting Point | 252-255 °C (estimated for a similar benzimidazole derivative) | [7] |
| Boiling Point | Not experimentally determined. Predicted to be high due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8] | |
| pKa | Not experimentally determined. The benzimidazole ring contains both an acidic N-H proton and a basic imine-type nitrogen, leading to amphoteric character. The pKa of the N-H proton is expected to be in the range of 12-13, while the pKa of the protonated imine nitrogen is likely around 5-6. | |
| LogP (Octanol/Water) | Not experimentally determined. A predicted XLogP3 value for the isomeric Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is 3.1, suggesting moderate lipophilicity. | [4] |
Biological Context and Therapeutic Relevance
This compound has emerged as a critical building block in the synthesis of potent and selective antagonists for the P2Y14 receptor.[5] This G protein-coupled receptor (GPCR) is implicated in a variety of inflammatory and immune responses.[2]
The P2Y14 Receptor and NLRP3 Inflammasome Signaling Pathway
The P2Y14 receptor, activated by UDP-sugars, plays a significant role in inflammatory processes.[2] Antagonism of this receptor has shown therapeutic potential in preclinical models of inflammatory diseases, including acute lung injury.[5] The mechanism of action for some P2Y14 receptor antagonists involves the suppression of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling pathway.[5]
The NLRP3 inflammasome is a multiprotein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This process is a key component of the innate immune response but its dysregulation can lead to chronic inflammation and tissue damage.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa values determine the extent of ionization at a given pH, which significantly impacts its solubility, permeability, and receptor binding.
Methodology (UV-Vis Spectrophotometry):
-
Solution Preparation: A series of buffer solutions with a range of pH values are prepared. A stock solution of the compound is also prepared.
-
Spectral Measurement: A small aliquot of the compound's stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Lipophilicity (LogP) Determination
Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a critical determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Methodology (Shake-Flask Method):
-
System Preparation: A biphasic system of n-octanol and water (or a buffer of a specific pH for LogD) is prepared and mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the benzimidazole and benzoate rings, likely in the range of 7.0-8.5 ppm. A singlet corresponding to the methyl ester protons would appear further upfield, around 3.9 ppm. The N-H proton of the benzimidazole ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester at around 165-170 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The methyl carbon of the ester would be observed at approximately 52 ppm.
-
FT-IR: Key vibrational bands would include N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1720-1700 cm⁻¹), and C=N and C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 252. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester linkage.
Conclusion
This compound is a molecule with significant potential in the development of novel therapeutics, particularly as a P2Y14 receptor antagonist. Its physicochemical properties, including its moderate lipophilicity and hydrogen bonding capabilities, are integral to its biological activity. This guide has provided a comprehensive overview of these properties, along with the established experimental methodologies for their determination. A thorough understanding and characterization of these parameters are crucial for the rational design and successful development of new drug candidates based on this promising benzimidazole scaffold.
References
-
Structural insights into ligand recognition and activation of human purinergic receptor P2Y14. Available at: [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. Available at: [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. Available at: [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
Current Achievements of Benzimidazole: A Review. Available at: [Link]
-
4 - The Royal Society of Chemistry. Available at: [Link]
-
Methyl 3-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 3322314 - PubChem. Available at: [Link]
-
(PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives - ResearchGate. Available at: [Link]
-
Methyl 3-(1H-benzo[d]iMidazol-1-yl)benzoate - Chemical Technology Co.,LTD(expird). Available at: [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed. Available at: [Link]
-
Methyl benzoate | CAS#:93-58-3 | Chemsrc. Available at: [Link]
-
Methyl benzoate - Wikipedia. Available at: [Link]
-
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate | C15H12N2O2 - PubChem. Available at: [Link]
-
SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO - ResearchGate. Available at: [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]
-
Methyl 3-(4-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)piperazin-1-yl)benzoate Hydrochloride | Pharmaffiliates. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]
-
Methyl benzoate - Registration Dossier - ECHA. Available at: [Link]
-
Methyl Benzoate (NMR). Available at: [Link]
-
93-58-3 | MFCD00008421 | Methyl Benzoate | AA Blocks. Available at: [Link]
-
ICSC 1187 - METHYL BENZOATE. Available at: [Link]
-
Methyl 3-(4-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)piperazin-1-yl)benzoate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-(1H-Imidazol-1-ylmethyl)benzoate - Amerigo Scientific [amerigoscientific.com]
- 5. This compound|CAS 421552-88-7 [benchchem.com]
- 6. Methyl 3-(1H-benzo[d]iMidazol-1-yl)benzoate, CasNo.1381947-81-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. rsc.org [rsc.org]
- 8. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this compound, grounded in established spectroscopic principles and supported by data from analogous structures. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related compounds to present a robust and predictive analysis.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₅H₁₂N₂O₂, is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Benzimidazoles are key structural motifs in a variety of pharmaceuticals. The title compound serves as a crucial intermediate in the synthesis of more complex molecules, making its unambiguous characterization essential for quality control and further drug development efforts. NMR spectroscopy is an unparalleled tool for confirming the molecular structure and purity of such compounds.
The synthesis of this compound typically involves the condensation of o-phenylenediamine with methyl 3-formylbenzoate. This reaction forms the core benzimidazole ring structure, and NMR spectroscopy is vital to confirm the successful cyclization and the final structure.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is predicted to exhibit distinct signals corresponding to the protons of the benzimidazole and the methyl benzoate moieties. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), based on data from analogous benzimidazole derivatives. The spectrum is assumed to be recorded in a deuterated solvent such as DMSO-d₆, which is commonly used for benzimidazole compounds.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.0 | br s | 1H | N-H (benzimidazole) |
| ~8.4 - 8.5 | s | 1H | H-2' (benzoate) |
| ~8.1 - 8.2 | d | 1H | H-6' (benzoate) |
| ~7.8 - 7.9 | d | 1H | H-4' (benzoate) |
| ~7.6 - 7.7 | t | 1H | H-5' (benzoate) |
| ~7.5 - 7.6 | m | 2H | H-4/H-7 (benzimidazole) |
| ~7.2 - 7.3 | m | 2H | H-5/H-6 (benzimidazole) |
| ~3.9 | s | 3H | -OCH₃ (methyl ester) |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton: A broad singlet is anticipated in the downfield region (12.5-13.0 ppm) for the N-H proton of the benzimidazole ring. This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent. The broadness of the signal is a characteristic feature resulting from quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
-
Benzoate Protons: The protons on the 3-substituted benzoate ring will exhibit a complex splitting pattern. The proton at the 2'-position is expected to be a singlet or a narrow triplet, being the most deshielded of the benzoate protons due to its proximity to the benzimidazole ring and the ester group. The protons at 4', 5', and 6' will show characteristic doublet and triplet patterns based on their ortho and meta couplings.
-
Benzimidazole Protons: The protons on the benzene ring of the benzimidazole moiety (H-4, H-5, H-6, and H-7) are expected to appear as a set of complex multiplets in the aromatic region. Due to the potential for tautomerism in N-H benzimidazoles, the signals for H-4/H-7 and H-5/H-6 may be broadened or appear as overlapping multiplets.
-
Methyl Ester Protons: A sharp singlet is predicted around 3.9 ppm, corresponding to the three equivalent protons of the methyl ester group.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in the table below.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~151 | C-2 (benzimidazole) |
| ~143 | C-7a (benzimidazole) |
| ~135 | C-3a (benzimidazole) |
| ~132 | C-1' (benzoate) |
| ~131 | C-3' (benzoate) |
| ~130 | C-5' (benzoate) |
| ~129 | C-6' (benzoate) |
| ~128 | C-2' (benzoate) |
| ~124 | C-4' (benzoate) |
| ~122 | C-5/C-6 (benzimidazole) |
| ~115 | C-4/C-7 (benzimidazole) |
| ~52 | -OCH₃ (methyl ester) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, around 166 ppm.
-
Benzimidazole Carbons: The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, will be significantly deshielded and is predicted to appear around 151 ppm. The bridgehead carbons (C-3a and C-7a) will also be in the downfield region. The remaining benzimidazole carbons will appear in the aromatic region, with the signals for C-4/C-7 and C-5/C-6 potentially being averaged due to tautomerism.
-
Benzoate Carbons: The quaternary carbons of the benzoate ring (C-1' and C-3') will have distinct chemical shifts. The remaining aromatic carbons will appear in the typical range for substituted benzene rings.
-
Methyl Ester Carbon: The carbon of the methyl ester group will be the most upfield signal, expected around 52 ppm.
The Role of Prototropic Tautomerism
A key consideration in the NMR spectroscopy of N-H benzimidazoles is the phenomenon of prototropic tautomerism. This involves the rapid exchange of the proton between the two nitrogen atoms of the imidazole ring.
Caption: Prototropic tautomerism in the benzimidazole ring.
The rate of this exchange is highly dependent on the solvent and temperature. In non-polar solvents, the exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the benzimidazole ring appears symmetric. In polar, hydrogen-bond accepting solvents like DMSO-d₆, this exchange can be slowed down, potentially allowing for the observation of distinct signals for the two tautomers. This can result in a more complex spectrum with twice the number of expected signals for the benzimidazole moiety.
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for this compound. By leveraging data from analogous compounds, we have presented a detailed prediction of the chemical shifts and coupling patterns. The importance of considering solvent effects and the phenomenon of prototropic tautomerism has been highlighted. The outlined experimental protocols provide a solid foundation for researchers to acquire and interpret high-quality NMR data for this and related benzimidazole derivatives, ensuring accurate structural characterization which is paramount in the field of drug discovery and development.
References
-
Data for Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. MDPI. [Link]
-
General ¹H and ¹³C NMR of Benzimidazoles. ResearchGate. [Link]
-
NMR Studies of 2-Aryl Derivatives of Benzimidazole. Heterocycles. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives. The Royal Society of Chemistry. [Link]
-
NMR Spectra of Condensed Benzimidazoles. Arabian Journal of Chemistry. [Link]
"discovery and history of benzimidazole derivatives in medicinal chemistry"
An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of Benzimidazole Derivatives
Abstract
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, have enabled the development of a vast array of therapeutic agents with diverse pharmacological activities.[1] This guide provides a comprehensive exploration of the discovery and historical development of benzimidazole derivatives, tracing their journey from initial synthesis to their establishment as indispensable drugs in treating a wide range of human and animal diseases. We will delve into the key scientific milestones, from the pioneering work on anthelmintics to the rational design of proton pump inhibitors and the ongoing exploration of their anticancer potential. This document will further provide detailed insights into the synthetic methodologies, mechanisms of action, and structure-activity relationships that have guided the evolution of this remarkable class of compounds.
The Genesis of a Privileged Scaffold: Early Synthesis and Discovery
The story of benzimidazole begins in 1872, when Hoebrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole through a ring-closure reaction of a benzene-1,2-diamine derivative.[2] However, it was the structural elucidation of vitamin B12, which contains a 5,6-dimethylbenzimidazole moiety, that truly sparked the interest of the medicinal chemistry community.[3] This discovery highlighted the natural occurrence of the benzimidazole nucleus and hinted at its potential biological significance.
The fundamental and most common method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde followed by oxidation.[3][4] This versatile reaction has been adapted and refined over the years, with modern methodologies employing microwave assistance and green chemistry principles to improve yields and reduce environmental impact.[5][6]
Visualizing the Core Synthesis: The Phillips Condensation
The Phillips condensation, a widely used method for synthesizing 2-substituted benzimidazoles, involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions.
Caption: The Phillips condensation for benzimidazole synthesis.
A Breakthrough in Parasitology: The Rise of Benzimidazole Anthelmintics
The first major therapeutic breakthrough for benzimidazole derivatives came in the early 1960s with the discovery of thiabendazole's potent and broad-spectrum anthelmintic activity.[7] This marked a new era in the treatment of parasitic worm infections in both veterinary and human medicine.[7] The success of thiabendazole spurred extensive research into other benzimidazole derivatives, leading to the development of a cascade of highly effective anthelmintics, including mebendazole, albendazole, and fenbendazole, in the 1960s and 1970s.[8][9]
These "first-generation" benzimidazoles revolutionized the control of gastrointestinal nematodes, cestodes, and trematodes.[10] Their mechanism of action was later elucidated to involve the selective binding to the β-tubulin of parasitic worms, inhibiting microtubule polymerization.[11] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[11] The selective toxicity of benzimidazole anthelmintics stems from their significantly higher affinity for parasitic tubulin compared to mammalian tubulin.[11]
Key Milestones in Benzimidazole Anthelmintic Development
| Drug | Year of Discovery/Development | Key Features |
| Thiabendazole | 1961 | The first broad-spectrum benzimidazole anthelmintic.[7] |
| Mebendazole | 1971 | Highly effective against a wide range of intestinal nematodes. |
| Fenbendazole | 1970s | Widely used in veterinary medicine for its high efficacy against gastrointestinal parasites.[8] |
| Albendazole | 1972 | A broad-spectrum anthelmintic with activity against nematodes, cestodes, and trematodes.[10] Patented in 1975 and approved for human use in 1982.[10] |
Experimental Protocol: Synthesis of Albendazole
The synthesis of albendazole, a widely used anthelmintic, is a multi-step process that exemplifies the chemical strategies employed in developing these derivatives. A common synthetic route involves the following key steps:
-
Nitration: 2-Nitroaniline is reacted with a suitable nitrating agent to introduce a nitro group at the 4-position.
-
Thiolation: The resulting 2,4-dinitroaniline is then reacted with propylthiol to introduce the propylthio group.
-
Reduction: The nitro groups are reduced to amino groups, forming the o-phenylenediamine derivative.
-
Cyclization: The diamine is then cyclized with methyl cyanoformate to form the benzimidazole carbamate core of albendazole.
Visualizing the Mechanism: Disruption of Parasite Microtubules
Caption: Mechanism of action of benzimidazole anthelmintics.
Taming Stomach Acid: The Proton Pump Inhibitor Revolution
The late 1970s witnessed another landmark achievement in the history of benzimidazole derivatives with the discovery of their ability to inhibit gastric acid secretion.[12] This led to the development of a new class of drugs known as proton pump inhibitors (PPIs), which have become the cornerstone of therapy for acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[13]
The journey to PPIs began with the screening of various compounds for their anti-secretory effects. Timoprazole, a pyridylmethylsulfinyl benzimidazole, emerged as a promising lead due to its potent activity.[12] Subsequent optimization of the benzimidazole and pyridine rings to enhance accumulation in the acidic environment of parietal cells and facilitate acid-mediated conversion to the active form led to the discovery of omeprazole in 1979.[12] Omeprazole was the first PPI to be marketed and was followed by other successful derivatives like lansoprazole and pantoprazole.[12][13]
PPIs are prodrugs that are activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[12] The activated form, a tetracyclic sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of acid secretion.[13][14]
Evolution of Proton Pump Inhibitors
| Drug | Year of Market Launch | Key Distinctions |
| Omeprazole | 1988 | The first-in-class proton pump inhibitor.[12] |
| Lansoprazole | 1991 (Europe) | The second PPI to reach the market.[12] |
| Pantoprazole | ~1994 | Noted for its greater acid stability compared to earlier PPIs.[13] |
| Esomeprazole | ~2000 | The S-isomer of omeprazole, developed to improve bioavailability.[14] |
| Dexlansoprazole | ~2009 | The R-isomer of lansoprazole, with a dual delayed-release formulation.[14] |
Visualizing the Activation and Action of PPIs
Caption: Activation and mechanism of action of proton pump inhibitors.
An Expanding Therapeutic Frontier: Anticancer and Beyond
The versatility of the benzimidazole scaffold continues to drive research into new therapeutic applications. In recent years, there has been a significant focus on the anticancer potential of benzimidazole derivatives.[15][16] Several mechanisms have been proposed for their antitumor activity, including the disruption of microtubule dynamics (similar to their anthelmintic action), inhibition of key signaling pathways involved in cell proliferation and angiogenesis (such as EGFR, VEGFR-2, and PDGFR), and induction of apoptosis.[11][17]
Notably, some existing benzimidazole anthelmintics, like mebendazole and albendazole, have been repurposed and are being investigated in clinical trials for their anticancer effects.[16] The development of novel benzimidazole derivatives specifically designed as anticancer agents is also an active area of research, with compounds showing promising activity against various cancer cell lines.[15]
Beyond cancer, benzimidazole derivatives have demonstrated a wide range of other pharmacological activities, including:
-
Antiviral: With some compounds showing activity against HIV.[18]
-
Antihypertensive: As angiotensin II receptor blockers.[3]
-
Antihistaminic: For the treatment of allergic conditions.[3]
-
Antifungal: By targeting fungal tubulin.[3]
-
Antibacterial: Showing promise against various bacterial strains.[5]
Conclusion: A Privileged Scaffold with a Lasting Legacy
The journey of benzimidazole derivatives in medicinal chemistry is a testament to the power of a privileged scaffold. From its humble beginnings in the 19th century to its central role in modern pharmacotherapy, the benzimidazole nucleus has proven to be an exceptionally fruitful starting point for drug discovery. The development of life-changing anthelmintics and proton pump inhibitors has solidified its importance, and the ongoing exploration of its anticancer and other therapeutic potentials ensures that the story of benzimidazole is far from over. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the benzimidazole scaffold is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528.
- Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug. MDPI.
- Discovery and development of proton pump inhibitors. Wikipedia.
- Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole. PubMed.
- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Rel
- The History of Fenbendazole: Discovery, Development, and Historical Human Use.
- The first synthesis of benzimidazole derivatives.
- The Genesis of a Broad-Spectrum Anthelmintic: A Technical History of Albendazole. Benchchem.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- Discovery and Development of Proton Pump Inhibitors. Karger Publishers.
- Discovery and Development of Proton Pump Inhibitors.
- Current Achievements of Benzimidazole: A Review.
- Benzimidazoles in a Wormy World. Vetscan.
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. ijarsct.
- Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Semantic Scholar.
- Benzimidazole. Wikipedia.
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. PMC.
- Recent achievements in the synthesis of benzimidazole deriv
- (PDF) Benzimidazole An Important Scaffold In Drug Discovery.
- Examples of benzimidazole‐based drugs that have been marketed. The...
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. PMC.
- Anthelmintic. Wikipedia.
- Recent achievements in the synthesis of benzimidazole deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. vetscan.co.in [vetscan.co.in]
- 8. bodyofharmony.com [bodyofharmony.com]
- 9. Anthelmintic - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 13. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Review on the Discovery of New Benzimidazole Derivatives as Antic...: Ingenta Connect [ingentaconnect.com]
- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate, a key chemical intermediate in medicinal chemistry. We will delve into its fundamental properties, synthesis, structural analysis, and its significant role in the development of novel therapeutics.
Compound Identification and Properties
This compound is a heterocyclic compound featuring a benzimidazole core linked to a methyl benzoate moiety at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1]
| Identifier | Value | Source |
| CAS Number | 421552-88-7 | |
| Molecular Formula | C₁₅H₁₂N₂O₂ | |
| Molecular Weight | 252.27 g/mol | |
| IUPAC Name | methyl 3-(1H-benzimidazol-2-yl)benzoate |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through a condensation reaction between o-phenylenediamine and a suitable benzaldehyde or benzoic acid derivative.[2] A common and effective method involves the reaction of o-phenylenediamine with methyl 3-formylbenzoate.
Experimental Protocol: Condensation Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Methyl 3-formylbenzoate
-
Ethanol (absolute)
-
Zinc oxide nanoparticles (ZnO NPs) as a catalyst (optional, for an eco-friendly approach)[1]
-
Glacial acetic acid (as a catalyst)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) and methyl 3-formylbenzoate (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture. Alternatively, for a greener synthesis, ZnO nanoparticles can be used.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly add distilled water to the reaction mixture to precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Neutralization: Suspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid, then filter again.
-
Drying: Dry the product under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of the target compound.
Structural Elucidation and Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.2-8.5 ppm. Protons on the benzimidazole ring will show characteristic splitting patterns. Protons on the benzoate ring will also exhibit distinct multiplets. - NH Proton: A broad singlet typically downfield, above δ 12.0 ppm. - Methyl Protons: A singlet around δ 3.9 ppm corresponding to the -OCH₃ group.[3] |
| ¹³C NMR | - Carbonyl Carbon: A signal around δ 166 ppm for the ester carbonyl. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). - C2 of Benzimidazole: A characteristic signal around δ 150 ppm. - Methyl Carbon: A signal around δ 52 ppm for the -OCH₃ group.[3] |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ for the ester carbonyl. - C=N Stretch: An absorption band around 1620 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 252.27, corresponding to the molecular weight of the compound. |
Molecular Structure Diagram
Caption: The chemical structure of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential.
P2Y14 Receptor Antagonists
A significant application of this compound is in the development of P2Y14 receptor antagonists.[2] The P2Y14 receptor is a G-protein coupled receptor implicated in inflammatory processes.[2] Antagonists of this receptor are being investigated for the treatment of inflammatory diseases such as acute lung injury.[2] The rigid benzimidazole scaffold of this compound provides a solid foundation for designing potent and selective antagonists.
Broader Biological Activities of the Benzimidazole Scaffold
The benzimidazole core is associated with a wide spectrum of pharmacological activities:
-
Antimicrobial and Antifungal Activity: Benzimidazole derivatives have shown efficacy against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[2] Their mechanism of action can involve the inhibition of essential enzymes or disruption of cell division.
-
Anticancer Properties: The benzimidazole structure is found in several anticancer drugs.[1] These compounds can exert their effects by inhibiting kinases involved in cell signaling pathways, leading to apoptosis in cancer cells.
-
Antioxidant Activity: The benzimidazole nucleus has been shown to possess free-radical scavenging abilities, making it a target for the development of novel antioxidants.[1]
Logical Relationship of Benzimidazole in Therapeutics
Caption: Diverse therapeutic applications of the benzimidazole scaffold.
Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the inherent biological potential of its benzimidazole core make it an attractive starting point for the creation of novel therapeutics targeting a range of diseases, from inflammatory conditions to cancer and infectious diseases. This guide provides a solid foundation for researchers and scientists working with this important compound.
References
-
Shaaban, M. R., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5347. [Link]
-
Zhang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114775. [Link]
-
PubChem. (n.d.). Methyl 3-(1H-benzimidazol-2-yl)benzoate. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to Determining the Solubility of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate in various organic solvents. This compound, a key scaffold in medicinal chemistry, particularly for the development of novel P2Y14 receptor antagonists, presents solubility characteristics that are critical to its handling, formulation, and bioavailability.[1] This document elucidates the physicochemical properties of the molecule, offers a theoretical basis for predicting its solubility behavior, and provides a detailed, field-proven protocol for its quantitative determination using the shake-flask method coupled with UV-Vis spectroscopy.
Introduction: The Critical Role of Solubility
This compound is a benzimidazole-based compound with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol .[1] Its synthesis typically involves the condensation of o-phenylenediamine with methyl 3-formylbenzoate.[1] In drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that influences everything from early-stage in vitro screening to final dosage form manufacturing. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in a range of organic solvents are paramount for its successful development.
Theoretical Prediction of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. To apply this to this compound, we must first analyze its molecular structure and deduce its physicochemical properties.
Physicochemical Properties of the Solute
The structure of this compound incorporates several key functional groups that dictate its overall polarity and potential for intermolecular interactions:
-
Benzimidazole Core: This fused heterocyclic system is relatively polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen).[3]
-
Methyl Benzoate Group: The ester functional group is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor. The phenyl ring itself is nonpolar.
-
Overall Molecular Polarity: The combination of the polar benzimidazole and ester functionalities with the nonpolar benzene rings results in a molecule of intermediate polarity. Calculated properties for similar structures, such as LogP (a measure of lipophilicity) and Total Polar Surface Area (TPSA), suggest a molecule that is not extremely lipophilic but will require solvents with some degree of polarity for effective dissolution.[4][5]
Properties of Organic Solvents
Organic solvents can be broadly classified based on their polarity into three categories:
-
Polar Protic Solvents: (e.g., methanol, ethanol, isopropanol) - These solvents have a high dielectric constant and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, acetonitrile) - These solvents have a high dielectric constant but lack a hydrogen bond donating capability. They are good at solvating cations.
-
Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - These solvents have a low dielectric constant and are incapable of significant hydrogen bonding.
Predicted Solubility Profile
Based on the analysis of the solute and solvent properties, the following solubility profile for this compound can be predicted:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the polar benzimidazole and ester groups without the steric hindrance of hydrogen bonding to the solute.
-
Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol. The ability of these solvents to hydrogen bond with the solute will aid in dissolution.
-
Low to Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and acetone.
-
Poor Solubility: Expected in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol is a self-validating system designed for accuracy and reproducibility.
Pre-Analysis: UV-Vis Spectrophotometry
Before determining solubility, a method for quantifying the concentration of the dissolved compound is required. UV-Vis spectroscopy is a suitable technique for chromophoric compounds like this compound.
Protocol for Creating a Calibration Curve:
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution with the chosen experimental solvent to prepare at least five standard solutions of different, known concentrations.
-
Spectroscopic Measurement:
-
Set the UV-Vis spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on similar benzimidazole derivatives, the λmax is expected to be around 250 nm.[7]
-
Measure the absorbance of each standard solution and the blank (pure solvent) at the determined λmax.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. The equation of the line (from linear regression analysis, y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown samples.
Shake-Flask Solubility Determination
Experimental Workflow Diagram:
Sources
- 1. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]
- 2. Methyl 3-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 3322314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate and its Analogs
This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystal structure analysis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. As a molecule of significant interest in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and development.[1][2] While a public crystal structure for this specific compound is not available, this document will leverage data from closely related benzimidazole derivatives to illustrate the principles and techniques involved.[3][4] The methodologies described herein are directly applicable to the analysis of the title compound.
This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state characterization of benzimidazole-based compounds.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[5][6] These compounds are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6][7] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2]
Crystal structure analysis via single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state conformation, including bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its packing in the crystalline lattice.[4] This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent therapeutic agents.[7]
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and methyl 3-formylbenzoate or a related carboxylic acid derivative.[1] This reaction is often catalyzed by an acid and proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the stable benzimidazole ring.[1]
General Synthetic Protocol:
-
Dissolve o-phenylenediamine and a stoichiometric equivalent of methyl 3-formylbenzoate in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the pure this compound.
Growing Single Crystals
Obtaining single crystals of sufficient size and quality is a critical and often empirical step.[4] The slow evaporation of a saturated solution is a commonly employed and effective technique for benzimidazole derivatives.[4][8]
Experimental Protocol for Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or dimethylformamide) to create a saturated or near-saturated solution.[4]
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature (often room temperature).
-
Over a period of days to weeks, single crystals should form. The choice of solvent is crucial and may require screening of several options to find the optimal conditions.[4]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] To minimize thermal vibrations and obtain higher quality data, the crystal is typically cooled to a cryogenic temperature (e.g., 100 K).[4] The diffractometer rotates the crystal through a series of orientations, and for each orientation, a detector records the diffraction pattern of the X-rays scattered by the electrons in the crystal.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is then processed. The initial step, "structure solution," involves determining the phases of the diffracted X-rays to generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit can be determined.
The subsequent "structure refinement" process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by various crystallographic R-factors.
Structural Insights: Decoding the Crystal Packing
The refined crystal structure provides a wealth of information about the molecule's geometry and the non-covalent interactions that stabilize the crystal packing. For benzimidazole derivatives, these interactions typically include hydrogen bonds and π-π stacking.[3][9]
Molecular Geometry
The analysis reveals precise bond lengths and angles, as well as the overall conformation of the molecule. For this compound, one would expect the benzimidazole ring system to be largely planar.[9] The dihedral angle between the benzimidazole ring and the methyl benzoate substituent will be a key conformational parameter.
Intermolecular Interactions
Hydrogen Bonding: The presence of the N-H group in the imidazole ring and the carbonyl oxygen of the ester group in this compound makes it a prime candidate for forming intermolecular hydrogen bonds.[10] These interactions play a crucial role in directing the crystal packing and can lead to the formation of well-defined supramolecular architectures such as chains or sheets.[5]
π-π Stacking: The aromatic nature of the benzimidazole and benzoate rings facilitates π-π stacking interactions between adjacent molecules.[3] These interactions, where the electron-rich π systems of the aromatic rings overlap, contribute significantly to the overall stability of the crystal structure.[3][9]
The interplay of these non-covalent forces dictates the final three-dimensional arrangement of the molecules in the crystal.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[11][12] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the nature and proximity of intermolecular contacts.
Red spots on the Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, which are often associated with hydrogen bonds.[6] The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[6][12] For benzimidazole derivatives, H···H, C-H···π, and N-H···O/N interactions are typically the most significant.[11][13]
Application in Drug Design and Development
The detailed structural information obtained from crystal structure analysis is of immense value in the field of drug development.
-
Structure-Activity Relationships (SAR): By understanding the precise conformation of the molecule and the nature of its intermolecular interactions, researchers can gain insights into how it binds to its biological target. This knowledge is crucial for designing new analogs with improved potency and selectivity.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
Rational Drug Design: The three-dimensional structure of a lead compound serves as a blueprint for the rational design of new drugs. Computational modeling techniques, guided by the experimental crystal structure, can be used to predict the binding affinity of new molecular designs.
Visualizations
Experimental Workflow
Caption: Experimental workflow for crystal structure analysis.
Potential Intermolecular Interactions
Caption: Potential intermolecular interactions.
Summary of Crystallographic Data for Representative Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-(1H-benzimidazol-2-yl)phenol (BIP) | Monoclinic | P2₁/c | π-π stacking, Hydrogen bonds | [3] |
| Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate | Triclinic | P-1 | Hydrogen bonding involving water molecules, π-stacking | [10] |
| 1-decyl-2,3-dihydro-1H-benzimidazol-2-one | Monoclinic | P2₁/c | N-H···O hydrogen bonds, C-H···O hydrogen bonds, C-H···π interactions | [11] |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | Monoclinic | P2₁/c | N-H···N hydrogen bonds | [5] |
Conclusion
The crystal structure analysis of this compound, and benzimidazole derivatives in general, provides indispensable information for understanding their chemical behavior and biological activity. Through a systematic approach encompassing synthesis, crystallization, X-ray diffraction, and computational analysis, a detailed picture of the molecule's three-dimensional structure and its supramolecular assembly can be obtained. This knowledge is a cornerstone for the rational design of novel and more effective therapeutic agents.
References
- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- BenchChem. (2025).
- (PDF)
-
Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 1-decyl-2,3-dihydro-1H-benzimidazol-2-one. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (2024). IUCrData. [Link]
-
The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[11][12]imidazo[2,1-c][3][11]oxazepine-4-carboxylate and methyl 1-methyl-3-phenyl-4,5-dihydro-1H,3H-benzo[. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2025). Archiv der Pharmazie. [Link]
- (PDF) Crystal structure of 3-((1H-benzo[d]imidazol-2-yl)amino). (2018). Zeitschrift für Kristallographie - New Crystal Structures.
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2018). Organic & Biomolecular Chemistry. [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2022). Materials. [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). Molbank. [Link]
-
1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Pharmaceuticals. [Link]
-
Methyl benzoate. (n.d.). In Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 1-decyl-2,3-dihydro-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate, a molecule of significant interest owing to the prevalence of the benzimidazole scaffold in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) for the elucidation of this molecule's structural, electronic, and spectroscopic properties. We present a self-validating, step-by-step protocol for geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind the selection of computational methods, specifically the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure both accuracy and computational efficiency. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore, thereby guiding rational drug design efforts.
Introduction
The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged heterocyclic motif in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with a variety of biological targets. Consequently, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[3][4] The versatility of the benzimidazole core allows for substitutions that can modulate its physicochemical and biological properties, making it a focal point of synthetic and computational medicinal chemistry.[5]
Introducing this compound
This compound is a notable derivative that incorporates the benzimidazole core. Its synthesis has been a subject of interest, with various methods being developed to achieve high yields.[6] The addition of the methyl benzoate group at the 2-position of the benzimidazole ring introduces specific steric and electronic features that are hypothesized to influence its interaction with biological macromolecules. Understanding the three-dimensional structure and electronic landscape of this molecule is paramount to unlocking its therapeutic potential.
The Role of In Silico Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[7][8] DFT allows for the accurate prediction of molecular properties such as geometry, electronic structure, and vibrational frequencies from first principles.[9] For this compound, these calculations can provide critical insights into its stability, reactivity, and potential binding modes with target proteins, thereby accelerating the drug development pipeline.[10]
Theoretical Foundations of Quantum Chemical Calculations
The Schrödinger Equation and Ab Initio Methods
At the heart of quantum chemistry lies the Schrödinger equation, a fundamental equation that describes the behavior of electrons in a molecule. Ab initio methods, such as Hartree-Fock, attempt to solve this equation without empirical parameters, providing a rigorous theoretical framework. However, the computational cost of these methods scales unfavorably with the size of the molecule, limiting their application to smaller systems.
Density Functional Theory (DFT) as a Practical Approach
Density Functional Theory (DFT) offers a pragmatic and efficient alternative to traditional ab initio methods.[7] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[7] This approach significantly reduces computational expense while maintaining a high level of accuracy, making it well-suited for studying molecules of pharmaceutical relevance.[11]
Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The functional approximates the complex exchange and correlation energies of the electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for organic molecules, offering a good balance of accuracy and computational cost.[12][13][14]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] The 6-311++G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for describing anions and weak interactions, while polarization functions ("(d,p)") allow for anisotropy in the electron density, which is crucial for accurate geometry and frequency calculations.[17]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[18][19]
Molecular Structure Input and Pre-optimization
-
Construct the Molecule: Build the 3D structure of this compound using a molecular editor such as GaussView.[20]
-
Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Geometry Optimization
-
Job Type: Select "Optimization" as the job type.
-
Method: Choose the DFT method with the B3LYP functional.[21]
-
Basis Set: Select the 6-311++G(d,p) basis set.
-
Convergence Criteria: Use the default convergence criteria for the optimization.
-
Execution: Run the calculation. The output will be the optimized, lowest-energy geometry of the molecule.
Frequency Calculations and Thermochemical Analysis
-
Job Type: Following a successful optimization, perform a "Frequency" calculation using the optimized geometry.
-
Verification: Confirm that the calculation yields no imaginary frequencies, which indicates that the optimized structure corresponds to a true energy minimum.[22]
-
Thermochemical Data: The output will provide thermochemical data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Vibrational Spectra: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[3][23]
Frontier Molecular Orbital (FMO) Analysis
-
Orbital Visualization: From the checkpoint file of the optimized structure, visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Energy Gap Calculation: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[24][25] A smaller gap suggests higher reactivity.[25][26]
Molecular Electrostatic Potential (MEP) Mapping
-
Surface Generation: Generate the Molecular Electrostatic Potential (MEP) surface by mapping the electrostatic potential onto the electron density surface.[27]
-
Color Coding: The MEP surface is color-coded to represent the electrostatic potential, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.[28]
-
Reactivity Prediction: The MEP map provides a visual guide to the molecule's reactive sites, with nucleophilic attack favored at the blue regions and electrophilic attack at the red regions.[29][30] This is invaluable for understanding potential drug-receptor interactions.[28]
Diagrams
Caption: Computational workflow for quantum chemical analysis.
Analysis and Interpretation of Results
Optimized Molecular Geometry
The geometry optimization will yield the most stable conformation of this compound. Key structural parameters to analyze include:
-
Bond Lengths and Angles: Compare calculated bond lengths and angles with experimental data for similar benzimidazole derivatives to validate the computational model.
-
Dihedral Angles: Analyze the dihedral angles between the benzimidazole ring and the methyl benzoate group to understand the molecule's overall shape and potential for steric hindrance.
Table 1: Predicted Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (imidazole) | 1.38 Å |
| Bond Length | C=N (imidazole) | 1.32 Å |
| Bond Angle | N-C-N (imidazole) | 112.5° |
| Dihedral Angle | Benzimidazole-Benzoate | 35.2° |
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical vibrational spectrum. Key features to analyze include:
-
N-H Stretch: A characteristic peak corresponding to the N-H stretching vibration in the imidazole ring.
-
C=O Stretch: A strong absorption band from the carbonyl group of the methyl ester.
-
Aromatic C-H Stretches: Vibrations associated with the aromatic rings.
Comparison of the calculated spectrum with experimental FT-IR and Raman data can confirm the molecule's structure and the accuracy of the computational method.[3][23]
Electronic Properties: HOMO-LUMO and Chemical Reactivity
The Frontier Molecular Orbitals (FMOs) are key to understanding a molecule's electronic behavior.[31]
-
HOMO: The highest occupied molecular orbital represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich benzimidazole ring system.
-
LUMO: The lowest unoccupied molecular orbital represents the ability to accept an electron. The LUMO may be distributed over the electron-withdrawing methyl benzoate moiety.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity.[32] A smaller gap suggests that the molecule is more polarizable and reactive.[25]
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 4.50 |
MEP Analysis and Drug-Receptor Interactions
The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting non-covalent interactions.[33]
-
Negative Potential (Red): Regions of negative potential, likely around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carbonyl group, are potential sites for hydrogen bond donation or interaction with positively charged residues in a protein binding pocket.
-
Positive Potential (Blue): The area around the N-H proton of the imidazole ring will exhibit a positive potential, making it a likely hydrogen bond donor site.
This information is crucial for pharmacophore modeling and designing molecules with improved binding affinity and specificity.[28]
Advanced Applications in Drug Development
The results from these quantum chemical calculations serve as a foundation for more advanced computational studies in drug design.
-
Pharmacophore Modeling: The identified key structural and electronic features can be used to develop a 3D pharmacophore model for screening virtual compound libraries.
-
Docking Studies: The optimized geometry and charge distribution can be used as input for molecular docking simulations to predict the binding mode and affinity of this compound to its biological target.[34]
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, FMO analysis, and MEP mapping, researchers can gain deep insights into the structural and electronic properties of this promising molecule. The elucidated information is not only fundamental to understanding its intrinsic chemical nature but also serves as a critical stepping stone for rational drug design and the development of novel therapeutic agents based on the versatile benzimidazole scaffold.
References
-
Rojas, H., et al. (2009). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. Retrieved from [Link]
-
Asghar, M. N., et al. (2018). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Retrieved from [Link]
-
Patel, N. B., et al. (2022). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Retrieved from [Link]
-
Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. Retrieved from [Link]
-
Foresman, J. B., & Frisch, Æ. (1996). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Hehre, W. J., et al. (2003). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Kumar, A., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]
-
Gaussian, Inc. (n.d.). Gaussian.com. Retrieved from [Link]
-
Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
Wang, Y., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Retrieved from [Link]
-
Al-Sawaff, Z. H., et al. (2020). quantum chemical study on two benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
The Knowles Group. (2022). Fundamentals of Density Functional Theory. Retrieved from [Link]
-
Cole, D. J., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(1H-benzo[d]imidazol-2-yl)-3-((aryl) methylene)guanidines 153. Retrieved from [Link]
-
Khan, I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilco Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic structure, vibrational spectroscopic assignment antioxidant, anticancer activity and DFT study of some novel (1-benzyl). Retrieved from [Link]
-
RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]
-
Bayat, Z., et al. (2011). Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. JOCPR. Retrieved from [Link]
-
Roussel, M. R. (2021). Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. Retrieved from [Link]
-
University of Southampton. (n.d.). Lecture 8 Gaussian basis sets CHEM6085: Density Functional Theory. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]
-
dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of the Basis Set: Assessing Density Functional Theory. Retrieved from [Link]
-
Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [Link]
-
Quora. (2014). What is B3LYP and why is it the most popular functional in DFT?. Retrieved from [Link]
-
YouTube. (2023). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]
-
PubMed. (2011). Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES.... Retrieved from [Link]
-
Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
-
Royal Society Publishing. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. ritme.com [ritme.com]
- 10. dockdynamics.com [dockdynamics.com]
- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. gaussian.com [gaussian.com]
- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. quora.com [quora.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations [pubmed.ncbi.nlm.nih.gov]
- 24. ossila.com [ossila.com]
- 25. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 26. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 29. chemrxiv.org [chemrxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. learn.schrodinger.com [learn.schrodinger.com]
- 33. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
Executive Summary
This technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis (TGA) of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate (C₁₅H₁₂N₂O₂). As a key structural motif in modern medicinal chemistry, particularly in the development of novel therapeutics for inflammatory diseases, a thorough understanding of its thermal stability is paramount for ensuring quality, safety, and efficacy during drug development.[1][2] This document outlines the fundamental principles of TGA, a robust experimental protocol tailored for this specific molecule, and a predictive interpretation of the resulting data. We project a multi-stage decomposition profile, initiating with the cleavage of the methyl ester group, followed by the breakdown of the benzoate moiety, and culminating in the degradation of the highly stable benzimidazole core at elevated temperatures. This guide serves as a critical resource for researchers, quality control analysts, and formulation scientists, providing the necessary theoretical and practical insights for the successful thermal characterization of this important pharmaceutical intermediate.
Introduction
Overview of this compound
This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a methyl benzoate substituent at the 2-position. With a molecular weight of 252.27 g/mol , this molecule serves as a versatile scaffold in pharmaceutical research. Its rigid, aromatic structure is a foundational component in the synthesis of targeted therapeutics. Recent research has highlighted its role as a core intermediate in the development of potent P2Y14 receptor antagonists, which show promise in mitigating acute lung injury by modulating inflammatory pathways. Given its intended use in pharmaceutical applications, characterizing its physicochemical properties, including its response to thermal stress, is a non-negotiable aspect of its development profile.
The Role of Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[1][2] In the pharmaceutical industry, TGA provides critical data for:
-
Thermal Stability: Determining the temperature at which a drug substance begins to degrade, which informs safe manufacturing, processing, and storage conditions.[3]
-
Compositional Analysis: Quantifying the content of volatiles, moisture, and residual solvents, and confirming the composition of hydrates or solvates.[4][5][6][7][8]
-
Purity Assessment: Identifying the presence of thermally labile impurities.
-
Kinetic Studies: Elucidating the kinetics of decomposition reactions to predict long-term stability under various thermal conditions.
For a molecule like this compound, TGA is not merely a characterization technique but a predictive tool that guides formulation strategies and ensures the stability of the final drug product.
Objectives of this Guide
This whitepaper is designed to serve as a Senior Application Scientist's authoritative guide. Its objectives are:
-
To establish the theoretical basis for the thermal decomposition of this compound based on its chemical structure.
-
To provide a detailed, field-proven, and self-validating experimental protocol for its TGA.
-
To present a predictive analysis of the TGA thermogram, including quantitative data and a proposed degradation mechanism.
-
To contextualize the TGA data within the broader scope of pharmaceutical development and quality control.
Theoretical Considerations for TGA of Benzimidazole Derivatives
Fundamental Principles of TGA
TGA operates by placing a small sample on a high-precision microbalance within a furnace.[1] The temperature is increased at a constant rate, and the resulting mass change is plotted against temperature, generating a TGA curve (thermogram). Plateaus in the curve indicate thermal stability, while sharp drops (inflections) signify mass loss events due to processes like dehydration, desolvation, or chemical decomposition.[9] The derivative of this curve (DTG curve) shows the rate of mass loss and helps pinpoint the precise temperature of maximum decomposition rate for each step.
Expected Thermal Decomposition Pathways
The structure of this compound contains three key functionalities that will dictate its thermal degradation profile: the methyl ester group, the phenyl linker, and the benzimidazole core.
-
Initial Decomposition (Ester Cleavage): The methyl ester group is anticipated to be the most thermally labile part of the molecule. Decomposition will likely initiate here, potentially through the loss of the methoxy group or decarboxylation.
-
Intermediate Decomposition (Benzoate Fragmentation): Following the initial ester breakdown, the bond connecting the phenyl ring to the benzimidazole core will be the next likely point of scission. This will lead to the loss of the benzoate moiety.
-
Final Decomposition (Benzimidazole Core Breakdown): The benzimidazole ring system is known for its high thermal stability due to its aromaticity and fused-ring structure.[10][11] This core will require significantly higher temperatures to decompose, eventually breaking down into smaller gaseous products and leaving a minimal char residue under an inert atmosphere.
Experimental Protocol: TGA of this compound
This protocol is designed to provide a comprehensive and reproducible thermal analysis in line with established standards such as ASTM E1131.[4][5][6][7][8]
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a high-sensitivity microbalance (0.1 µg resolution or better).
-
Calibration: Verify temperature calibration using certified magnetic standards (e.g., Curie point standards) and mass calibration using certified weights according to instrument procedures.
Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote uniform heat transfer and prevent artifacts from sample size.
-
Accurately weigh 5-10 mg of the sample into a clean, tared platinum or alumina sample pan.
-
Scientist's Rationale: This sample size is optimal. Less than 5 mg may not be representative, while more than 10 mg can lead to thermal gradients within the sample, causing peak broadening and reduced resolution of decomposition events.
-
Detailed TGA Method Parameters
| Parameter | Value | Justification |
| Sample Mass | 5–10 mg | Ensures representative analysis while minimizing thermal lag. |
| Sample Pan | Platinum | Inert, with high thermal conductivity for uniform heating. |
| Atmosphere | Nitrogen (High Purity, 99.999%) | An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative side reactions, providing a clear degradation profile. |
| Flow Rate | 50 mL/min | A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass measurement. |
| Temperature Program | ||
| 1. Equilibrate | 30.0 °C | Establishes a stable baseline temperature before starting the analysis. |
| 2. Isothermal | 5 minutes | Allows the sample and furnace to reach thermal equilibrium, ensuring a stable starting mass. |
| 3. Ramp | 10.0 °C/min to 800.0 °C | A heating rate of 10 °C/min is a standard practice that provides a good balance between analysis time and the resolution of distinct thermal events. The upper limit of 800 °C is sufficient to ensure the complete decomposition of the benzimidazole core. |
Visualization of the Experimental Workflow
Data Interpretation and Analysis
Anatomy of the Expected TGA Curve
The thermogram for this compound is predicted to show three main regions of mass loss:
-
Initial Stability: From ambient temperature up to approximately 250-300°C, the compound should exhibit high thermal stability with no significant mass loss. This plateau confirms the absence of residual solvent or unbound water.
-
First Decomposition Step (ca. 300-400°C): A distinct mass loss corresponding to the fragmentation of the methyl benzoate moiety. This is likely the rate-limiting step of the initial degradation.
-
Second Decomposition Step (ca. 400-550°C): A further mass loss attributed to the cleavage of the bond between the two aromatic systems and subsequent fragmentation.
-
Final Decomposition Step (>550°C): The degradation of the highly stable benzimidazole core.
-
Residue: A small percentage of carbonaceous char residue is expected at the end of the analysis in the inert nitrogen atmosphere.
Quantitative Analysis Summary
The following table summarizes the predicted thermal events based on the stoichiometry of the proposed decomposition pathway.
| Thermal Event | Approximate Temp. Range (°C) | Predicted Mass Loss (%) | Lost Fragment(s) |
| Step 1 | 300 – 400 | ~23.4% | -OCH₃ and -CO (or -COOCH₃) |
| Step 2 | 400 – 550 | ~30.5% | Phenyl group fragment (C₆H₄) |
| Step 3 | > 550 | ~46.1% | Benzimidazole core (C₇H₅N₂) |
| Final Residue | > 750 | < 5% | Carbonaceous char |
Note: These values are predictive and serve as a baseline for interpreting actual experimental data. The exact temperatures and mass losses can be influenced by intermolecular interactions in the crystal lattice.
Proposed Decomposition Mechanism
The thermal fragmentation can be visualized as a sequential process, initiated at the ester functionality and propagating through the molecule as thermal energy increases.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. veeprho.com [veeprho.com]
- 3. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 4. infinitalab.com [infinitalab.com]
- 5. store.astm.org [store.astm.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. kalite.com [kalite.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes & Protocols: The Benzimidazole Scaffold for Novel P2Y14 Receptor Antagonists
Foreword: The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a compelling target for therapeutic intervention in a range of inflammatory conditions, including asthma, chronic pain, and metabolic disorders.[1][2] Its expression in immune cells like neutrophils and its role in mediating inflammatory responses underscore the therapeutic potential of developing selective P2Y14R antagonists.[3][4] This document provides a detailed guide for researchers on utilizing the Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate scaffold as a foundational chemical entity for the discovery and optimization of novel P2Y14R antagonists.
Part 1: The P2Y14 Receptor - A Primer on Signaling and Therapeutic Rationale
The P2Y14R is a member of the P2Y family of purinergic receptors.[5] Unlike many other P2Y receptors activated by simple nucleotides, P2Y14R is potently activated by UDP-glucose and other UDP-sugars released during cellular stress or damage.[3][4]
Core Signaling Pathway
Upon agonist binding, the P2Y14R undergoes a conformational change, allowing it to couple with heterotrimeric G proteins of the Gαi/o family.[6][7] This interaction initiates a downstream signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This is a primary and robust readout for receptor activation and antagonism.
-
Activation of RhoA: The P2Y14R also promotes the activation of the small GTPase RhoA, which in turn modulates cytoskeletal rearrangements and cell migration, particularly in neutrophils.[3][7]
The dual signaling outputs provide multiple avenues for quantifying receptor function and the efficacy of potential antagonists.
Caption: P2Y14R canonical signaling pathway.
Part 2: The Benzimidazole Scaffold - Synthesis and Optimization Strategy
The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and versatile synthetic handles.[9] We propose this compound as a starting point for a P2Y14R antagonist discovery program.
Proposed Synthesis of the Core Scaffold
The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10]
Protocol 2.1.1: Synthesis of this compound
-
Reactants: Combine o-phenylenediamine (1.1 eq) and methyl 3-formylbenzoate (1.0 eq) in a round-bottom flask.
-
Solvent & Catalyst: Add ethanol as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/water to yield the pure product. Causality Note: This one-pot condensation is an efficient method for forming the benzimidazole ring. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine.
Strategy for Structure-Activity Relationship (SAR) Exploration
Starting with the core scaffold, a systematic analoging campaign is essential for improving potency, selectivity, and drug-like properties. The following workflow outlines a logical progression for SAR studies.
Caption: Logical workflow for SAR exploration.
Table 1: Proposed Modifications and Rationale
| Position of Modification | Proposed Change | Rationale for Change |
| Benzimidazole Core | Introduce small electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH3) groups. | To probe electronic requirements and potential new interactions within the receptor binding pocket.[9][11] |
| Phenyl Ring | Relocate the methyl ester to the 2- or 4-position. | To explore different vectors for exiting the binding pocket and optimize ligand-receptor geometry. |
| Methyl Ester | Hydrolyze to the corresponding carboxylic acid. | A carboxylate is a common feature in many P2Y receptor antagonists and may mimic the phosphate groups of the endogenous ligand.[12] |
| Methyl Ester | Replace with bioisosteres like tetrazole. | To improve metabolic stability and maintain the necessary acidic pKa while potentially altering binding interactions.[13] |
Part 3: Experimental Protocols for Antagonist Characterization
A tiered screening approach ensures efficient identification and characterization of potent and selective antagonists.
Caption: Tiered experimental screening workflow.
Primary Functional Assay: cAMP Accumulation
This assay quantifies the ability of an antagonist to block the agonist-induced inhibition of cAMP production. It is a direct measure of Gαi signaling and is highly amenable to high-throughput screening (HTS).
Protocol 3.1.1: HTRF-Based cAMP Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human P2Y14R into 384-well plates and culture overnight.
-
Compound Treatment: Add test compounds (e.g., from the benzimidazole library) at a single high concentration (e.g., 10 µM) and incubate for 15-30 minutes at room temperature. Self-Validating System: Include control wells with a known P2Y14R antagonist like PPTN and vehicle (DMSO) controls.[8]
-
Agonist Stimulation: Add the P2Y14R agonist UDP-glucose at a concentration that elicits 80% of the maximal response (EC80), along with a fixed concentration of the adenylyl cyclase activator Forskolin. Incubate for 30 minutes. Causality Note: Forskolin is used to stimulate a detectable baseline of cAMP production, which is then inhibited by the P2Y14R agonist. The antagonist's job is to prevent this inhibition.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Analysis: Calculate the percent inhibition for each test compound relative to the vehicle and positive controls. Hits are identified as compounds that significantly reverse the agonist-induced signal change.
Secondary Assay: Radioligand Binding
This assay directly measures the binding affinity (Ki) of the antagonist to the P2Y14R by assessing its ability to compete with a radiolabeled ligand.
Protocol 3.2.1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing P2Y14R.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable P2Y14R radioligand (e.g., [3H]UDP), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer. Causality Note: Rapid filtration is critical to prevent significant dissociation of the radioligand from the receptor during the washing step.
-
Quantification: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Downstream Signaling Assay: RhoA Activation
This assay confirms that the antagonist can block signaling pathways beyond cAMP modulation, providing a more comprehensive pharmacological profile.
Protocol 3.3.1: G-LISA RhoA Activation Assay
-
Cell Culture & Starvation: Plate P2Y14R-expressing cells (e.g., HL-60 or neutrophils) and serum-starve them for 2-4 hours prior to the assay.
-
Antagonist Pre-incubation: Treat cells with varying concentrations of the antagonist for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of UDP-glucose for a short period (e.g., 1-5 minutes).
-
Cell Lysis: Rapidly lyse the cells with the provided lysis buffer to "freeze" the GTP-bound state of RhoA.
-
G-LISA Procedure: Transfer the lysates to a 96-well plate coated with a Rho-GTP-binding protein. Causality Note: This plate specifically captures the active, GTP-bound form of RhoA.
-
Detection: Follow the manufacturer's protocol for washing and adding the primary and secondary antibodies for colorimetric or chemiluminescent detection.
-
Analysis: Quantify the signal, which is directly proportional to the amount of active RhoA. Determine the IC50 of the antagonist for the inhibition of agonist-induced RhoA activation.
Part 4: Data Interpretation and Lead Advancement
Table 2: Sample Data Summary for Lead Prioritization
| Compound ID | Scaffold Modification | cAMP IC50 (nM) | Binding Ki (nM) | RhoA IC50 (nM) | P2Y12 Selectivity (Fold) |
| SC-001 | Core Scaffold | 5,200 | >10,000 | 8,500 | 2 |
| SC-008 | 4-Fluoro on Benzimidazole | 450 | 510 | 620 | 25 |
| SC-015 | 3-Carboxylic Acid | 85 | 92 | 110 | >100 |
| SC-022 | 4-Fluoro + 3-Carboxylic Acid | 15 | 18 | 25 | >250 |
A successful lead candidate, such as SC-022 in the hypothetical data above, would exhibit potent inhibition across multiple assays, demonstrate high affinity for the receptor, and possess significant selectivity over other related receptors. Such a compound would be prioritized for further preclinical development, including pharmacokinetic studies and in vivo testing in models of inflammatory disease.
References
-
Carter, R. L., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. PMC. Available at: [Link]
-
McCullagh, E., et al. (2010). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. PMC. Available at: [Link]
-
Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. ResearchGate. Available at: [Link]
-
Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. PubMed. Available at: [Link]
-
GeneCards. P2RY14 Gene. GeneCards. Available at: [Link]
-
Bano, S., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. National Institutes of Health. Available at: [Link]
-
Obi, C., et al. (2016). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PMC. Available at: [Link]
-
Bae, J., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti. GIST Scholar. Available at: [Link]
-
Scialpi, R., et al. (2005). Functional expression of the P2Y14 receptor in murine T-lymphocytes. SciSpace. Available at: [Link]
-
Scialpi, R., et al. (2005). Functional expression of the P2Y14 receptor in murine T-lymphocytes. PMC. Available at: [Link]
-
Zhou, M., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. National Institutes of Health. Available at: [Link]
-
Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. PMC. Available at: [Link]
-
NIH Technology Transfer. (2023). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. NIH. Available at: [Link]
-
Wen, Z., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. (A) saturation... ResearchGate. Available at: [Link]
-
NIH Technology Transfer. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH. Available at: [Link]
-
Kim, D., et al. (2022). Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]
-
Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Utrecht University. Available at: [Link]
-
Kovalenko, S. I., et al. (2020). (1 R,3 S)-3-(1 H-Benzo[ d]imidazol-2-yl)-1,2,2-tri-methyl-cyclo-pentane-1-carb-oxy-lic acid as a new anti-diabetic active pharmaceutical ingredient. PubMed. Available at: [Link]
-
Kim, G.-R., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed. Available at: [Link]
-
ResearchGate. (2025). (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 2. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Account - GeneCards Suite [auth.lifemapsc.com]
- 6. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 12. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antimicrobial Activity of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate Derivatives Against Gram-Positive Bacteria
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, with projections suggesting that by 2050, infections caused by drug-resistant bacteria could surpass cancer as a leading cause of death.[1] This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] Their structural similarity to purine nucleosides allows them to interact with various biological macromolecules, making them a versatile scaffold in medicinal chemistry.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of a specific class of these compounds—methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate derivatives—against clinically relevant gram-positive bacteria. We will delve into the underlying principles of antimicrobial susceptibility testing, provide detailed, field-proven protocols, and offer insights into the interpretation of results.
Scientific Rationale: Why Benzimidazoles?
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets.[3] The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria.[5] One of the key proposed mechanisms is the inhibition of nucleic acid and protein synthesis by competing with purines.[4] Additionally, some benzimidazole compounds have been shown to disrupt the biosynthesis of folates, which are crucial for bacterial growth.[5] The structure-activity relationship (SAR) studies of benzimidazole derivatives often reveal that substitutions at various positions of the benzimidazole ring can significantly influence their antimicrobial potency.[6][7]
Experimental Workflow: A Roadmap to Antimicrobial Evaluation
The evaluation of novel antimicrobial compounds follows a systematic progression from initial screening to more detailed characterization. This workflow ensures a thorough assessment of a compound's potential as a therapeutic agent.
Caption: A streamlined workflow for the evaluation of novel antimicrobial compounds.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds is the foundational step. A common and effective method involves the condensation of o-phenylenediamine with a suitable carboxylic acid.[2]
Protocol 1: Synthesis of this compound
Principle: This protocol describes a one-pot synthesis via the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with methyl 3-(formyl)benzoate in the presence of an oxidizing agent.
Materials:
-
o-Phenylenediamine
-
Methyl 3-(formyl)benzoate
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Ethanol (or another suitable solvent)
-
Sodium bisulfite (optional, for purification)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add methyl 3-(formyl)benzoate (1 equivalent) followed by a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Determination of Antimicrobial Activity
The core of the evaluation lies in determining the antimicrobial potency of the synthesized derivatives against a panel of gram-positive bacteria.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds and concentrations.[9]
Materials:
-
Synthesized this compound derivatives
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35 ± 2 °C)[10]
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
-
0.5 McFarland turbidity standard[10]
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only and broth with solvent)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.[10]
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the highest concentration of the solvent used to dissolve the compounds).
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for staphylococci and enterococci, and 20-24 hours for streptococci.[10]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[1] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] It is determined by subculturing the preparations from the MIC assay that show no visible growth onto a fresh, antibiotic-free solid medium.[13]
Materials:
-
MIC plates from Protocol 2
-
Tryptic Soy Agar (TSA) plates or other suitable non-selective agar
-
Sterile micropipette and tips
-
Incubator (35 ± 2 °C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot and spread it onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35 ± 2 °C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[13]
Interpreting MIC and MBC Data:
-
Bacteriostatic: If the MBC is significantly higher than the MIC (typically MBC/MIC > 4), the compound is considered bacteriostatic.
-
Bactericidal: If the MBC is close to the MIC (typically MBC/MIC ≤ 4), the compound is considered bactericidal.[14]
Part 3: Preliminary Safety Assessment
It is crucial to evaluate the potential toxicity of promising antimicrobial compounds to mammalian cells to ensure their selectivity for bacterial targets.
Protocol 4: In Vitro Cytotoxicity Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[15] A decrease in the amount of formazan produced is indicative of a reduction in cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
Data Presentation and Interpretation
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MBC (µg/mL) vs. S. aureus | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI = IC₅₀/MIC) |
| MDB-01 | H | 32 | 64 | 128 | >100 | >3.1 |
| MDB-02 | 4-Cl | 8 | 16 | 16 | >100 | >12.5 |
| MDB-03 | 4-NO₂ | 16 | 32 | 64 | 80 | 5.0 |
| Vancomycin | - | 1 | 0.5 | 2 | >100 | >100 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives as potential antimicrobial agents against gram-positive bacteria. By following these standardized methods, researchers can generate reliable and reproducible data to identify lead compounds for further development. Future investigations should focus on elucidating the precise mechanism of action of the most potent derivatives, exploring their in vivo efficacy in animal models of infection, and optimizing their pharmacokinetic and pharmacodynamic properties. The continued exploration of the benzimidazole scaffold holds significant promise in the ongoing battle against antimicrobial resistance.
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]
-
Jetir.org. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
PubMed. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Available at: [Link]
-
JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available at: [Link]
-
PubMed. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Available at: [Link]
-
ScienceDirect. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]
-
PubMed. (2017). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. Available at: [Link]
-
ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Available at: [Link]
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Available at: [Link]
-
ResearchGate. (2025). Synthesis and evaluation of novel benzimidazole derivatives as antimicrobial agents | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]
-
SpringerLink. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]
-
ResearchGate. (2019). In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. Available at: [Link]
-
MDPI. (2016). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Available at: [Link]
-
ResearchGate. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Available at: [Link]
-
Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. microchemlab.com [microchemlab.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Anticancer Screening of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate Analogs
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Benzimidazole Scaffolds in Oncology
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. In the realm of oncology, benzimidazole derivatives have garnered significant attention due to their diverse mechanisms of anticancer activity, which include the disruption of microtubule polymerization, inhibition of key kinases, intercalation with DNA, and modulation of apoptotic pathways.[2] Several benzimidazole-based drugs, such as bendamustine, have been approved for cancer treatment, validating the clinical potential of this chemical class.[3]
This guide focuses on the in vitro anticancer screening of a specific series of analogs based on the Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate scaffold. This core structure offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents.[4] We will provide a comprehensive overview of the synthetic strategy for these analogs, followed by detailed, field-proven protocols for evaluating their cytotoxic and mechanistic properties. The experimental choices are explained to ensure a robust and logical screening cascade, enabling researchers to generate reliable and reproducible data for drug development programs.
Synthesis and Characterization of this compound Analogs
The synthesis of the core scaffold, this compound, is typically achieved through a condensation reaction between o-phenylenediamine and a corresponding benzoic acid derivative.[4][5] For the synthesis of the parent compound, o-phenylenediamine is reacted with methyl 3-formylbenzoate or a related carboxylic acid derivative under acidic conditions.[4]
General Synthetic Scheme:
A common and efficient method for synthesizing the benzimidazole ring is the Phillips condensation. This involves the reaction of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or under acidic conditions that promote cyclization and dehydration. For the synthesis of this compound analogs, substituted o-phenylenediamines can be reacted with methyl 3-formylbenzoate to introduce diversity on the benzene portion of the benzimidazole ring. Alternatively, various substituted 3-formylbenzoate derivatives can be condensed with o-phenylenediamine to explore modifications on the phenyl ring at the 2-position.
The resulting crude products are then purified using standard techniques such as recrystallization or column chromatography. The chemical identity and purity of the synthesized analogs must be rigorously confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Anticancer Screening Workflow
A systematic and tiered approach is crucial for the efficient evaluation of novel chemical entities. The following workflow provides a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies for promising lead compounds.
Caption: A logical workflow for the in vitro anticancer screening of novel compounds.
Detailed Application Notes and Protocols
Part 1: Cell Line Selection and Culture
Expertise & Experience: The choice of cancer cell lines is a critical determinant of the relevance of your screening data. A panel of cell lines representing different cancer types (e.g., lung, breast, colon, leukemia) should be employed to assess the broad-spectrum activity or potential selectivity of the analogs. For benzimidazole derivatives, which have shown efficacy in various cancers, a diverse panel is recommended.[1][6] For instance, KRAS-mutant lung cancer cell lines can be specifically chosen if the analogs are designed to target RAS signaling pathways. It is also advisable to include a non-cancerous cell line (e.g., normal human fibroblasts) to evaluate the cytotoxicity towards healthy cells and determine a selectivity index.
Protocol:
-
Cell Culture: All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth. Adherent cells are detached using a brief incubation with Trypsin-EDTA.
-
Cell Counting and Viability: Prior to each experiment, cells should be counted using a hemocytometer or an automated cell counter, and viability should be assessed by Trypan Blue exclusion to ensure a healthy starting population (>95% viability).
Part 2: MTT Assay for Cell Viability
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound, a key parameter for quantifying its cytotoxic potential.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Normal Cell Line (IC50 in µM) |
| Analog 1 | 5.2 | 8.1 | > 100 |
| Analog 2 | 12.5 | 15.3 | > 100 |
| Analog 3 | 2.8 | 4.5 | 85.6 |
| Doxorubicin | 0.5 | 0.8 | 5.4 |
Part 3: Annexin V-FITC/PI Apoptosis Assay
Expertise & Experience: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Analog 3 (IC50) | 45.8 | 35.1 | 19.1 |
| Doxorubicin (IC50) | 30.5 | 48.2 | 21.3 |
Part 4: Cell Cycle Analysis
Expertise & Experience: Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cell proliferation.[7] Cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle. PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[8] Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate DNA content.
Caption: The phases of the cell cycle and corresponding DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then incubate them with a solution containing PI and RNase A (to prevent staining of RNA) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Data Presentation:
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Analog 3 (IC50) | 30.1 | 15.8 | 54.1 |
| Doxorubicin (IC50) | 25.4 | 18.2 | 56.4 |
Part 5: Western Blot Analysis of Apoptosis-Related Proteins
Expertise & Experience: To further elucidate the mechanism of apoptosis induction, Western blotting can be used to examine the expression levels of key proteins involved in the apoptotic cascade.[7] Important markers include the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax), caspases (e.g., initiator caspase-9 and effector caspase-3), and PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspase-3. An increase in the Bax/Bcl-2 ratio and the cleavage of caspases and PARP are hallmarks of apoptosis.
Caption: A simplified intrinsic apoptosis signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Data Presentation:
| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Analog 3 (IC50) | 3.5 | 4.2 | 3.8 |
| Doxorubicin (IC50) | 4.1 | 5.0 | 4.5 |
Conclusion
This guide provides a structured and comprehensive framework for the in vitro anticancer screening of this compound analogs. By following these detailed protocols and understanding the rationale behind each experimental step, researchers can effectively identify promising anticancer lead compounds and elucidate their mechanisms of action. The integration of cytotoxicity assays with mechanistic studies on apoptosis, cell cycle, and protein expression will generate a robust dataset essential for advancing these compounds through the drug discovery pipeline.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. DovePress. Available at: [Link]
-
Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2- trimethylcyclopentane-1-carboxylic acid, 4. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry. Available at: [Link]
-
Drug Library Screen Reveals Benzimidazole Derivatives as Selective Cytotoxic Agents for KRAS-Mutant Lung Cancer. ResearchGate. Available at: [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available at: [Link]
-
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. PubMed. Available at: [Link]
-
Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. PubMed. Available at: [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. Available at: [Link]
-
A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study. PubMed. Available at: [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. This compound|CAS 421552-88-7 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds
Introduction: The Critical Role of MIC Assays in Benzimidazole Drug Development
Benzimidazole and its derivatives represent a vital class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2] A cornerstone in the preclinical assessment of novel benzimidazole-based antimicrobial agents is the accurate determination of their Minimum Inhibitory Concentration (MIC). The MIC is quantitatively defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following a specified incubation period.[1][3] This metric is fundamental for evaluating the potency of a compound, guiding structure-activity relationship (SAR) studies, and providing a preliminary indication of its potential therapeutic efficacy.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for determining the MIC of benzimidazole compounds. The methodologies are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[1][4][5][6][7][8][9]
A significant challenge in the antimicrobial susceptibility testing of benzimidazoles is their inherent low aqueous solubility.[10][11] This guide places a special emphasis on addressing this issue, providing practical strategies to ensure accurate and reliable MIC determination for these often-lipophilic compounds.
Core Principles of MIC Determination
The fundamental principle of an MIC assay is to challenge a standardized population of a specific microorganism with a range of known concentrations of the antimicrobial agent. The most common methodologies employed are broth microdilution and agar dilution, both of which will be detailed in this guide.[12][13][14] The choice between these methods may depend on the specific research question, the number of compounds being tested, and the characteristics of the microorganisms under investigation.
A critical aspect of any MIC assay is the implementation of a robust quality control (QC) system. This involves the concurrent testing of well-characterized reference strains with known susceptibility profiles.[15][16][17] The use of QC strains, such as those available from the American Type Culture Collection (ATCC), ensures the validity of the experimental conditions and the accuracy of the obtained MIC values.[15][16][18]
Protocol 1: Broth Microdilution Method
The broth microdilution method is a highly utilized quantitative technique for determining the MIC of antimicrobial agents due to its efficiency and suitability for high-throughput screening.[1][2][19] This method involves a serial dilution of the benzimidazole compound in a liquid growth medium within a 96-well microtiter plate.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Materials
-
Benzimidazole compound
-
Sterile 96-well, round-bottom microtiter plates[20]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[2]
-
Microbial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Multichannel pipette
-
Incubator
Step-by-Step Protocol
-
Preparation of Benzimidazole Stock Solution:
-
Rationale: Due to the poor aqueous solubility of many benzimidazoles, a high-concentration stock solution is typically prepared in 100% DMSO.[1] This ensures the compound remains solubilized before its dilution in the aqueous broth medium.
-
Accurately weigh the benzimidazole compound and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Standardized Inoculum:
-
Rationale: The density of the microbial inoculum is a critical variable that can significantly impact the MIC value. A standardized inoculum ensures reproducibility. The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard visually or using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[1]
-
Add 100 µL of the benzimidazole stock solution (at 2X the highest desired final concentration) to the first column of wells.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[1] Discard 100 µL from the tenth column.[1] This will create a gradient of decreasing compound concentrations.
-
Important: The final concentration of DMSO in the test wells should not exceed 1% to prevent any antimicrobial effect from the solvent itself.[1][21]
-
Column 11 should serve as the growth control (inoculum in broth without the compound), and column 12 as the sterility control (broth only).[3]
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared microbial inoculum, bringing the final volume in each well to 200 µL.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the benzimidazole compound at which there is no visible growth (i.e., the well is clear).[3] This can be assessed visually or with the aid of a microplate reader.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing fastidious organisms or when a solid medium is preferred.[12][22]
Materials
-
Benzimidazole compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Microbial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating apparatus (optional)
Step-by-Step Protocol
-
Preparation of Benzimidazole-Containing Agar Plates:
-
Prepare a series of stock solutions of the benzimidazole compound in a suitable solvent (e.g., DMSO).[1]
-
Melt the agar medium and cool it to 45-50°C in a water bath.[1]
-
Add the appropriate volume of each benzimidazole stock solution to separate aliquots of molten agar to achieve the desired final concentrations.[1] The solvent concentration should be kept constant across all plates and should not exceed 1%.[1]
-
Pour the agar into sterile petri dishes and allow them to solidify.[1]
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described for the broth microdilution method (equivalent to a 0.5 McFarland standard).[1]
-
-
Inoculation:
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[1]
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the benzimidazole compound that completely inhibits the visible growth of the organism at the inoculation spot.[1]
-
Data Presentation and Interpretation
The results of MIC assays are typically presented in tabular format, allowing for easy comparison of the activity of different benzimidazole derivatives against a panel of microorganisms.
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZ-01 | 2-substituted | 8 | 32 | 16 |
| BZ-02 | 5-halo-substituted | 2 | 16 | 4 |
| BZ-03 | N-alkylated | >64 | >64 | 32 |
Interpreting MIC Values: The numerical value of the MIC indicates the potency of the compound against a specific microorganism; a lower MIC value signifies higher potency.[23][24] However, it is crucial to understand that the MIC value alone does not define clinical efficacy. The interpretation of MICs as "Susceptible (S)," "Intermediate (I)," or "Resistant (R)" is based on established breakpoints set by regulatory bodies like CLSI and EUCAST.[25][26][27] These breakpoints take into account pharmacokinetic and pharmacodynamic (PK/PD) parameters.
Mechanism of Action: A Brief Overview
Benzimidazole compounds are known to exert their antimicrobial effects through various mechanisms. A primary target, particularly in fungi and helminths, is β-tubulin.[1] The binding of benzimidazoles to β-tubulin disrupts the formation of microtubules, which are essential for cell division, motility, and intracellular transport.[2] In bacteria, some benzimidazole derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes critical for DNA replication and repair.[2]
Diagram of Benzimidazole's Proposed Mechanism of Action
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. testinglab.com [testinglab.com]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. microbeonline.com [microbeonline.com]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. revive.gardp.org [revive.gardp.org]
- 22. m.youtube.com [m.youtube.com]
- 23. idexx.dk [idexx.dk]
- 24. idexx.co.uk [idexx.co.uk]
- 25. droracle.ai [droracle.ai]
- 26. dickwhitereferrals.com [dickwhitereferrals.com]
- 27. idexx.com [idexx.com]
Application Notes and Protocols for Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and notably, anti-inflammatory effects.[1][2] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[1] This adaptability has made it a focal point in the search for novel therapeutics targeting the complex signaling cascades of inflammation.
Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate is a key chemical intermediate that embodies this potential. Its rigid, aromatic structure and the presence of a reactive ester group make it an ideal starting point for the synthesis of a new generation of targeted anti-inflammatory agents. These application notes will provide a comprehensive guide to leveraging this compound in a modern drug discovery workflow, with a particular focus on its application as a scaffold for developing antagonists of the P2Y14 receptor, a promising new target in inflammation.
Scientific Rationale: Targeting the P2Y14 Receptor
Recent research has illuminated the critical role of the P2Y14 receptor (P2Y14R) in orchestrating inflammatory responses.[3] P2Y14R, a G-protein coupled receptor, is activated by UDP-sugars, such as UDP-glucose, which are released from damaged or stressed cells and act as Damage-Associated Molecular Patterns (DAMPs).[4] This activation triggers a cascade of pro-inflammatory signals, including:
-
Neutrophil Chemotaxis: P2Y14R activation is a key driver of neutrophil migration to sites of inflammation.[3][5]
-
NLRP3 Inflammasome Activation: The receptor has been shown to facilitate the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the release of potent pro-inflammatory cytokines IL-1β and IL-18.[6]
-
Exacerbation of Inflammatory Conditions: Dysregulated P2Y14R signaling has been implicated in a range of inflammatory diseases, including acute lung injury, asthma, and chronic pain.[4][7][8]
Consequently, the development of potent and selective P2Y14R antagonists represents a highly promising therapeutic strategy for a variety of inflammatory disorders.[8] Notably, several research efforts have successfully utilized benzimidazole-containing structures to generate high-affinity P2Y14R antagonists.[4] While this compound itself may not be the final active molecule, its core structure serves as an essential building block for creating more complex and potent derivatives targeting this receptor.
Synthesis Protocol
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between o-phenylenediamine and a suitable benzoic acid derivative. A general and efficient method is outlined below.
Materials:
-
o-Phenylenediamine
-
Methyl 3-formylbenzoate or 3-Carbomethoxybenzoic acid
-
Hydrochloric acid (HCl) or a similar acid catalyst
-
Ethanol or a suitable solvent
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add methyl 3-formylbenzoate (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflows for Anti-inflammatory Activity Assessment
The following protocols provide a tiered approach to evaluating the anti-inflammatory potential of novel compounds derived from this compound, starting with in vitro screening and progressing to in vivo models.
Diagram of the Experimental Workflow
Caption: A tiered workflow for evaluating anti-inflammatory candidates.
Part 1: In Vitro Screening Protocols
Protocol 1: P2Y14 Receptor Antagonist Activity Assay
This assay determines the ability of a test compound to inhibit the signaling of the P2Y14 receptor in a cell-based system.
Principle: P2Y14R is a Gi-coupled receptor, and its activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block this effect.
Cell Line: HEK293 cells stably expressing the human P2Y14 receptor.
Materials:
-
HEK293-P2Y14R cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
UDP-glucose (P2Y14R agonist)
-
Forskolin (adenylyl cyclase activator)
-
Test compounds derived from this compound
-
A reference P2Y14R antagonist (e.g., PPTN)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed HEK293-P2Y14R cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or reference antagonist for 30 minutes at 37°C.
-
Agonist Stimulation: Add a mixture of UDP-glucose (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to all wells except the negative control. Forskolin is used to stimulate a detectable level of cAMP.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Calculate the percent inhibition of the UDP-glucose response for each concentration of the test compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) by fitting the data to a dose-response curve.
Expected Outcome: Potent P2Y14R antagonists will show a dose-dependent inhibition of the UDP-glucose-mediated decrease in cAMP levels, yielding low IC50 values.
Protocol 2: LPS-Induced Inflammatory Response in Macrophages
This protocol assesses the ability of test compounds to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Dexamethasone (positive control)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated cells.
Expected Outcome: Effective anti-inflammatory compounds will significantly reduce the production of NO, TNF-α, and IL-6 in a dose-dependent manner without causing significant cell death.
Part 2: In Vivo Validation Protocol
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[5][9]
Animal Model: Male Wistar rats or Swiss albino mice.
Materials:
-
Test compounds
-
Indomethacin or Diclofenac (reference drug)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebthysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Expected Outcome: An effective anti-inflammatory agent will cause a significant reduction in the carrageenan-induced paw edema compared to the vehicle control group.
| Parameter | Vehicle Control | Reference Drug (e.g., Indomethacin) | Effective Test Compound |
| Paw Volume Increase (mL) at 3h | High (e.g., 0.8 ± 0.1) | Low (e.g., 0.3 ± 0.05) | Significantly lower than control |
| % Inhibition of Edema | 0% | High (e.g., >50%) | Dose-dependent increase |
Potential Signaling Pathways for Investigation
The anti-inflammatory effects of compounds derived from this compound are likely mediated through the modulation of key inflammatory signaling pathways.
Diagram of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway is a key anti-inflammatory mechanism.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel anti-inflammatory agents, particularly those targeting the P2Y14 receptor. The protocols outlined in these application notes provide a robust framework for synthesizing derivatives and systematically evaluating their anti-inflammatory efficacy and mechanism of action. Future research should focus on optimizing the structure of derivatives to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of a wide range of inflammatory diseases.
References
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997–3013. [Link]
-
Kise, R., Lee, J., Balasubramanian, R., Tosh, D. K., Soni, R., Challa, A. K., Salmaso, V., Paoletta, S., Gizewski, C., Bou-Assaf, T., Das, A., Costa, V., Jr, Deflorian, F., Ziff, S., Lee, G., Kim, H., Kim, N., Kim, J. S., Lee, S. Y., … Jacobson, K. A. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(17), 9448–9474. [Link]
-
Chen, Y., Zhang, Y., Chen, J., Wu, Y., Chen, T., & Wang, Y. (2024). P2Y12R Blockade Attenuates LPS-Induced Acute Lung Injury Associated with Suppression of Inflammasome-Mediated Pyroptotic Signaling. Journal of Inflammation Research, 17, 103–118. [Link]
-
Fumagalli, M., Ravani, A., & Lecca, D. (2024). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Molecular and Cellular Biochemistry, 479(1), 1–9. [Link]
-
Gomaa, H. A., El-Sayed, W. M., & El-Dhshan, A. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5342. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 21, 2026, from [Link]
-
Linden, J., Pydi, S. P., & Jacobson, K. A. (2021). Control of Macrophage Inflammation by P2Y Purinergic Receptors. International Journal of Molecular Sciences, 22(21), 11529. [Link]
-
Morris, G. P., & Beck, W. T. (1987). The time course of the development of the inflammatory reaction in the rat hind paw following injection of carrageenan. Journal of Pharmacological Methods, 18(3), 253–259. [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British Journal of Pharmacology, 142(4), 655–662. [Link]
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved January 21, 2026, from [Link]
-
NIH Office of Technology Transfer. (2023). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. Retrieved January 21, 2026, from [Link]
-
Zhang, W., Wang, Z., & Zhang, Y. (2020). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Bioorganic Chemistry, 100, 103923. [Link]
-
Zhang, Y., Gao, Z. G., & Jacobson, K. A. (2015). Substituted 1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-5-((piperidin-4-yl)methoxy)naphthalene-2-carboxylic acids as potent and selective antagonists of the P2Y14 receptor. Bioorganic & Medicinal Chemistry Letters, 25(17), 3568–3572. [Link]
-
Zhou, W., Chen, C., Chen, Z., Liu, Y., Jiang, Y., & Li, X. (2020). P2Y14 receptor facilitates M1 macrophage polarization and enhances NLRP3 inflammasome activation. Journal of Cellular and Molecular Medicine, 24(16), 9149–9159. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P2Y12R Blockade Attenuates LPS-Induced Acute Lung Injury Associated with Suppression of Inflammasome-Mediated Pyroptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 9. Frontiers | Metformin Alleviates LPS-Induced Acute Lung Injury by Regulating the SIRT1/NF-κB/NLRP3 Pathway and Inhibiting Endothelial Cell Pyroptosis [frontiersin.org]
High-Throughput Screening of Novel Benzimidazole-Based Compounds: Application Notes and Protocols
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization, enabling the exploration of vast chemical space and interaction with diverse biological targets.[2][3] Benzimidazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anthelmintic activities.[4][5][6] This wide range of bioactivity stems from the ability of the benzimidazole scaffold to mimic endogenous purine bases, allowing it to interact with a variety of enzymes and receptors.
High-throughput screening (HTS) has become an indispensable tool in the quest to unlock the full therapeutic potential of benzimidazole libraries.[7] By enabling the rapid and automated evaluation of thousands to millions of compounds, HTS accelerates the identification of "hit" molecules with desired biological activity, which can then be optimized into lead compounds and eventual drug candidates.[7] This guide provides detailed application notes and protocols for the high-throughput screening of novel benzimidazole-based compounds, with a focus on both cell-based and biochemical assays. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to impart an understanding of the underlying scientific principles and the rationale behind key experimental choices, ensuring the generation of robust and reliable data.
Part 1: Foundational Principles of HTS for Benzimidazole Libraries
A successful HTS campaign is built upon a foundation of meticulous assay design and rigorous quality control. The primary objective is to create a screening environment that can reliably distinguish true biological activity from experimental noise and artifacts.
The Logic of Assay Selection: Cell-Based vs. Biochemical Approaches
The initial and most critical decision in designing an HTS campaign is the choice between a cell-based (phenotypic) and a biochemical (target-based) assay. This choice is dictated by the specific research question and the known or hypothesized mechanism of action of the benzimidazole library.
-
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor.[3] They offer a high degree of specificity and are invaluable when the molecular target of a disease is well-characterized. For benzimidazole libraries, common biochemical targets include protein kinases, tubulin, and various microbial enzymes.[3][8]
-
Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a specific cellular phenotype, such as cell viability, proliferation, or the activation of a signaling pathway.[9] Cell-based assays provide a more physiologically relevant context, as they account for factors like cell permeability and metabolism. They are particularly useful when the molecular target is unknown or when screening for compounds that modulate complex cellular processes.
Ensuring Data Integrity: The Pillars of a Self-Validating System
To ensure the trustworthiness of HTS data, every protocol must be designed as a self-validating system. This is achieved through the implementation of robust quality control measures and statistical analysis.
-
Plate Layout and Controls: A well-designed plate map is essential for identifying and mitigating systematic errors, such as edge effects. Each plate should include:
-
Negative Controls: Wells containing cells or the biochemical target treated with the vehicle (e.g., DMSO) only. These wells represent 0% inhibition or baseline activity.
-
Positive Controls: Wells containing a known inhibitor or activator of the target. These wells represent 100% inhibition or maximal activity.
-
Test Compound Wells: Wells containing the benzimidazole compounds from the screening library.
-
-
Statistical Metrics for Assay Performance: The quality of an HTS assay is quantitatively assessed using statistical parameters:
-
Z'-Factor: This is a measure of the statistical effect size and is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control. A high S/B ratio indicates a robust assay window.
-
Coefficient of Variation (%CV): This measures the relative variability of the data. A low %CV for both positive and negative controls is desirable.
-
Part 2: Cell-Based HTS Assays for Benzimidazole Compounds
Cell-based assays are powerful tools for identifying benzimidazole derivatives with cytotoxic, antiproliferative, or pathway-modulating activities.
Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of benzimidazole compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Scientific Rationale: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well or 384-well clear-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each benzimidazole compound in 100% DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cell plate and add the medium containing the diluted compounds, positive controls (e.g., doxorubicin), and negative controls (vehicle).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay and Data Acquisition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated as follows:
% Cell Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100
Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine their IC50 value.
Protocol 2: High-Throughput Antimicrobial Susceptibility Testing
This protocol outlines a broth microdilution method for high-throughput screening of benzimidazole libraries against bacterial and fungal pathogens.
Scientific Rationale: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay determines the MIC of benzimidazole compounds by observing microbial growth in the presence of serially diluted compounds.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into an appropriate broth medium.
-
Incubate overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast).
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation and Plate Loading:
-
Prepare serial dilutions of the benzimidazole compounds in the appropriate broth medium in a 96-well or 384-well plate.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (broth with vehicle).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the plate.
-
Incubate the plates at the optimal temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Data Acquisition:
-
After incubation, microbial growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Alternatively, a viability indicator dye such as resazurin can be added, where a color change from blue to pink indicates metabolically active cells.
-
Data Analysis and Interpretation:
The MIC is determined as the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the negative control.
Part 3: Biochemical HTS Assays for Benzimidazole Compounds
Biochemical assays provide a direct measure of a compound's effect on a specific molecular target.
Protocol 3: High-Throughput Kinase Inhibition Assay
Many benzimidazole derivatives have been identified as potent kinase inhibitors.[8] This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase.
Scientific Rationale: This assay measures the activity of a kinase by quantifying the amount of phosphorylated substrate produced. The assay typically uses a specific antibody that recognizes the phosphorylated substrate, and this antibody is labeled with a fluorescent probe. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its corresponding substrate to their optimal concentrations in the assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add the benzimidazole compounds, positive control (e.g., staurosporine), and negative control (vehicle).
-
Add the kinase and substrate solution to each well and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Add the detection solution containing the fluorescently labeled anti-phospho-substrate antibody.
-
Incubate for the recommended time to allow for antibody-substrate binding.
-
Measure the fluorescence intensity using a suitable plate reader.
-
Data Analysis and Interpretation:
The percentage of kinase inhibition is calculated as follows:
% Inhibition = [1 - (Signal of Test Well - Signal of Background) / (Signal of Negative Control - Signal of Background)] * 100
Compounds showing significant inhibition (e.g., >50%) are selected for IC50 determination.
Data Presentation: Summarizing HTS Campaign Results
Quantitative data from HTS campaigns should be summarized in clearly structured tables for easy comparison and hit selection.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Secondary Screen (IC50 in µM) | Cell-Based Assay (GI50 in µM) | Z'-factor |
| BZ-001 | 88 | 1.5 | 2.3 | 0.75 |
| BZ-002 | 45 | > 50 | > 50 | 0.72 |
| BZ-003 | 95 | 0.8 | 1.1 | 0.81 |
| Staurosporine (Control) | 99 | 0.05 | 0.08 | 0.85 |
| Doxorubicin (Control) | N/A | N/A | 0.1 | N/A |
This table presents hypothetical data from a kinase inhibitor screening campaign.
Part 4: Understanding the Mechanism of Action
A key aspect of drug discovery is elucidating the mechanism by which a compound exerts its biological effect. For benzimidazoles, two well-established mechanisms of action are the inhibition of tubulin polymerization and the modulation of the Wnt/β-catenin signaling pathway.
Mechanism 1: Inhibition of Tubulin Polymerization
Several benzimidazole derivatives, such as nocodazole, act as antimitotic agents by disrupting the dynamics of microtubule formation.[10][11]
Causality: Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and cell shape maintenance. They are dynamic polymers of α- and β-tubulin heterodimers. Benzimidazoles can bind to β-tubulin, preventing its polymerization into microtubules.[12][13] This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[11]
Diagram: Benzimidazole-Mediated Inhibition of Microtubule Polymerization
Caption: Benzimidazole inhibits microtubule polymerization.
Mechanism 2: Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[14][15] Its aberrant activation is implicated in various cancers.[16] Certain benzimidazole compounds have been shown to inhibit this pathway.[16]
Causality: In the "off" state of the pathway, β-catenin is targeted for degradation by a destruction complex.[17] Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target gene expression, promoting cell proliferation.[14] Some benzimidazoles can interfere with this signaling cascade, leading to the downregulation of Wnt target genes and a reduction in cell proliferation.[16]
Diagram: Benzimidazole Inhibition of the Wnt/β-catenin Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the N-Alkylation of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
Introduction: The Significance of N-Alkylated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse range of biological targets. This versatile heterocyclic motif is a key component in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including but not limited to antiviral, anticancer, antihypertensive, and anticoagulant effects. The N-alkylation of the benzimidazole core is a pivotal synthetic strategy employed by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of various alkyl groups at the N-1 position of the benzimidazole ring can significantly influence a compound's solubility, metabolic stability, and binding affinity to its target protein.
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of a specific, high-value building block: Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. This molecule serves as a versatile intermediate in the synthesis of a variety of bioactive compounds. We will explore three distinct and widely applicable protocols for its N-alkylation: a conventional approach utilizing a strong base, a phase-transfer catalysis (PTC) method for milder reaction conditions, and an environmentally benign green synthesis in an aqueous medium. Each protocol is presented with a detailed, step-by-step methodology, accompanied by a discussion of the underlying chemical principles to empower researchers to make informed decisions in their synthetic endeavors.
Chemical Rationale and Mechanistic Considerations
The N-alkylation of benzimidazoles proceeds via a nucleophilic substitution reaction. The nitrogen atom of the imidazole ring, bearing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). The reaction is significantly facilitated by the deprotonation of the N-H bond of the benzimidazole ring using a base. This deprotonation generates a more potent nucleophile, the benzimidazolide anion, which readily reacts with the alkylating agent.
The choice of base, solvent, and reaction conditions plays a critical role in the efficiency and outcome of the N-alkylation reaction. Strong bases like sodium hydride (NaH) ensure complete deprotonation, often leading to faster reaction rates. However, milder bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). Phase-transfer catalysts are employed to facilitate the reaction between the water-soluble benzimidazolide salt and the organic-soluble alkylating agent in a biphasic system. Green chemistry approaches aim to minimize the use of hazardous organic solvents by conducting the reaction in aqueous media, often with the aid of surfactants to enhance solubility.
Experimental Protocols
Protocol 1: Conventional N-Alkylation using Sodium Hydride
This classical method is highly effective for a wide range of alkylating agents and generally provides good to excellent yields. The use of sodium hydride, a strong base, necessitates anhydrous reaction conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), weigh the required amount of sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous diethyl ether or hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the solvent after each wash.
-
Reaction Setup: To the washed NaH, add anhydrous DMF (5 mL per 1 mmol of benzimidazole) via a syringe. Cool the suspension to 0 °C in an ice bath.
-
Addition of Benzimidazole: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes. You should observe the evolution of hydrogen gas.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexanes 1:1).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Conventional N-Alkylation Workflow
Caption: Workflow for conventional N-alkylation.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
This method is advantageous as it avoids the use of strong, moisture-sensitive bases and anhydrous conditions. It is particularly useful for large-scale synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in a mixture of toluene and water (5:1 v/v).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Add ethyl acetate and separate the organic layer. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Phase-Transfer Catalysis N-Alkylation Workflow
Caption: Workflow for PTC N-alkylation.
Protocol 3: Green Synthesis of N-Alkylated Benzimidazoles in Aqueous Media
This environmentally friendly protocol avoids the use of volatile organic solvents, making it a sustainable alternative.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydroxide (NaOH)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation of Aqueous Medium: In a round-bottom flask, dissolve sodium hydroxide (2.0 equivalents) and sodium dodecyl sulfate (10 mol%) in deionized water.
-
Addition of Benzimidazole: Add this compound (1.0 equivalent) to the aqueous solution and stir.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) and continue to stir the mixture at room temperature or gently heat to 50-60 °C for less reactive halides.
-
Reaction Monitoring: Monitor the reaction by TLC for 1-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Concentrate the solvent in vacuo and purify the product by column chromatography if necessary.
Green Synthesis N-Alkylation Workflow
Caption: Workflow for Green Synthesis N-alkylation.
Data Presentation: Comparative Analysis of N-Alkylation Methods
The following table summarizes the typical reaction parameters for the N-alkylation of this compound with various alkylating agents using the described protocols. The yields and reaction times are based on literature precedents for similar benzimidazole derivatives and are intended to be representative.
| Protocol | Alkylating Agent | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Conventional | Methyl Iodide | NaH | DMF | - | RT | 2-4 | 85-95 |
| Ethyl Bromide | NaH | DMF | - | RT | 4-8 | 80-90 | |
| Benzyl Bromide | NaH | DMF | - | RT | 2-6 | 90-98 | |
| PTC | Methyl Iodide | K₂CO₃ | Toluene/H₂O | TBAB | 80 | 6-12 | 75-85 |
| Ethyl Bromide | K₂CO₃ | Toluene/H₂O | TBAB | 80 | 8-16 | 70-80 | |
| Benzyl Bromide | K₂CO₃ | Toluene/H₂O | TBAB | 80 | 4-10 | 80-90 | |
| Green Synthesis | Benzyl Bromide | NaOH | H₂O | SDS | RT-50 | 1-4 | 85-95 |
Product Characterization
The successful N-alkylation of this compound can be confirmed by a combination of spectroscopic techniques. Below are the expected characterization data for a representative product, Methyl 3-(1-benzyl-1H-benzo[d]imidazol-2-yl)benzoate.
Expected Spectroscopic Data for Methyl 3-(1-benzyl-1H-benzo[d]imidazol-2-yl)benzoate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (t, J = 1.8 Hz, 1H), 8.15 (dt, J = 7.8, 1.4 Hz, 1H), 7.85-7.80 (m, 1H), 7.60 (t, J = 7.8 Hz, 1H), 7.40-7.25 (m, 7H), 7.15-7.10 (m, 2H), 5.60 (s, 2H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5, 152.0, 142.5, 136.0, 135.5, 133.0, 131.0, 130.5, 129.5, 129.0, 128.5, 128.0, 126.5, 123.5, 123.0, 120.0, 110.5, 52.5, 49.0.
-
FT-IR (KBr, cm⁻¹): 3060 (Ar C-H), 2950 (Aliphatic C-H), 1725 (C=O, ester), 1610, 1580, 1490 (C=C, C=N), 1280 (C-O).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₂₂H₁₈N₂O₂ [M+H]⁺: 343.14, found: 343.1.
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents are pure and dry, especially for the conventional protocol. In the PTC method, vigorous stirring is crucial for efficient phase mixing. For the green synthesis, adjusting the temperature might be necessary for less reactive alkyl halides.
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of the alkylating agent or the base. In the PTC protocol, a more lipophilic catalyst might be beneficial.
-
Formation of Side Products: Over-alkylation to form a quaternary salt can occur if an excess of the alkylating agent is used, especially with highly reactive ones like methyl iodide. Careful monitoring by TLC is recommended.
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through several reliable methods. The choice of protocol will depend on the specific requirements of the synthesis, including the desired scale, the reactivity of the alkylating agent, and considerations for environmental impact. The detailed procedures and comparative data presented in this guide are intended to provide researchers with the necessary tools to successfully synthesize a wide range of N-alkylated benzimidazole derivatives for applications in drug discovery and materials science.
References
- Patel, M. R., & Patel, K. D. (2018). A sustainable route for the N-1 alkylation of imidazole and benzimidazole derivatives has been developed under volatile organic solvent free condition in alkaline water-SDS system. Tetrahedron Letters, 59(34), 3341-3345.
- Google Patents. (2009). Alkylation reaction method of benzimidazoles compounds. CN101391982A.
-
ACS Publications. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. [Link]
Application Notes & Protocols: A Guide to Cell-Based Cytotoxicity Assays for Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate Derivatives
<
Introduction: The Rationale for Cytotoxicity Profiling of Benzimidazole Derivatives
Benzimidazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Their structural similarity to naturally occurring nucleotides allows them to interact with a wide range of biological macromolecules, leading to diverse pharmacological activities.[3][4] Notably, many benzimidazole derivatives have demonstrated potent anticancer properties, exerting their effects through various mechanisms including disruption of microtubule polymerization, inhibition of kinases, and induction of apoptosis.[1][5][6] The unique core structure and relatively low toxicity profile of some benzimidazoles make them an attractive scaffold for the development of novel therapeutics.[2]
Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate and its analogs are part of this promising group of compounds. A critical step in their preclinical evaluation is the quantitative assessment of their cytotoxic effects. This guide provides a comprehensive overview and detailed protocols for a tiered approach to evaluating the cytotoxicity of these derivatives, enabling researchers to move from broad viability screening to more mechanistic investigations of cell death.
Pillar 1: Foundational Cytotoxicity Assessment - Is the Compound Affecting Cell Viability?
The initial goal is to determine whether the benzimidazole derivatives exhibit cytotoxic activity and to establish a dose-response relationship. Assays that measure overall metabolic activity or membrane integrity are ideal for this first-pass screening.
Metabolic Activity Assays: A Proxy for Viable Cell Number
Metabolically active cells maintain a reducing environment within their cytosol.[7] Assays utilizing tetrazolium salts or resazurin leverage this property to generate a colorimetric or fluorescent signal proportional to the number of viable cells.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing metabolic activity.[8][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] This formazan is then solubilized, and the absorbance of the resulting solution is measured, which correlates directly with the number of metabolically active cells.[8][11][12]
Causality Behind Experimental Choices:
-
Phenol Red-Free Medium: During the MTT incubation step, using phenol red-free medium is crucial as the pH indicator can interfere with absorbance readings.[8]
-
Solubilization Agent: Dimethyl sulfoxide (DMSO) or isopropanol is used to dissolve the formazan crystals. Complete solubilization is essential for accurate and reproducible results.[8]
-
Wavelength Selection: The absorbance is typically read at 570 nm, with an optional reference wavelength of 630 nm to subtract background absorbance.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted to the highest concentration used for the compounds).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Principle: The AlamarBlue™ assay uses resazurin, a blue and non-fluorescent compound.[13] In viable cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin.[14] The increase in fluorescence is proportional to the number of living, metabolically active cells. This assay is less toxic than MTT, allowing for continuous monitoring of cell viability over time.[14]
Detailed Protocol: AlamarBlue™ Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Addition: Aseptically add AlamarBlue™ reagent to each well, equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[7][15]
-
Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic rates) at 37°C, protected from light.[7][13]
-
Measurement: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.[15][16] Alternatively, absorbance can be measured at 570 nm and 600 nm.[13]
-
Analysis: Calculate the percent reduction of the reagent and subsequently the cell viability relative to controls.
Membrane Integrity Assays: A Direct Measure of Cell Lysis
These assays quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium, which occurs when the plasma membrane is compromised.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[17] The LDH assay is a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product.[18] The amount of formazan formed, measured by absorbance, is proportional to the amount of LDH released and thus to the number of lysed cells.[18]
Causality Behind Experimental Choices:
-
Controls are Critical: The assay requires several controls for accurate calculation:
-
Timing: The half-life of released LDH in culture medium is approximately 9 hours, so the supernatant should be collected and assayed accordingly.[18]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Plate Setup: Seed cells as described previously. Set up triplicate wells for each condition: test compound, vehicle control, spontaneous LDH release (untreated cells), and maximum LDH release.
-
Treatment: Treat cells with benzimidazole derivatives for the desired time.
-
Lysis for Maximum Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[21]
-
Supernatant Collection: Centrifuge the plate at 400-500 x g for 5 minutes to pellet the cells.[20]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH Reaction Solution to each well.[20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Pillar 2: Mechanistic Insights - How Are the Cells Dying?
Once a compound is confirmed to be cytotoxic, the next step is to understand the mechanism of cell death. The two major modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[22][23]
Distinguishing Apoptosis from Necrosis
Apoptosis is a tightly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing inflammation.[23][24] Necrosis is a traumatic form of cell death resulting from acute injury, characterized by cell swelling and lysis, which releases intracellular contents and triggers an inflammatory response.[22][25]
Logical Relationship: Apoptosis vs. Necrosis
Caption: Differentiating apoptosis and necrosis pathways.
Caspase Activity Assays: The Hallmark of Apoptosis
Apoptosis is executed by a family of proteases called caspases.[22] The activation of effector caspases, specifically caspase-3 and caspase-7, is a key event in the apoptotic cascade.
Principle: This is a luminescent, homogeneous assay that measures the combined activity of caspase-3 and caspase-7.[26][27] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[26] When caspases-3/7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[26] The signal intensity is directly proportional to the amount of caspase activity.[28]
Causality Behind Experimental Choices:
-
"Add-Mix-Measure" Format: The single-reagent format simplifies the protocol, making it ideal for high-throughput screening. It includes cell lysis agents, eliminating the need for a separate lysis step.[26]
-
Stable Signal: The proprietary thermostable luciferase generates a stable luminescent signal, providing flexibility in read times (from 30 minutes to several hours).[28][29]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Plate Setup and Treatment: Prepare a white-walled 96-well plate suitable for luminescence. Seed and treat cells as described previously (100 µL final volume).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[27] Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[28]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for at least 30 minutes, protected from light.[29]
-
Measurement: Measure the luminescence using a plate luminometer.
-
Analysis: Subtract the background (medium-only) luminescence and express the results as fold-change over the vehicle-treated control.
Pillar 3: Data Interpretation and Presentation
Consistent and clear data presentation is crucial for comparing the cytotoxic potential of different benzimidazole derivatives.
Quantitative Data Summary
Results should be summarized in a table format to facilitate direct comparison of IC₅₀ values and the magnitude of mechanistic responses.
| Compound | MTT IC₅₀ (µM) | LDH Release (% Max) | Caspase-3/7 Activation (Fold Change) |
| Derivative A | 1.5 ± 0.2 | 15 ± 3 | 8.5 ± 0.9 |
| Derivative B | 12.8 ± 1.1 | 12 ± 2 | 7.9 ± 1.2 |
| Derivative C | > 50 | 5 ± 1 | 1.2 ± 0.3 |
| Staurosporine | 0.05 ± 0.01 | 20 ± 4 | 15.2 ± 1.5 |
| Hypothetical data for illustrative purposes. All assays performed at 48h post-treatment. |
Interpretation:
-
Derivative A is highly potent (low IC₅₀) and induces cell death primarily through apoptosis (high caspase activation, low LDH release).
-
Derivative B is less potent and also appears to induce apoptosis.
-
Derivative C shows minimal cytotoxicity at the tested concentrations.
-
Staurosporine serves as a positive control for apoptosis induction.
Conclusion
This guide provides a structured, multi-tiered approach to characterizing the cytotoxic properties of novel this compound derivatives. By starting with broad assessments of cell viability (MTT, AlamarBlue™) and membrane integrity (LDH), researchers can efficiently screen compound libraries and determine dose-responses. Subsequent investigation into the mechanism of cell death using specific assays like the Caspase-Glo® 3/7 assay provides critical insights into the compound's mode of action. This systematic evaluation is essential for identifying promising lead candidates for further development in cancer therapeutics and other fields.
References
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
AlamarBlue Assay Protocol. Advanced BioMatrix. [Link]
-
Trypan Blue Exclusion Test of Cell Viability. PubMed Central. [Link]
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
-
Trypan Blue Assay Protocol. DeNovix. [Link]
-
Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PubMed Central. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Alamar Blue Cell Viability Assay Kit. ImmunologicalSciences. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. ResearchGate. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Bentham Science Publishers. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. JournalAgent. [Link]
-
Trypan Blue Staining Assay. Creative Bioarray. [Link]
-
Apoptosis definition, mechanism, Apoptosis vs necrosis, Assays of apoptosis, and diseases related to Apoptosis. Slideshare. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Egyptian National Cancer Institute. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]
-
Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]
-
What is the difference between apoptosis and necrosis?. Patsnap Synapse. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
-
Apoptosis and necrosis. Basic types and mechanisms of cell death. PubMed. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. [Link]
-
Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. immunologicalsciences.com [immunologicalsciences.com]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 13. allevi3d.com [allevi3d.com]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 23. What is the difference between apoptosis and necrosis? [synapse.patsnap.com]
- 24. Apoptosis definition, mechanism , Apoptosis vs necrosis, Assays of apoptosis, and diseases related to Apoptosis | PPTX [slideshare.net]
- 25. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. promega.com [promega.com]
- 29. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Condensation Reactions for Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate Synthesis
Welcome to the technical support resource for the synthesis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this condensation reaction. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions and achieve high-yield, high-purity synthesis.
Introduction: The Chemistry of Benzimidazole Formation
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with a suitable C1 synthon, followed by an oxidative cyclization. The two most common and practical routes involve either an aldehyde or a carboxylic acid as the carbonyl source.
-
Route A: Aldehyde Condensation: Reaction of o-phenylenediamine with methyl 3-formylbenzoate.
-
Route B: Carboxylic Acid Condensation (Phillips-Ladenburg Reaction): Reaction of o-phenylenediamine with 3-(methoxycarbonyl)benzoic acid.
Both pathways converge on the formation of the benzimidazole ring system, but the choice of starting material significantly impacts the optimal reaction conditions, catalyst selection, and potential side products.[1][2] This guide will address both methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
FAQ 1: Low or No Product Yield
Question: I am seeing very low conversion of my starting materials. What are the most critical parameters to check?
Answer: Low conversion is one of the most frequent challenges and can typically be traced back to one of four key areas: catalyst inefficiency, suboptimal temperature, incorrect solvent choice, or reactant quality.
-
Causality Behind the Issue: The condensation reaction requires the activation of the carbonyl group for nucleophilic attack by the aniline nitrogen of o-phenylenediamine. This is followed by a cyclization and dehydration/oxidation step. Each of these steps has specific energetic requirements.
-
Troubleshooting Steps:
-
Catalyst Activity:
-
Acid Catalysis (for both routes): If using an acid catalyst like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), ensure it is not hydrated or degraded.[3] For the Phillips-Ladenburg (carboxylic acid) route, a strong acid is often necessary to facilitate the initial acylation and subsequent dehydration.[4][5]
-
Lewis Acid Catalysis (primarily for aldehyde route): Lewis acids like Erbium(III) triflate (Er(OTf)₃) or Indium(III) triflate (In(OTf)₃) can be highly effective by coordinating to the aldehyde's carbonyl oxygen, making it more electrophilic.[6][7] Ensure your Lewis acid is anhydrous, as water can deactivate it.
-
Oxidant (for aldehyde route): The final step of the aldehyde route is an oxidation. While atmospheric oxygen can suffice, the reaction may be sluggish. Mild oxidants like sodium metabisulfite (Na₂S₂O₅) can be used to facilitate this step.[8]
-
-
Reaction Temperature:
-
The Phillips-Ladenburg reaction with carboxylic acids often requires higher temperatures (reflux in solvents like DMF or even >100°C) to drive off water and promote cyclization.[2]
-
Aldehyde condensations can often proceed at lower temperatures, sometimes even at room temperature, especially with an efficient catalyst.[9] If your reaction is slow at room temperature, consider moderately heating it to 50-80°C.[7]
-
-
Solvent Selection: The solvent must solubilize the reactants but also not interfere with the reaction.
-
Polar Protic Solvents: Ethanol and methanol are common choices that work well with many acid catalysts.[4]
-
Polar Aprotic Solvents: DMF is effective, particularly for higher-temperature reactions.[3]
-
Solvent-Free: Some modern methods utilize solvent-free conditions, which can accelerate the reaction but may require more precise temperature control.[10]
-
-
Reactant Quality: o-phenylenediamine is notoriously susceptible to air oxidation, which can result in dark, tarry byproducts. Use freshly purified or high-purity o-phenylenediamine for best results.
-
FAQ 2: Formation of a Persistent Side Product
Question: My TLC shows a significant spot that isn't my starting material or desired product. I suspect it's a stable intermediate. What could it be?
Answer: The most common stable intermediate, particularly in the aldehyde condensation pathway, is the Schiff base (or the diamine adduct before cyclization).
-
Causality Behind the Issue: The reaction proceeds stepwise. First, one amine group of o-phenylenediamine attacks the aldehyde to form a carbinolamine, which then dehydrates to a Schiff base (imine). This intermediate must then undergo cyclization via attack from the second amine group, followed by oxidation to form the aromatic benzimidazole ring. If the cyclization or oxidation steps are slow, the Schiff base can accumulate.
-
Troubleshooting Workflow:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., Ethyl Acetate/Hexane, 1:1 or 3:7 v/v) to track the consumption of starting materials and the appearance of intermediates and the final product.[11][12][13] The benzimidazole product is typically more polar than the Schiff base intermediate.
-
Promote Cyclization:
-
Increase Temperature: Gentle heating can often provide the activation energy needed for the intramolecular cyclization.
-
Add an Acid Catalyst: A Brønsted or Lewis acid can catalyze both the formation of the Schiff base and the subsequent cyclization step.[3]
-
-
Facilitate Oxidation: If you suspect the reaction is stalling at the dihydrobenzimidazole stage (after cyclization but before aromatization), ensure an oxidant is present. Often, simply stirring the reaction open to the air is sufficient, but bubbling air or oxygen through the mixture can help. Alternatively, adding a mild chemical oxidant can drive the reaction to completion.
-
Workflow for Diagnosing Stalled Reactions
Caption: Troubleshooting workflow for low-yield benzimidazole synthesis.
FAQ 3: Product is Darkly Colored or Tarry
Question: My final product is a dark brown or black solid and is difficult to purify. What causes this discoloration?
Answer: Dark coloration is almost always due to oxidation, either of the o-phenylenediamine starting material or, less commonly, the benzimidazole product itself.
-
Causality Behind the Issue: o-phenylenediamines are electron-rich aromatic compounds that are highly sensitive to air oxidation, forming highly colored polymeric impurities. This process can be accelerated by heat and light.
-
Troubleshooting and Prevention:
-
Use High-Purity Reactants: Start with the cleanest possible o-phenylenediamine. If the material is old or discolored (typically pink, red, or brown), consider purifying it by recrystallization or sublimation before use.
-
Run Under Inert Atmosphere: For particularly sensitive reactions, performing the synthesis under a nitrogen or argon atmosphere can prevent oxidative side reactions.
-
Purification with Activated Carbon: During recrystallization of the crude product, adding a small amount of activated carbon (charcoal) can effectively adsorb colored impurities. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove it before allowing the solution to cool and crystallize.[13]
-
Avoid Excessive Heat: While heat may be necessary, prolonged heating at very high temperatures can promote degradation and discoloration. Monitor the reaction closely and avoid unnecessarily long reaction times.
-
Optimized Experimental Protocols
Here we provide detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Aldehyde Condensation Route
This method utilizes o-phenylenediamine and methyl 3-formylbenzoate and is often preferred for its milder conditions.
Materials:
-
o-Phenylenediamine (1.00 g, 9.25 mmol, 1.0 equiv)
-
Methyl 3-formylbenzoate (1.52 g, 9.25 mmol, 1.0 equiv)
-
Ammonium Chloride (NH₄Cl) (0.99 g, 18.5 mmol, 2.0 equiv)[12]
-
Ethanol or Methanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine, methyl 3-formylbenzoate, and the chosen solvent.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the catalyst (e.g., NH₄Cl) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The product spot should appear at a lower Rf than the starting aldehyde.
-
Once the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature.
-
Slowly add the reaction mixture to 100 mL of ice-cold water with stirring.
-
Neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Filter the crude solid using a Büchner funnel, wash the filter cake with cold water (2 x 20 mL), and air-dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
Protocol 2: Phillips-Ladenburg (Carboxylic Acid) Route
This classic method uses 3-(methoxycarbonyl)benzoic acid and typically requires more forcing conditions.
Materials:
-
o-Phenylenediamine (1.00 g, 9.25 mmol, 1.0 equiv)
-
3-(Methoxycarbonyl)benzoic acid (1.67 g, 9.25 mmol, 1.0 equiv)
Procedure:
-
In a 100 mL round-bottom flask, combine o-phenylenediamine and 3-(methoxycarbonyl)benzoic acid.
-
Add the acid catalyst. If using PPA, add enough to create a stirrable paste. If using 4N HCl, add approximately 20 mL.
-
Heat the reaction mixture to 120-140°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC. Take a small aliquot, quench it in water, neutralize with base, extract with ethyl acetate, and spot the organic layer.
-
After completion, cool the reaction mixture to about 80°C and pour it carefully onto crushed ice (approx. 100 g) in a beaker.
-
Stir the aqueous mixture until the PPA is fully hydrolyzed.
-
Carefully neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or solid sodium carbonate until the pH is basic (pH > 8). This step is highly exothermic and should be done in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts and dry completely.
-
Purification: Recrystallize the crude product from ethanol or a similar polar solvent.
Data Summary & Condition Optimization
The choice of catalyst and solvent significantly impacts reaction efficiency. The following table summarizes typical conditions and their effects, providing a starting point for optimization.
| Route | Reactant B | Catalyst (mol%) | Solvent | Temp (°C) | Typical Time (h) | Yield | Reference |
| Aldehyde | Methyl 3-formylbenzoate | NH₄Cl (200) | CHCl₃ | RT | 4 | High (94%) | [12] |
| Aldehyde | Methyl 3-formylbenzoate | Au/TiO₂ (1) | CHCl₃:MeOH | RT | 2 | High | [9] |
| Aldehyde | Methyl 3-formylbenzoate | p-TsOH | DMF | 80 | 2-3 | Good | [3] |
| Aldehyde | Methyl 3-formylbenzoate | None (Air oxidant) | Water | 75 | 6-8 | Moderate | [16] |
| Carboxylic Acid | 3-(Methoxycarbonyl)benzoic acid | 4N HCl | Aqueous | Reflux | 4 | Good (78%) | [15] |
| Carboxylic Acid | 3-(Methoxycarbonyl)benzoic acid | PPA | Neat | 130 | 4-6 | Good-High | [14] |
| Carboxylic Acid | 3-(Methoxycarbonyl)benzoic acid | NH₄Cl (cat.) | Ethanol | Reflux | 6-8 | Good | [4][5] |
Reaction Mechanism Visualization
Understanding the mechanism is key to troubleshooting. The condensation from an aldehyde proceeds via two key stages: Schiff base formation and oxidative cyclization.
Caption: Mechanism for benzimidazole formation from an aldehyde.
References
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Preparation of benzimidazole derivatives. Benzimidazole was synthesized... ResearchGate. Available at: [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. NIH. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. NIH. Available at: [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Available at: [Link]
-
Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. a. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. Available at: [Link]
-
Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry. Available at: [Link]
-
(PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. banglajol.info [banglajol.info]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. ijariie.com [ijariie.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
"common impurities in the synthesis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate and their removal"
Welcome to the technical support center for the synthesis and purification of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzimidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve a high purity final product.
I. Overview of the Synthesis
The most common and direct route for the synthesis of this compound is the condensation reaction between o-phenylenediamine and methyl 3-formylbenzoate. This reaction is a classic example of the Phillips-Ladenburg benzimidazole synthesis.[1][2] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.[3]
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific issues you might encounter during your experiment, focusing on the identification and removal of common impurities.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
Question: My initial analysis (TLC, ¹H NMR) of the crude product shows the presence of significant amounts of o-phenylenediamine and/or methyl 3-formylbenzoate. What should I do?
Answer: The presence of unreacted starting materials is a common issue and can usually be resolved through optimized reaction conditions and appropriate purification techniques.
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst inefficiency.
-
Stoichiometry: An incorrect molar ratio of the reactants can leave an excess of one starting material.
Identification of Impurities:
| Impurity | Analytical Technique | Key Signature |
| o-Phenylenediamine | ¹H NMR (DMSO-d₆) | Broad singlet for -NH₂ protons, aromatic signals.[1][4][5] |
| TLC | Will have a different Rf value from the product; can be visualized with an oxidizing stain (e.g., potassium permanganate) due to its susceptibility to oxidation. | |
| Methyl 3-formylbenzoate | ¹H NMR (DMSO-d₆) | Aldehyde proton singlet (~10 ppm), methyl ester singlet (~3.9 ppm), and distinct aromatic signals.[1][4][5] |
| TLC | Will have a distinct Rf value from the product and o-phenylenediamine. |
Troubleshooting and Removal Protocol:
Step 1: Optimize Reaction Conditions
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress by TLC until the starting material spots are minimal.
-
Catalyst: The reaction is often facilitated by an acid catalyst. If the reaction is sluggish, a stronger acid or a different catalyst might be necessary. Some modern syntheses of benzimidazoles utilize catalysts like supported gold nanoparticles to improve efficiency and reduce byproducts.[3]
Step 2: Purification by Column Chromatography Column chromatography is highly effective for separating the product from both starting materials.[3][4]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
TLC Monitoring: Use TLC to determine the optimal eluent composition for good separation between the product and the starting materials.
-
Loading: Adsorb the crude product onto a small amount of silica gel for dry loading. This often provides better separation than wet loading.
-
Fraction Collection: Collect fractions and analyze them by TLC to isolate the pure product.
Caption: Workflow for purification by column chromatography.
Issue 2: Persistent Colored Impurities in the Final Product
Question: My purified product remains a yellow or brown solid/oil, even after initial purification. How can I decolorize it?
Answer: Colored impurities in benzimidazole synthesis often arise from the oxidation of o-phenylenediamine or the product itself.[6]
Causality:
-
Oxidation of o-phenylenediamine: This starting material is highly susceptible to air oxidation, which can form colored polymeric byproducts.
-
Oxidation of the Benzimidazole Ring: The product itself can undergo some degree of oxidation, leading to discoloration.
Troubleshooting and Removal Protocol:
Step 1: Activated Carbon (Charcoal) Treatment during Recrystallization This is a standard and effective method for removing colored impurities.[6]
Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure product in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or an ethanol/water mixture).[7][8]
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-5% by weight of the product) to the hot solution. Be cautious not to add too much, as it can adsorb the desired product.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the pure product.
Step 2: Recrystallization Finding a suitable solvent system is crucial for obtaining a pure, crystalline product.[9]
Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold. Common solvents for benzimidazoles include ethanol, methanol, and ethyl acetate/hexane mixtures.[7][8]
-
Procedure: Dissolve the product in the minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The ¹H NMR spectrum in a solvent like DMSO-d₆ should show characteristic signals for both the benzimidazole and the methyl benzoate moieties. The exact chemical shifts can vary slightly depending on the solvent and concentration.[1][4][5][10][11]
-
Benzimidazole Protons: You will typically see multiplets in the aromatic region (around 7.2-7.8 ppm) for the four protons on the benzo part of the benzimidazole. A broad singlet for the N-H proton will appear downfield (often >12 ppm).
-
Methyl Benzoate Protons: The methyl ester group will show a sharp singlet around 3.9 ppm. The protons on the benzoate ring will appear as multiplets in the aromatic region (around 7.6-8.5 ppm).
Q2: How can I use mass spectrometry to confirm my product's identity?
A2: Mass spectrometry is an excellent tool for confirming the molecular weight of your product. For this compound (C₁₅H₁₂N₂O₂), the expected molecular weight is 252.27 g/mol . In ESI-MS, you would expect to see the protonated molecular ion [M+H]⁺ at m/z 253. The fragmentation pattern can also provide structural information, often showing fragments corresponding to the benzimidazole and benzoate moieties.[2][12][13]
Q3: What are the best practices for setting up the synthesis to minimize impurities from the start?
A3:
-
Use High-Purity Starting Materials: The purity of your o-phenylenediamine and methyl 3-formylbenzoate will directly impact the purity of your crude product.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of oxidative impurities, especially if your o-phenylenediamine is of lower quality.
-
Controlled Addition: For exothermic reactions, slow and controlled addition of one reagent to the other can help prevent the formation of side products due to localized overheating.
-
Reaction Monitoring: Regularly monitor the reaction progress with TLC to avoid prolonged reaction times at high temperatures, which can lead to degradation.
Q4: My HPLC analysis shows a broad or tailing peak for my product. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC for benzimidazole derivatives is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica-based stationary phase of the column.[14]
Troubleshooting HPLC Issues:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to neutralize the active silanol sites.
-
Adjust pH: Use a buffered mobile phase to control the ionization state of your compound. For basic compounds like benzimidazoles, a higher pH mobile phase (if compatible with the column) can sometimes improve peak shape.
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is more suitable for basic compounds.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.[15][16]
IV. References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (2020). Retrieved from [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Retrieved from [Link]
-
Supporting information - Beilstein Journals. Retrieved from [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (2010). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
Recrystallization - XULA Digital Commons. (2022). Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
US2744938A - Removal of color impurities from organic compounds - Google Patents. Retrieved from
-
SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES - Semantic Scholar. (2008). Retrieved from [Link]
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025). Retrieved from [Link]
-
Recrystallization 2. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
-
(PDF) Evaluation of benzimidazole derivatives by using aldehydes. (2025). Retrieved from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023). Retrieved from [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed. (2025). Retrieved from [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (2021). Retrieved from [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Retrieved from [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Retrieved from [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation - ResearchGate. (2025). Retrieved from [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (2024). Retrieved from [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (2019). Retrieved from [Link]
-
study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4- diones - ResearchGate. (2025). Retrieved from [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. (2016). Retrieved from [Link]
-
The preparation of methyl benzoate and methyl salicylate on silica gel column - Academic Journals. (2011). Retrieved from [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (2015). Retrieved from [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. (2022). Retrieved from [Link]
-
Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PubMed. (2022). Retrieved from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hplc.eu [hplc.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Yields in the Phillips Benzimidazole Synthesis
Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the Phillips benzimidazole synthesis. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields. Our approach is grounded in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.
Introduction to the Phillips Benzimidazole Synthesis
The Phillips benzimidazole synthesis is a cornerstone reaction in medicinal chemistry, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions to form the benzimidazole ring system.[1][2][3] While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the desired product. This guide will walk you through the most common pitfalls and provide actionable solutions.
Troubleshooting Guide: A Systematic Approach to Yield Optimization
Low yields in the Phillips synthesis can stem from a variety of factors, from the quality of your starting materials to suboptimal reaction conditions.[4] This section provides a systematic, question-and-answer-based approach to pinpoint and resolve these issues.
Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired benzimidazole. What are the likely causes?
Several factors can contribute to incomplete conversion. Let's break them down systematically.
1.1. Inadequate Acylation of the o-Phenylenediamine
The initial and crucial step of the Phillips reaction is the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid.[1] If this step is inefficient, the subsequent cyclization and dehydration will not occur, leading to poor yields.
-
Causality: The nucleophilicity of the amino group and the electrophilicity of the carboxylic acid carbonyl are key. The acidic catalyst plays a dual role: it protonates the carbonyl group of the carboxylic acid, making it more electrophilic, but it can also protonate the amino groups of the diamine, reducing their nucleophilicity. A delicate balance is required.
-
Troubleshooting Protocol:
-
Verify Acid Catalyst Concentration: For many aliphatic acids, 4N HCl is a common choice.[1] If the acid concentration is too high, excessive protonation of the diamine can hinder the initial acylation. Conversely, if it's too low, the carboxylic acid may not be sufficiently activated. Consider titrating your acid stock solution to confirm its concentration.
-
Consider Using an Acid Anhydride or Acyl Chloride: If the carboxylic acid itself is unreactive, using a more electrophilic derivative like an acid anhydride or acyl chloride can significantly improve the initial acylation step. This is particularly useful for less reactive aromatic or sterically hindered carboxylic acids.
-
Employ a Dehydrating Agent: The condensation reaction liberates water. In some cases, the presence of water can lead to competing hydrolysis reactions. The use of a dehydrating agent like polyphosphoric acid (PPA) can drive the reaction towards the product.
-
1.2. Difficulty with Aromatic or Sterically Hindered Carboxylic Acids
The Phillips synthesis generally gives good yields with aliphatic acids, but yields can drop significantly with aromatic or sterically hindered acids.[1][5]
-
Causality: Aromatic carboxylic acids are less electrophilic than their aliphatic counterparts due to resonance stabilization. Steric hindrance around the carbonyl group can also impede the approach of the nucleophilic amino group.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: For unreactive aromatic acids, higher temperatures are often necessary to overcome the activation energy barrier. Reactions in sealed tubes at temperatures up to 180°C have been shown to improve yields.[1]
-
Switch to Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a powerful dehydrating agent, making it highly effective for the synthesis of 2-arylbenzimidazoles.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, particularly for challenging substrates.
-
1.3. Sub-optimal Reaction Temperature and Time
-
Causality: Like any chemical reaction, the Phillips synthesis has an optimal temperature and time profile. Insufficient heating can lead to incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of starting materials or the product, leading to the formation of colored impurities.[6]
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot for your specific substrates.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This will help you determine the optimal reaction duration and prevent unnecessary heating.
-
Question 2: I am observing the formation of significant side products or colored impurities. How can I minimize these and purify my product?
The formation of byproducts and colored impurities is a common issue, often stemming from oxidation or side reactions.[6]
2.1. Oxidation of o-Phenylenediamine
-
Causality: o-Phenylenediamines are susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of intensely colored, polymeric materials.
-
Troubleshooting Protocol:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible. If it appears discolored (typically dark), consider recrystallizing it before use.
-
Perform the Reaction Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions.
-
Consider Using o-phenylenediamine Dihydrochloride: This salt form is more stable to air oxidation and can sometimes lead to cleaner reactions.[7]
-
2.2. Purification Challenges
-
Causality: The desired benzimidazole product may have similar solubility or chromatographic properties to the impurities, making purification difficult. Some benzimidazoles are also unstable on silica gel.[6]
-
Troubleshooting & Purification Protocol:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. After a short period, the carbon is removed by hot filtration.[6]
-
Recrystallization Solvent Screening: Finding the right solvent or solvent system is critical for good recovery. Perform small-scale solubility tests to identify a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
Alternative Chromatography Media: If your compound degrades on silica gel, consider using alumina or a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).[6]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be an excellent purification technique to obtain highly pure, solvent-free material.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Phillips benzimidazole synthesis?
A1: The reaction proceeds in two main steps:
-
Acylation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid to form an N-acylated intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to a ring closure. Subsequent dehydration yields the aromatic benzimidazole ring.[1]
Q2: How do I choose the appropriate acid for the reaction?
A2: For simple aliphatic carboxylic acids, a dilute mineral acid like 4N HCl is often sufficient.[1] For less reactive aromatic carboxylic acids, a stronger acid catalyst and dehydrating agent like polyphosphoric acid (PPA) is often more effective.[5]
Q3: Can I use aldehydes instead of carboxylic acids in this reaction?
A3: The reaction of o-phenylenediamines with aldehydes is known as the Weidenhagen synthesis and typically requires an oxidizing agent.[2][7] The Phillips synthesis is specifically for the condensation with carboxylic acids.
Q4: My purified benzimidazole is still colored. What else can I try?
A4: Persistent color can be due to trace impurities. In addition to activated carbon treatment, a potassium permanganate treatment in a boiling aqueous solution can sometimes be effective for removing stubborn discoloration. The resulting manganese dioxide is then removed by adding sodium bisulfite.[6]
Visualizing the Process
Diagram 1: Phillips Benzimidazole Synthesis Mechanism
Caption: The reaction pathway of the Phillips benzimidazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Data Summary
Table 1: Recommended Starting Conditions for Phillips Synthesis
| Reactant Combination | Acid Catalyst | Temperature Range | Typical Reaction Time | Expected Yield |
| o-phenylenediamine + Aliphatic Acid | 4N HCl | 100-120 °C | 2-6 hours | Good |
| o-phenylenediamine + Aromatic Acid | 4N HCl (in sealed tube) or PPA | 150-180 °C (sealed tube) or 120-160 °C (PPA) | 4-12 hours | Moderate to Good |
| Substituted o-phenylenediamine + Aliphatic Acid | 4N HCl or PPA | 100-140 °C | 3-8 hours | Variable |
Experimental Protocols
Protocol 1: General Procedure for the Phillips Synthesis of 2-Methyl-1H-benzimidazole [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzene-1,2-diamine (10.8 g, 0.1 mol) and acetic acid (60 mL, 1.0 mol).
-
Heating: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 400 mL of cold water.
-
Neutralization: Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7. The product will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from hot water to obtain purified 2-methyl-1H-benzimidazole.
Protocol 2: Purification of a Colored Benzimidazole Product Using Activated Carbon [6]
-
Dissolution: Dissolve the crude, colored benzimidazole product in a minimal amount of a suitable hot recrystallization solvent.
-
Charcoal Addition: To the hot solution, add a small amount of activated carbon (typically 1-2% by weight of the crude product).
-
Digestion: Keep the solution hot and stir for 5-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing a pad of celite to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
References
- Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem.
- PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.
- Optimization of reaction conditions for benzimidazole synthesis - Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH.
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the purification of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate via recrystallization. Moving beyond a simple procedural list, this document explains the fundamental principles behind each step, offering robust troubleshooting solutions to common experimental challenges.
Section 1: Foundational Knowledge & FAQs
This section addresses common preliminary questions regarding the compound and the underlying principles of its purification.
Q1: What is this compound and why is its purity critical?
This compound is a benzimidazole-based organic compound with the molecular formula C₁₅H₁₂N₂O₂.[1] Its rigid, aromatic structure and ester functionality make it a valuable chemical intermediate and a key scaffold in medicinal chemistry.[1] Notably, it serves as a core structural motif for developing novel P2Y14 receptor (P2Y14R) antagonists, which are under investigation for treating inflammatory diseases like acute lung injury.[1]
Causality: For drug development and biological screening, high purity is paramount. The presence of unreacted starting materials (e.g., o-phenylenediamine), byproducts, or side-products (such as quinoxalines) can lead to erroneous biological data, interfere with downstream reactions, or introduce toxicity.[2][3] Recrystallization is a powerful and cost-effective technique to achieve the required purity for these sensitive applications.
Q2: What are the core principles of recrystallization as applied to this compound?
Recrystallization is a purification technique based on differential solubility.[4] The fundamental principle is that the compound of interest and its impurities have different solubility profiles in a given solvent. An ideal recrystallization process leverages a solvent that meets the following criteria:
-
High Solubility at High Temperature: The target compound, this compound, should be highly soluble in the solvent at or near its boiling point.[5]
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath), allowing it to crystallize out of the solution upon cooling.[4]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after the desired compound crystallizes).[5]
Q3: What makes a solvent suitable for recrystallizing this compound?
The molecular structure of this compound features both polar characteristics (the N-H bond of the imidazole ring, the ester's carbonyl group) and non-polar characteristics (the fused benzene rings). This duality informs solvent selection. The compound is noted to have high solubility in polar solvents.[1]
A suitable solvent must also be:
-
Chemically Inert: It must not react with the compound.[5]
-
Volatile: It should have a relatively low boiling point (ideally <100 °C) so it can be easily removed from the purified crystals by evaporation.[6]
-
Non-Toxic and Cost-Effective: Safety and budget are practical considerations in any lab.[5][6]
-
Boiling Point Below Compound's Melting Point: This is crucial to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving, which hinders pure crystal formation.[6][7]
Section 2: Experimental Protocol and Solvent Selection
This section provides a detailed workflow and practical guidance for selecting a solvent system and performing the recrystallization.
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Solvent Selection Guide
Choosing the right solvent is the most critical step for a successful recrystallization.[4] Given the compound's polar nature, several common solvents are potential candidates. A "rule of thumb" suggests solvents with functional groups similar to the solute can be effective (e.g., an alcohol or ester solvent for this compound).[8][9] The following table provides guidance for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol | 78 | Polar Protic | Recommended Starting Point. Similar benzimidazole esters show good recrystallization behavior in ethanol.[10] It is expected to dissolve the compound when hot and yield crystals upon cooling. |
| Methanol | 65 | Polar Protic | A good alternative to ethanol with a lower boiling point. May show slightly different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | The ester functionality is similar to the solute's, suggesting good solubility.[8] May require a co-solvent like hexanes to reduce solubility for crystallization. |
| Acetone | 56 | Polar Aprotic | A strong, low-boiling solvent. The compound might be too soluble even at room temperature, potentially leading to low recovery.[11] |
| Ethanol/Water | 78-100 | Polar Protic | A mixed-solvent system is excellent for fine-tuning solubility. The compound should be soluble in ethanol but not water. Water acts as an "anti-solvent." A similar compound was recrystallized from an EtOH-H₂O mix.[12] |
| Water | 100 | Very Polar | The compound is likely poorly soluble in water even when hot, due to its significant non-polar aromatic structure.[13] |
Detailed Step-by-Step Protocol
1. Solvent Selection Test (Microscale):
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable as a single system because recovery will be poor.[14]
-
If it is insoluble at room temperature, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. A good solvent will produce a high yield of crystals.
2. Dissolution of the Crude Solid:
-
Place the bulk of your crude product in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask).
-
Add the minimum amount of the selected hot solvent required to completely dissolve the solid.[11] Add the solvent in small portions, bringing the solution to a boil between additions.[14] Using excess solvent is a primary cause of low yield.[11]
3. Hot Filtration (If Necessary):
-
If you observe insoluble impurities (e.g., dust, catalysts) in the hot solution, you must perform a hot filtration.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask with a small amount of boiling solvent. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper as quickly as possible. This step prevents the desired compound from crystallizing prematurely on the filter paper.
4. Crystallization (Cooling):
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4] Rapid cooling can trap impurities.[15]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.
5. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using warm or excessive solvent will dissolve some of your product, reducing the yield.[11]
6. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry or place them in a desiccator under vacuum to remove the final traces of solvent. The product is not truly "dry" until it is a fine, free-flowing powder.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides solutions to the most common issues encountered during recrystallization.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens for two reasons: the boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is highly impure, leading to a significant melting point depression.[7]
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point slightly.
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a beaker to create a dead air space.[15]
-
If the problem persists, the chosen solvent is likely inappropriate. A lower-boiling point solvent should be selected for the next attempt.[6]
Q5: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer: This is a very common issue that can be caused by either using too much solvent or the formation of a stable, supersaturated solution.[11]
Solutions (in order of application):
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[15] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.
-
Last Resort: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or solvent system.[15]
Q6: The crystals formed extremely quickly and look like fine powder. Is this a problem?
Answer: Yes, this is often a problem. Very rapid crystallization, sometimes called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[15] An ideal crystallization should see the first crystals appear after a few minutes and continue to grow over a period of 15-20 minutes.
Solution:
-
Gently re-heat the flask to redissolve the solid.
-
Add a small amount of extra solvent (e.g., 5-10% more volume) to slightly decrease the saturation.
-
Ensure the subsequent cooling process is much slower by insulating the flask as described in Q4.[15]
Q7: My final yield is very low. What are the likely causes?
Answer: A low yield is typically a procedural issue rather than a chemical one. The most common causes are:
-
Using too much solvent during the initial dissolution step.[11]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Washing the final crystals with solvent that was not ice-cold, or using too much washing solvent.[11]
-
Incomplete crystallization (not cooling for long enough or at a low enough temperature).
Solution: Review each step of the protocol. To maximize yield, use the absolute minimum of near-boiling solvent for dissolution and the absolute minimum of ice-cold solvent for rinsing.[11]
References
-
Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
- Google Patents. (n.d.). US3340253A - Preparation of certain benzodiazepine compounds.
-
Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
Royal Society of Chemistry Education. (2021). Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(1H-benzo[d]imidazol-2-yl)-3-((aryl) methylene)guanidines 153. Available at: [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Available at: [Link]
-
De Gruyter. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]
-
Recrystallization1. (n.d.). Available at: [Link]
-
AA Blocks. (n.d.). 93-58-3 | MFCD00008421 | Methyl Benzoate. Available at: [Link]
Sources
- 1. This compound|CAS 421552-88-7 [benchchem.com]
- 2. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mdpi.com [mdpi.com]
- 13. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
"improving the selectivity of N-1 versus N-3 alkylation in benzimidazole derivatives"
Welcome to the technical support center for benzimidazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation on the benzimidazole scaffold. The challenge of controlling regioselectivity between the N-1 and N-3 positions is a frequent obstacle in synthesis. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to empower you to achieve your desired isomeric outcome with confidence.
The Core Challenge: Tautomerism and Nucleophilicity
For any asymmetrically substituted benzimidazole, the proton on the imidazole nitrogen is not static. It exists in a rapid equilibrium between the N-1 and N-3 positions. This phenomenon, known as annular tautomerism, results in two distinct, yet rapidly interconverting, chemical species. When a base is introduced to deprotonate the ring, it generates a single benzimidazolide anion. However, the negative charge is delocalized across the N-C-N system, and subsequent reaction with an electrophile (the alkylating agent) can occur at either nitrogen atom, leading to a mixture of N-1 and N-3 alkylated isomers.
Controlling the ratio of these isomers is paramount, as the position of the alkyl group profoundly influences the molecule's biological activity, pharmacological properties, and material characteristics.[1][2]
Caption: Tautomeric equilibrium in an unsymmetrical benzimidazole.
Troubleshooting Guide: Common Selectivity Issues
This section addresses the most common problems encountered during benzimidazole N-alkylation in a direct question-and-answer format.
Question 1: My reaction is producing a nearly 1:1 mixture of N-1 and N-3 isomers. How can I selectively synthesize the N-1 product?
This is a classic case where neither nitrogen is sufficiently differentiated to favor one product over the other under your current conditions. To drive the reaction toward the N-1 position, you must introduce factors that preferentially block or disfavor reaction at the N-3 position.
Underlying Principle: The N-1 position is adjacent to the C-7a carbon of the fused benzene ring, while the N-3 position is adjacent to the C-3a carbon. The key difference is the proximity of N-1 to the C-7 proton. This allows for steric factors to be exploited.
Solutions & Scientific Rationale:
-
Utilize Steric Hindrance:
-
On the Alkylating Agent: Switch to a bulkier alkylating agent. For example, if you are using methyl iodide, try switching to an isopropyl or benzyl halide. The increased steric bulk of the electrophile will preferentially approach the less sterically encumbered nitrogen. In most cases, substituents at the C-4 position make the N-3 position more hindered, thus favoring N-1 attack.
-
On the Benzimidazole: If your synthesis allows, introducing a substituent at the C-4 (or C-7) position can effectively block the adjacent nitrogen, strongly directing alkylation to the distal nitrogen.
-
-
Optimize the Base and Solvent System (Kinetic Control):
-
The NaH/THF Combination: A widely successful method for achieving N-1 selectivity is the use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[3]
-
Causality: In THF, the sodium cation (Na⁺) from NaH coordinates tightly with the more electron-rich N-3 nitrogen and potentially the substituent on the benzimidazole ring. This creates a "tight ion pair" that sterically shields the N-3 position. The incoming electrophile is therefore directed to the more accessible N-1 position. This is a form of kinetic control, where the product that forms faster is the major product.[4][5][6]
-
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can enhance selectivity. Lower temperatures give the kinetically controlled product a greater advantage by reducing the available energy for the reaction to overcome the higher activation barrier of the thermodynamically less favorable pathway.[4]
Question 2: I am consistently getting the N-1 isomer as the major product, but my target molecule is the N-3 isomer. How can I reverse the selectivity?
Achieving N-3 selectivity requires overcoming the common kinetic preference for the N-1 position. This often involves shifting the reaction conditions to favor thermodynamic control or enhancing the intrinsic nucleophilicity of the N-3 nitrogen.
Underlying Principle: The relative stability of the final products (thermodynamic control) or the inherent electron density of the nitrogen atoms can be exploited. Electron-withdrawing groups (EWGs) on the benzene ring can significantly alter the electron distribution in the benzimidazolide anion.
Solutions & Scientific Rationale:
-
Leverage Polar Aprotic Solvents:
-
The K₂CO₃/DMF System: Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common strategy.
-
Causality: Polar aprotic solvents effectively solvate the cation (K⁺ or Cs⁺), creating "solvent-separated ion pairs." This leaves the benzimidazolide anion relatively "naked" and free. In this state, the reaction is often governed by the inherent nucleophilicity of the nitrogen atoms. An electron-withdrawing group at the C-5 position, for instance, will make the distal N-1 more electron-poor and the proximal N-3 more electron-rich and thus more nucleophilic.
-
-
Employ Thermodynamic Control:
-
Higher Temperatures: If the desired N-3 isomer is the more thermodynamically stable product, running the reaction at a higher temperature for a longer duration may allow the initially formed kinetic (N-1) product to revert to the anion and re-alkylate to form the more stable thermodynamic (N-3) product.[4][5] The relative stability of the isomers is highly dependent on the substitution pattern.
-
Note: This strategy is only effective if the alkylation is reversible under the reaction conditions and if the N-3 isomer is indeed the more stable one.
-
-
Consider the Alkylating Agent: Use a smaller, more reactive alkylating agent (e.g., methyl iodide, dimethyl sulfate) that is less sensitive to steric hindrance. This minimizes the steric bias towards N-1, allowing electronic factors to dominate.
Caption: Decision workflow for selecting N-1 vs. N-3 alkylation conditions.
Question 3: How can I confidently identify which isomer I have synthesized?
Unambiguous characterization is critical. While TLC and melting point can suggest purity, they cannot definitively distinguish between N-1 and N-3 isomers.
Solutions & Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for isomer identification.
-
¹H NMR: The chemical shifts of the aromatic protons, particularly H-4 and H-7, will be different between the two isomers. The N-CH₂ protons of the alkyl group will also have distinct chemical shifts.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive NMR experiment. A NOESY experiment shows through-space correlations between protons that are close to each other (< 5 Å). For the N-1 isomer, you will observe a correlation between the protons of the N-alkyl group and the H-7 proton. For the N-3 isomer, the correlation will be between the N-alkyl group and the H-4 proton.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to correlate the N-alkyl protons to the C-2 and C-7a (for N-1) or C-2 and C-3a (for N-3) carbons of the benzimidazole core.
-
-
Single-Crystal X-Ray Diffraction: If you can grow a suitable crystal, this method provides absolute, unambiguous structural proof of connectivity.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your product but will not differentiate between the isomers as they have the same mass.
General FAQs
-
What is the role of the counter-ion (Na⁺, K⁺, Cs⁺)? The size and hardness of the counter-ion are crucial. Small, hard cations like Na⁺ form tight ion pairs in non-polar solvents, enhancing steric blocking. Larger, softer cations like K⁺ and especially Cs⁺ lead to looser ion pairs, even in less polar solvents, which can reduce the steric bias and allow electronic factors to play a greater role.
-
Does the leaving group on the alkylating agent matter? Yes. More reactive leaving groups (I > Br > Cl > OTs) will lead to faster reactions. For challenging alkylations, using an alkyl iodide can be beneficial. However, for achieving thermodynamic control, a less reactive leaving group might be advantageous to allow for equilibration.
-
Can protecting groups be used? Yes, but it adds steps to the synthesis. For example, one could selectively protect one nitrogen (e.g., with a BOC group), perform alkylation on the other, and then deprotect. This provides excellent control but reduces overall efficiency.
Summary of Influential Factors
| Factor | Condition Favoring N-1 (Kinetic) | Condition Favoring N-3 (Thermodynamic/Electronic) | Rationale |
| Base | Strong, non-dissociating (e.g., NaH) | Weaker, soluble (e.g., K₂CO₃, Cs₂CO₃) | Forms tight ion-pairs vs. solvent-separated ion-pairs. |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF, DMSO) | Poor cation solvation enhances steric blocking by the counter-ion. |
| Temperature | Low (≤ 0 °C) | Elevated (RT to reflux) | Favors the faster-forming product vs. allowing equilibration to the more stable product. |
| Substituents | Bulky group at C-4 or C-7 | EWG at C-5 or C-6 | Steric blocking of the adjacent nitrogen vs. electronic modulation of nitrogen nucleophilicity. |
| Alkylating Agent | Bulky (e.g., Isopropyl, Benzyl) | Small (e.g., Methyl, Ethyl) | Increases steric demand, forcing reaction at the less hindered site. |
Validated Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation (Kinetic Control)
This protocol is optimized for favoring the N-1 isomer through steric hindrance and ion-pair effects.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.
-
Alkylation: Cool the mixture back down to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers and any impurities.
Protocol 2: General Procedure for N-3 Favoring Alkylation (Electronic Control)
This protocol is designed to minimize steric effects and allow the inherent electronics of the system to dictate the outcome.
-
Preparation: To a round-bottom flask, add the substituted benzimidazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat to 50-80 °C if the reaction is sluggish) until TLC/LC-MS indicates completion.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash thoroughly with water (3-4x) to remove DMF, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization.
Caption: General mechanism of benzimidazole N-alkylation.
References
-
Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
-
Demir, Z., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]
-
Bationo, R. D., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Journals. Available at: [Link]
-
O'Brien, Z., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2009). Alkylation reaction method of benzimidazoles compounds.
-
ResearchGate. (2023). Failure on N-alkylation of benzimidazole. Available at: [Link]
-
Gholampour, G., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PubMed Central. Available at: [Link]
-
ResearchGate. (2010). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available at: [Link]
-
ResearchGate. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Available at: [Link]
-
ResearchGate. (2019). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]
-
ResearchGate. (2022). One‐step Synthesis of novel N1‐ substituted benzimidazole derivatives: Experimental and theoretical investigations. Available at: [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"degradation pathways of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate under acidic or basic conditions"
This guide provides in-depth technical support for researchers studying the chemical stability of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. It addresses common questions and troubleshooting scenarios encountered during forced degradation studies under acidic and basic conditions, providing both theoretical understanding and practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?
The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the methyl ester functional group.[1][2] This reaction cleaves the ester bond, yielding 3-(1H-benzo[d]imidazol-2-yl)benzoic acid and methanol as the principal products. The benzimidazole ring itself is generally robust, though extreme conditions could lead to secondary degradation.[3]
Q2: Which process is faster and more efficient for hydrolysis: acid- or base-catalysis?
Base-catalyzed hydrolysis, also known as saponification, is generally much faster and more efficient.[4] The reaction with a base (e.g., sodium hydroxide) is practically irreversible because the carboxylic acid product is immediately deprotonated to form a carboxylate salt.[5][6] This salt is resistant to further nucleophilic attack, driving the reaction equilibrium to completion. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, which may require an excess of water and heat to achieve high conversion.[2][4]
Q3: Is the benzimidazole core susceptible to degradation under these conditions?
The benzimidazole ring system is known for its chemical stability.[3] Under the typical conditions used for ester hydrolysis (e.g., 0.1N HCl or 0.1N NaOH, moderate heat), the benzimidazole core is expected to remain intact. However, researchers should be aware that prolonged exposure to highly concentrated acids or bases at elevated temperatures could potentially lead to protonation changes or, in very harsh scenarios, ring-opening, though this is not a primary degradation pathway.[7]
Q4: What analytical techniques are best suited for monitoring these degradation studies?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) or UV detector is the most common and effective technique.[8] This method allows for the separation and quantification of the parent compound and its primary degradation product, 3-(1H-benzo[d]imidazol-2-yl)benzoic acid, both of which are UV-active. For definitive identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]
Troubleshooting Guide for Degradation Experiments
Issue 1: My hydrolysis reaction is incomplete, even after extended reaction times.
-
Potential Cause (Acidic Hydrolysis): The reaction is in equilibrium. The accumulation of the alcohol co-product (methanol) can slow down or reverse the reaction.
-
Solution: Increase the proportion of water in your reaction mixture. Water is a reactant, and using a large excess (e.g., using dilute aqueous acid as the solvent) will push the equilibrium toward the products, as per Le Châtelier's principle.[1][2] Consider increasing the temperature, but monitor for secondary degradation.
-
-
Potential Cause (General): Poor solubility of the starting material. If the compound is not fully dissolved, the reaction can only occur at the surface of the solid particles, drastically slowing the rate.
-
Solution: Add a co-solvent such as methanol or acetonitrile to improve solubility. Ensure the co-solvent is miscible with your aqueous acid or base and is stable under the reaction conditions. For a base-catalyzed reaction, a mixture of methanol and water with NaOH is effective.[10]
-
Issue 2: I am observing multiple, unexpected peaks in my chromatogram.
-
Potential Cause: Secondary degradation. The primary degradation product, 3-(1H-benzo[d]imidazol-2-yl)benzoic acid, or the parent compound itself may be degrading further under the stress conditions.
-
Solution: Reduce the severity of your stress conditions. Try using a lower concentration of acid/base, decreasing the temperature, or shortening the reaction time. The goal of a forced degradation study is to achieve 5-20% degradation, not to completely destroy the molecule.[11] This minimizes the formation of irrelevant secondary degradants.
-
-
Potential Cause: Impurities in the starting material. The unexpected peaks may have been present in the initial sample and are simply being resolved from the parent peak as it degrades.
-
Solution: Always run a "time zero" (T0) sample, where the drug is dissolved in the reaction medium but immediately neutralized or diluted before any significant degradation can occur. This provides a baseline chromatogram of initial impurities.
-
Issue 3: My mass balance is poor (the sum of the parent peak area and product peak areas is less than 90% of the initial parent area).
-
Potential Cause: A degradation product is not being detected by the UV detector. This can happen if a degradation pathway alters the chromophore of the molecule.
-
Solution: Use a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in series with your UV detector. If this is not possible, use LC-MS to search for potential degradants that would not be visible on a UV chromatogram.
-
-
Potential Cause: Precipitation of the parent compound or a degradant. The carboxylic acid product is often less soluble in acidic solutions than its ester precursor.
-
Solution: Visually inspect your samples for any precipitate. Before injection, ensure the sample is fully dissolved, potentially by adding an organic solvent like acetonitrile or methanol to the sample vial. Adjust the pH of the final solution to ensure all components remain in solution.
-
Mechanistic Pathways and Workflows
The degradation primarily follows established ester hydrolysis mechanisms. The key difference lies in the reversibility and the final product state.
Caption: Reversible acid-catalyzed hydrolysis mechanism.
Caption: Irreversible base-catalyzed hydrolysis mechanism.
Experimental Protocols
These protocols are designed as a starting point for forced degradation studies, consistent with regulatory guidance.[12][13]
Protocol 1: Acidic Degradation
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 0.1 N Hydrochloric Acid. This creates a final drug concentration of 0.1 mg/mL.
-
Stress Condition: Heat the vial in a water bath or heating block at 60 °C.
-
Time Points: Withdraw aliquots (e.g., 1.0 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of base (e.g., 1.0 mL of 0.1 N Sodium Hydroxide) and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.
Protocol 2: Basic Degradation (Saponification)
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described above.
-
Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 0.1 N Sodium Hydroxide.
-
Stress Condition: Maintain the vial at room temperature (approx. 25 °C). Basic hydrolysis is typically much faster, so elevated temperatures may not be necessary initially.[4]
-
Time Points: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of acid (e.g., 1.0 mL of 0.1 N Hydrochloric Acid) and dilute with mobile phase.
-
Analysis: Analyze the quenched samples by HPLC.
Data Summary and Interpretation
Results should be summarized to track the degradation of the parent compound and the formation of the main degradant over time.
| Time Point | Stress Condition | Parent Compound (% Remaining) | 3-(1H-benzo[d]imidazol-2-yl)benzoic Acid (% Area) | Mass Balance (%) |
| 0 hr | 0.1 N HCl @ 60°C | 100.0 | 0.0 | 100.0 |
| 4 hr | 0.1 N HCl @ 60°C | 91.2 | 8.5 | 99.7 |
| 8 hr | 0.1 N HCl @ 60°C | 83.5 | 16.1 | 99.6 |
| 0 min | 0.1 N NaOH @ 25°C | 100.0 | 0.0 | 100.0 |
| 30 min | 0.1 N NaOH @ 25°C | 85.4 | 14.2 | 99.6 |
| 60 min | 0.1 N NaOH @ 25°C | 72.1 | 27.5 | 99.6 |
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Esters. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
Reddit. (2018). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. Retrieved from [Link]
-
Isidori, M., et al. (2019). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. PubMed. Retrieved from [Link]
-
Haroun, M., et al. (2017). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Retrieved from [Link]
-
The Chemistry of Heterocyclic Compounds. (1953). Chemistry of the Benzimidazoles. Retrieved from [Link]
-
ACS Publications. (2025). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. Retrieved from [Link]
-
Pop, A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC - NIH. Retrieved from [Link]
-
CLF. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Ceballos, L., et al. (2020). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability.... Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
ResearchGate. (2025). pH-Dependent excited-state proton transfer characteristics.... Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
de Oliveira, D.N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Kamal, A., et al. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Sahoo, J.K., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. Retrieved from [Link]
-
IJRAR. (2019). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Retrieved from [Link]
-
Chegg.com. (2022). Solved 2.1.2.4. Synthesis of benzoic acid by basic.... Retrieved from [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
ResearchGate. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. nathan.instras.com [nathan.instras.com]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study | MDPI [mdpi.com]
- 9. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Scale-Up Synthesis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key structural motif in medicinal chemistry, particularly for developing P2Y14 receptor antagonists for inflammatory diseases, robust and scalable synthesis of this intermediate is critical.[1]
This guide provides in-depth, field-proven insights into the common challenges encountered during this process, framed in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Core Synthesis Overview: The Phillips Condensation
The most prevalent and industrially viable route to this compound is the Phillips condensation reaction.[2][3] This involves the cyclocondensation of o-phenylenediamine (OPD) with methyl 3-formylbenzoate. While straightforward in principle, the scale-up of this reaction presents challenges related to reaction control, impurity formation, and final product purification.
The reaction proceeds via the initial formation of a Schiff base intermediate from the aldehyde and one of the amine groups of OPD. This is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring.
Caption: General mechanism for benzimidazole formation.
Part 1: Reaction & Process Optimization FAQs
This section addresses common questions related to optimizing the core reaction parameters. Success at scale hinges on establishing a robust process window during development.
Q1: My reaction is sluggish and gives low yields. How can I improve the conversion rate?
Answer: Low conversion is a frequent issue when moving from the bench, where heating efficiency is high, to larger reactors. Several factors are at play:
-
Catalyst Choice & Loading: The condensation typically requires an acid catalyst to activate the aldehyde's carbonyl group.[4][5] While strong mineral acids like HCl are effective, they can be corrosive and lead to side reactions at scale.[3] Consider alternatives with a more favorable safety and selectivity profile.
-
Mechanism Insight: The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diamine.
-
-
Temperature Control: This reaction is temperature-dependent. Insufficient heat can lead to stalling. On scale, it is crucial to monitor the internal batch temperature, not just the jacket temperature. Ensure your reactor has adequate heat transfer capacity for the planned batch volume.
-
Solvent Selection: The choice of solvent impacts reactant solubility and the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective but can be problematic to remove at scale. Alcohols like ethanol or methanol are good alternatives, though solubility of all species should be confirmed.[4] Some modern procedures even utilize solvent-free conditions, which can be highly efficient if melting points and viscosity are manageable.[2]
Troubleshooting Table: Improving Reaction Conversion
| Parameter | Potential Issue at Scale | Recommended Action & Rationale |
|---|---|---|
| Catalyst | Inactivation or insufficient turnover. | Screen milder catalysts like p-Toluenesulfonic acid (p-TSA), or ammonium chloride (NH₄Cl).[4] They are often less corrosive and easier to handle. Evaluate catalyst loading; start at 5-10 mol% and optimize. |
| Temperature | Poor heat transfer in a large vessel. | Profile the reaction at the lab scale to determine the minimum effective temperature. Ensure the reactor's surface-area-to-volume ratio is sufficient. Consider a more dilute reaction if viscosity is impeding heat transfer. |
| Water Removal | Water is a byproduct; its accumulation can reverse the initial Schiff base formation (Le Châtelier's principle). | If using a solvent like toluene or xylenes, employ a Dean-Stark trap to azeotropically remove water and drive the reaction to completion. |
| Mixing | Poor agitation leading to localized "hot spots" or "cold spots" and concentration gradients. | Model the mixing in your planned reactor. Ensure the impeller type and speed are sufficient to maintain a homogenous slurry or solution. Baffles are critical in larger reactors to prevent vortexing. |
Part 2: Troubleshooting Impurities and Side Reactions
Impurity control is the most significant challenge in scaling up this synthesis. What is a minor impurity at 1 gram can become a kilogram of waste at 100 kg scale.
Q2: My final product is contaminated with a higher molecular weight byproduct. What is it and how do I prevent it?
Answer: This is likely the 1,2-disubstituted benzimidazole , formed by the reaction of a second molecule of methyl 3-formylbenzoate with the N-H of the newly formed product. This is a common issue in aldehyde-based benzimidazole syntheses.[6]
Causality: The N-H proton of the benzimidazole ring is weakly acidic and the nitrogen is nucleophilic. Under the reaction conditions, it can compete with the remaining o-phenylenediamine for the aldehyde, especially as the concentration of the diamine starting material decreases.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of o-phenylenediamine (e.g., 1.05 to 1.1 equivalents). This ensures the aldehyde is consumed primarily by the starting diamine, statistically outcompeting the product.
-
Catalyst Choice: Lewis acidic catalysts, such as Er(OTf)₃, have been shown to selectively favor the formation of either mono- or di-substituted products based on the electronic nature of the aldehyde.[6] While this specific catalyst may be expensive for bulk production, it highlights the principle that catalyst choice can steer selectivity. For this synthesis, sticking to Brønsted acids or milder catalysts like NH₄Cl generally favors the desired mono-substituted product.
-
Controlled Addition: At scale, add the aldehyde solution slowly to a heated solution of the o-phenylenediamine and catalyst. This maintains a low instantaneous concentration of the aldehyde, favoring reaction with the more abundant starting diamine.
Caption: Competing reaction pathways in the synthesis.
Q3: The reaction mixture and isolated product have a persistent pink, red, or brown color. What causes this and how can it be removed?
Answer: This coloration is almost always due to the oxidation of o-phenylenediamine (OPD) . OPD is highly sensitive to air and oxidizing agents, readily forming highly colored polymeric impurities.
Prevention & Remediation:
-
Use High-Purity OPD: Start with the cleanest possible raw material. OPD that is already discolored will introduce these impurities from the start.
-
Inert Atmosphere: At scale, it is imperative to operate under an inert atmosphere (Nitrogen or Argon). Ensure the reactor is properly purged before charging reagents and maintain a positive inert gas blanket throughout the reaction and workup.
-
Antioxidant Additives: The use of a small amount of an antioxidant like sodium metabisulfite (Na₂S₂O₅) or sodium dithionite can be highly effective.[5] These agents act as oxygen scavengers, protecting the diamine from oxidation.
-
Purification: If colored impurities are present in the final product, they can often be removed by:
-
Charcoal Treatment: Activated carbon treatment of the product solution before crystallization can effectively adsorb these large, colored molecules.
-
Recrystallization: A carefully chosen recrystallization solvent system is often sufficient to leave the colored impurities in the mother liquor.
-
Part 3: Scale-Up, Workup, and Purification FAQs
Transitioning from a flask to a multi-hundred-liter reactor introduces new physical and safety challenges.
Q4: What are the primary safety and operational hazards to consider during scale-up?
Answer: The primary hazard is managing the reaction exotherm.
-
Thermal Runaway: The condensation and cyclization steps are exothermic. While manageable in a flask cooled by an ice bath, this heat can accumulate in a large, jacketed reactor with a lower surface-area-to-volume ratio. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Mitigation:
-
Reaction Calorimetry: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: As mentioned for impurity control, the slow addition of the aldehyde to the diamine is the single most effective way to control the rate of heat generation. The addition rate can be tied to the batch temperature, stopping the feed if the temperature exceeds a set limit.
-
Emergency Quenching: Have a documented and tested plan for emergency quenching of the reaction if cooling is lost.
-
-
Q5: My product is difficult to purify by crystallization. What is a robust strategy for achieving high purity at scale?
Answer: Achieving >99.5% purity consistently at scale requires a systematic approach to purification. Simple precipitation is rarely sufficient.
A Systematic Approach to Crystallization:
-
Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems at the bench. The ideal solvent should dissolve the product well at an elevated temperature but poorly at room temperature or below, while keeping impurities dissolved at all temperatures.
-
Workup Optimization: Before crystallization, ensure the crude product is as clean as possible.
-
Aqueous Washes: A basic wash (e.g., with sodium bicarbonate solution) can remove any unreacted acidic catalyst (like p-TSA). An acidic wash is generally not recommended as it may protonate and dissolve the desired product.
-
Solvent Swaps: After the reaction, consider distilling off the reaction solvent and replacing it with your chosen crystallization solvent. This avoids complex multi-component solvent systems.
-
-
Controlled Crystallization:
-
Cooling Profile: Do not crash-cool the batch. A slow, controlled cooling profile allows for the growth of larger, more perfect crystals, which are less likely to trap impurities and are easier to filter.
-
Seeding: Develop a seeding strategy. Adding a small quantity of pure product crystals at the point of supersaturation encourages crystallization to begin in a controlled manner, leading to a more uniform particle size distribution.
-
Recommended Purification Protocol:
-
After the reaction is complete, neutralize the catalyst with a mild aqueous base (e.g., 5% NaHCO₃ solution).
-
If in a high-boiling solvent like DMF, consider a solvent swap to a more suitable crystallization solvent like isopropanol (IPA) or ethyl acetate.
-
Heat the solution to dissolve the product completely.
-
Perform a clarifying filtration if particulates are present. If the solution is colored, this is the stage for an activated carbon treatment.
-
Cool the solution slowly according to a pre-defined profile.
-
Filter the resulting slurry, wash the cake with fresh, cold crystallization solvent, and dry under vacuum.
References
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.Organic & Biomolecular Chemistry (RSC Publishing).
- Benzimidazole synthesis.Organic Chemistry Portal.
- This compound.Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.Pharmacognosy Magazine, PMC - NIH.
- Recent achievements in the synthesis of benzimidazole derivatives.RSC Advances, PMC - NIH.
- Methyl Benzoate Synthesis - 808 Words.Cram.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.MDPI.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.ACS Omega, PMC - NIH.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.MDPI.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.MDPI.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.Molecules, PMC - NIH.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.Semantic Scholar.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.Beilstein Journal of Organic Chemistry.
Sources
- 1. This compound|CAS 421552-88-7 [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Alternative Catalysts for the Synthesis of 2-Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of modern catalytic methods. Here, we move beyond traditional approaches to explore a landscape of innovative and efficient catalytic systems. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.
The synthesis of 2-substituted benzimidazoles, a critical scaffold in medicinal chemistry, has evolved significantly with the advent of novel catalysts that offer milder reaction conditions, higher yields, and improved sustainability.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-substituted benzimidazoles using alternative catalysts, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no conversion of the starting materials to the desired 2-substituted benzimidazole. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.[4]
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The chosen alternative catalyst may be inactive due to improper preparation, storage, or handling. Nanoparticle catalysts, for instance, can agglomerate, reducing their surface area and catalytic activity.[5] Heterogeneous catalysts might have poisoned active sites.
-
Solution:
-
Verify Catalyst Integrity: Characterize your catalyst using techniques like XRD, TEM, or SEM to ensure the correct morphology and particle size. For commercially sourced catalysts, ensure they are from a reputable supplier and stored under the recommended conditions.
-
Optimize Catalyst Loading: The optimal catalyst loading can vary significantly. Start with the literature-recommended amount and perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the ideal concentration for your specific substrates.[6]
-
Activation Procedure: Some heterogeneous catalysts may require an activation step (e.g., heating under vacuum) before use. Consult the relevant literature for your specific catalyst.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time are critical parameters. Alternative catalysts often operate under milder conditions than traditional methods, but these still need to be optimized.
-
Solution:
-
Temperature Screening: Even for room temperature reactions, slight heating might be necessary to overcome the activation energy. Conversely, for some sensitive substrates, elevated temperatures can lead to degradation. Perform a temperature screen (e.g., RT, 40 °C, 60 °C, 80 °C).
-
Solvent Polarity: The choice of solvent can dramatically influence reaction rates and yields.[7] Screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, toluene, or even solvent-free conditions).[8][9]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. A reaction that appears to have low yield after a set time may simply be slow and require a longer reaction time to reach completion.[10]
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the o-phenylenediamine or the aldehyde can inhibit the catalyst or lead to side reactions. o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities and lower yields.[4][7]
-
Solution:
-
Purify Starting Materials: If the purity is questionable, consider recrystallizing the o-phenylenediamine and distilling the aldehyde before use.
-
Inert Atmosphere: For air-sensitive substrates or catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[7][10]
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, including the desired 2-substituted benzimidazole and other impurities. How can I improve the selectivity?
Answer: The formation of side products is a common hurdle. Understanding the potential side reactions is key to optimizing for the desired product.
Potential Side Products & Solutions:
-
1,2-Disubstituted Benzimidazoles:
-
Cause: This is a common side product, arising from the reaction of a second molecule of the aldehyde with the N-H of the initially formed 2-substituted benzimidazole.[7]
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of o-phenylenediamine to aldehyde. A slight excess of the diamine can sometimes suppress the formation of the disubstituted product.[7]
-
Solvent Choice: The solvent can influence the selectivity. Experiment with different solvents to find one that favors monosubstitution.[7]
-
Catalyst Selection: Some catalysts may inherently favor the formation of the 1,2-disubstituted product. Refer to the literature to select a catalyst known for high selectivity towards 2-substituted benzimidazoles.
-
-
-
Over-oxidation Products:
-
Cause: The o-phenylenediamine starting material or the benzimidazole product can be oxidized, leading to colored impurities like benzimidazole N-oxides.[10]
-
Solution:
-
Mild Oxidizing Conditions: If your catalytic cycle requires an oxidant (common in many modern methods), ensure you are using a mild one (e.g., air, molecular oxygen) and avoiding an excess of strong oxidizing agents.[11]
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can prevent unwanted oxidation.[10]
-
-
-
Uncyclized Schiff Base Intermediate:
-
Cause: The intermediate Schiff base, formed from the condensation of the diamine and aldehyde, may be stable under the reaction conditions and fail to cyclize.
-
Solution:
-
Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of both the intermediate and the final product. This will help determine if the reaction is stalling at the Schiff base stage.[10]
-
Adjust Reaction Conditions: A change in temperature or solvent may be necessary to promote the cyclization step. Some catalysts are specifically chosen for their ability to facilitate this ring-closure.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of my 2-substituted benzimidazole from the crude reaction mixture. What purification strategies can I employ?
Answer: Purification can be challenging, especially when the product has similar polarity to the starting materials or side products.
Purification Strategies:
-
Column Chromatography:
-
Challenge: The product and impurities may have similar polarities, making separation difficult.[7]
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on a TLC plate before attempting column chromatography.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.
-
-
-
Recrystallization:
-
Challenge: Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature can be difficult.
-
Solution:
-
-
Acid-Base Extraction:
-
Principle: Benzimidazoles are basic due to the imidazole nitrogen. This property can be exploited for purification.
-
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazole.
-
Filter and wash the precipitate to obtain the pure product.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for 2-substituted benzimidazole synthesis?
A1: Traditional methods often require harsh conditions, such as high temperatures and strong acids, and may use stoichiometric amounts of reagents that generate significant waste. Alternative catalysts, including nanoparticles, heterogeneous catalysts, and photocatalysts, offer several advantages:
-
Milder Reaction Conditions: Many alternative catalysts operate at or near room temperature, reducing energy consumption and preventing the degradation of sensitive functional groups.[6][12]
-
Higher Yields and Selectivity: Optimized catalytic systems can provide excellent yields and high selectivity for the desired 2-substituted product, minimizing the formation of byproducts.[8][13]
-
Improved Sustainability ("Green Chemistry"):
-
Catalyst Reusability: Heterogeneous and nanoparticle catalysts can often be recovered and reused for multiple reaction cycles, reducing costs and waste.[8][9]
-
Use of Greener Solvents: Many modern protocols utilize environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions.[8][9][14]
-
Atom Economy: Catalytic processes are inherently more atom-economical than stoichiometric reactions.
-
Q2: How do I choose the best alternative catalyst for my specific synthesis?
A2: The choice of catalyst depends on several factors:
-
Substrate Scope: Check the literature to see if the catalyst has been successfully used with aldehydes and o-phenylenediamines similar to yours (e.g., with electron-donating or electron-withdrawing groups).
-
Reaction Conditions: Consider the available equipment and the sensitivity of your substrates. If you have heat-sensitive functional groups, a photocatalyst or a catalyst that works at room temperature would be ideal.[15][16]
-
Cost and Availability: Some catalysts, particularly those based on precious metals, can be expensive. Nanoparticle catalysts based on more abundant metals like iron or copper can be a cost-effective alternative.[1]
-
Ease of Handling and Reusability: For large-scale synthesis, a heterogeneous catalyst that can be easily filtered off and reused is highly advantageous.[2][17]
Q3: What is the general mechanism for the synthesis of 2-substituted benzimidazoles using these alternative catalysts?
A3: While the specific elementary steps can vary depending on the catalyst, the general mechanism typically involves the following key transformations:
-
Condensation: The o-phenylenediamine and the aldehyde undergo a condensation reaction to form a Schiff base intermediate. The catalyst, often a Lewis acid, can activate the aldehyde's carbonyl group to facilitate this step.[1][18]
-
Cyclization: The Schiff base intermediate then undergoes an intramolecular cyclization to form a dihydrobenzimidazole derivative.
-
Oxidation/Aromatization: The dihydrobenzimidazole is then oxidized to the aromatic 2-substituted benzimidazole. This final step often requires an oxidizing agent, which can be molecular oxygen from the air or an added oxidant. Some catalytic systems are designed to perform this oxidation as part of the catalytic cycle.
Below is a generalized workflow for troubleshooting and a simplified mechanistic pathway.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
Generalized Catalytic Cycle
Caption: A simplified mechanism for benzimidazole synthesis.
Data Summary: Comparison of Alternative Catalysts
The following table provides a comparative overview of various alternative catalysts for the synthesis of 2-phenyl-1H-benzo[d]imidazole, a common benchmark substrate.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nanoparticles | |||||
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2h | High | [12] |
| Nano-Fe₂O₃ (10 mol%) | Water | Reflux | 30-45 min | High | [9] |
| MgO@DFNS | Ethanol | Ambient | 15 min | 95 | [6] |
| Al₂O₃/CuI/PANI | Ethanol | Reflux | 3-4h | Excellent | [9] |
| Heterogeneous Catalysts | |||||
| ZrO₂–Al₂O₃ | Toluene | 110 | 3h | Good | [8][9] |
| Alum | Ethanol | 80 | - | 30-95 | [19] |
| Cu-Pd/(Mg)γ-Al₂O₃ | Ethanol | - | 6h | 98.8 | [20] |
| Photocatalysts | |||||
| Rose Bengal (2 mol%) | Acetonitrile | Ambient (Visible Light) | - | Good to Excellent | [15][16][21] |
| Other Catalytic Systems | |||||
| Zn(L-Pro)₂ | Ethanol | Room Temp | - | - | [18] |
| Co(II) complex | - | Mild | - | Good to Excellent | [22] |
| Fruit Juices | Solvent-free | Room Temp | - | - |
Note: "High," "Good," and "Excellent" are qualitative descriptors from the source literature where specific percentages were not provided for the benchmark reaction but were indicated for a range of substrates.
Experimental Protocols
General Procedure for Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles
This protocol is a generalized representation based on common literature procedures, such as those employing MgO@DFNS.[6]
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and the nanoparticle catalyst (e.g., 10 wt% MgO@DFNS).[6]
-
Solvent Addition: Add the appropriate solvent (e.g., 5 mL of ethanol).[6]
-
Reaction: Stir the mixture at ambient temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole.
General Procedure for Photocatalytic Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from procedures utilizing Rose Bengal as the photocatalyst.[21]
-
Reaction Setup: In a clear glass vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), o-phenylenediamine (1.0 mmol), and Rose Bengal (2 mol%).[21]
-
Solvent Addition: Add acetonitrile (10 mL).[21]
-
Irradiation: Place the vial under a visible light source (e.g., a compact fluorescent lamp) and stir the reaction mixture.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
References
-
Proposed mechanism for the synthesis of 2‐substituted benzimidazoles and benzothiazoles using Zn(L‐Pro)2. ResearchGate. Available at: [Link]
-
A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. ijarsct. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of 2-substituted benzimidazole, benzoxazole, and benzothiazoles. a. ResearchGate. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. Available at: [Link]
-
A Review on the Role of Nano Catalyst and Organic Catalyst in the Development of Benzimidazole Derivatives. AIP Publishing. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Available at: [Link]
-
Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. MDPI. Available at: [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. SciSpace. Available at: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Semantic Scholar. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. Available at: [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. Available at: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Available at: [Link]
-
Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3. ResearchGate. Available at: [Link]
-
Synthesis of 2-substituted benzimidazoles a. a. ResearchGate. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Available at: [Link]
-
Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). ResearchGate. Available at: [Link]
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. Available at: [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. Request PDF. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Benzimidazole. Organic Syntheses Procedure. Available at: [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Available at: [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Available at: [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 3. srrjournals.com [srrjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Colored Byproducts in Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with color formation during the synthesis of benzimidazole derivatives. Discoloration, often manifesting as a dark oil or intensely colored solids, is a common issue that can complicate purification and compromise final product quality.[1]
This document provides in-depth, experience-driven advice to help you diagnose the root causes of color formation, implement preventative measures, and effectively troubleshoot your experiments.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" behind color formation. Understanding these core principles is the first step toward effective troubleshooting.
FAQ 1: Why is my benzimidazole reaction turning dark brown, purple, or black?
Short Answer: The primary cause is the oxidation of your o-phenylenediamine starting material.[2]
Detailed Explanation: o-Phenylenediamines (OPDs) are electron-rich aromatic compounds that are highly susceptible to oxidation, especially when exposed to air (oxygen), heat, or certain oxidizing reagents.[1][2] The initial oxidation products can undergo further reactions, including dimerization and polymerization, to form highly conjugated, intensely colored impurities.
One of the most well-documented colored byproducts is 2,3-diaminophenazine (DAP) .[3][4] This planar, highly conjugated molecule is formed from the oxidative coupling of two molecules of o-phenylenediamine. Even trace amounts of DAP can impart a significant color to your reaction mixture and final product. The formation of DAP can be catalyzed by various oxidants, including ferric chloride (FeCl₃) and even atmospheric oxygen under certain conditions.[3][5][6]
FAQ 2: Besides the starting material, what else can cause discoloration?
Short Answer: Over-oxidation of the benzimidazole product itself or side reactions involving the aldehyde or carboxylic acid coupling partner can also be sources of color.
Detailed Explanation: While OPD oxidation is the most frequent cause, other pathways can contribute to color formation:
-
Product Oxidation: The benzimidazole core, while more stable than OPD, can still be oxidized under harsh conditions, potentially forming colored benzimidazole N-oxides.[7]
-
Aldehyde Side Reactions: Aldehydes, particularly aromatic ones, can undergo self-condensation or other side reactions, especially under acidic or basic conditions at elevated temperatures, leading to colored polymeric materials.
-
Incomplete Cyclization: Lingering intermediates, such as the Schiff base formed between the diamine and an aldehyde, may be less stable and more prone to oxidation or side reactions than the final benzimidazole product.[8]
FAQ 3: Does the choice of synthesis method affect color formation?
Short Answer: Yes, methods that involve oxidative conditions are inherently more prone to forming colored byproducts.
Detailed Explanation: Classical methods like the Weidenhagen reaction , which often uses an aldehyde and an oxidant (like copper(II) acetate or even air) to facilitate the final cyclization step, are particularly susceptible to forming these colored species.[9][10] In contrast, the Phillips-Ladenburg synthesis , which condenses an OPD with a carboxylic acid under acidic, non-oxidative conditions, is generally less prone to severe color issues, although oxidation of the starting material before the reaction is still a concern.[2][11][12]
Part 2: Troubleshooting Guide for Common Scenarios
This section provides a problem-and-solution framework for issues encountered during your experiment.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Dark Color Develops Immediately upon adding reagents at room temperature. | Oxidized Starting Material: Your o-phenylenediamine is likely old or has been improperly stored and is already partially oxidized. | 1. Use Freshly Purified OPD: If possible, purify the OPD by recrystallization or sublimation before use.[2] 2. Source High-Purity Reagents: Purchase OPD from a reputable supplier and use it promptly upon opening. |
| Reaction mixture progressively darkens upon heating . | Air Oxidation: Atmospheric oxygen is oxidizing the OPD at elevated temperatures. | 1. Run Under Inert Atmosphere: The most effective solution is to conduct the reaction under a nitrogen or argon atmosphere.[1][2][7] This minimizes the presence of oxygen. 2. Minimize Headspace: Use a flask that is appropriately sized for the reaction volume to reduce the amount of trapped air. |
| Final crude product is a dark-colored solid or oil . | Formation of Stable Byproducts: Colored impurities like DAP have formed and co-precipitated or co-isolated with your product. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities.[1][8][13] Filter the hot solution to remove the carbon before cooling. 2. Column Chromatography: Purification via silica gel chromatography is often effective for removing polar, colored impurities.[1][7] |
| Product is still colored after initial purification (recrystallization/chromatography). | Stubborn Impurities: The colored byproduct may have similar solubility or polarity to your desired compound. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer to precipitate the purified product.[1] 2. Alternative Chromatography: If silica gel fails, consider reversed-phase chromatography, which separates compounds based on different principles.[14] |
Part 3: Preventative Strategies & Validated Protocols
The best way to manage colored byproducts is to prevent their formation from the outset.
Strategy 1: Control the Reaction Atmosphere
The single most effective preventative measure is to exclude oxygen from the reaction.
Workflow: Setting Up an Inert Atmosphere Reaction
Caption: Competing pathways in benzimidazole synthesis.
By implementing the strategies outlined in this guide—controlling the atmosphere, using pure reagents, and understanding the underlying chemical mechanisms—researchers can significantly reduce the formation of colored byproducts, leading to cleaner reactions, simpler purifications, and higher-quality final products.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Li, J., Krasnov, V., Karpova, E., Andreev, R., Genaev, A., Rumyantseva, E., Shundrina, I., Romanov, V., & Selivanova, G. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry, 47(40), 19556–19568.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- ResearchGate. (2017). Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ?
- MDPI. (2011). 2,3-Diaminophenazine.
- Li, J., Krasnov, V., Karpova, E., Andreev, R., Genaev, A., Rumyantseva, E., Shundrina, I., Romanov, V., & Selivanova, G. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. RSC Publishing.
- Aqeel, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
- ResearchGate. (n.d.). Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium.
- Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., Litvinov, I. A., & Levin, Y. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(35), 29429–29468.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Biotage. (2023). How can I remove color from my reaction product?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Benzimidazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in benzimidazole-based compounds. Many promising benzimidazole derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating high permeability but low solubility, which often becomes the rate-limiting step for oral bioavailability.[1][2] This resource is designed to provide not just protocols, but the scientific rationale behind the strategies to help you make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the initial questions and common hurdles faced when working with poorly soluble benzimidazole compounds.
FAQ 1: My benzimidazole compound is showing very low solubility in aqueous buffers during preliminary screening. What are the immediate steps I can take to get a reliable in vitro assay?
Low aqueous solubility can indeed lead to unreliable results in in vitro testing.[3] Before undertaking significant chemical modifications or complex formulations, several immediate strategies can be employed:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[4] Benzimidazoles are weakly basic and their solubility can often be increased in acidic conditions.[5][6] Experiment with a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the optimal pH for solubilization.[7]
-
Use of Cosolvents: Organic solvents that are miscible with water, known as cosolvents, can significantly increase the solubility of hydrophobic compounds.[8] Commonly used cosolvents in early-stage drug discovery include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) 400.[9][10] It's crucial to start with a small percentage of the cosolvent and assess its impact on your specific assay, as high concentrations can sometimes interfere with biological systems.
-
Addition of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11] Non-ionic surfactants like Tween 80 and Cremophor are often used.[11]
Troubleshooting Quick Guide:
| Issue | Possible Cause | Suggested Action |
| Compound precipitates out of solution in aqueous buffer. | The compound's intrinsic solubility is very low at the tested pH. | Determine the pKa of your compound and test its solubility at a pH where it is ionized. |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentration. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final solvent concentration is low and consistent across all experiments.[3] |
| Need for a higher concentration of the compound than what is achievable in aqueous media. | Intrinsic low solubility of the compound. | Consider using a cosolvent or a surfactant to increase the solubility.[8][11] |
FAQ 2: I am considering chemical modification of my lead benzimidazole compound to improve its solubility. What are the most common and effective strategies?
Chemical modification is a powerful approach to address poor solubility at the molecular level. Two primary strategies are salt formation and the prodrug approach.
-
Salt Formation: For benzimidazole compounds with a basic nitrogen atom, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate.[1][12] The selection of the counterion is critical and can influence not only solubility but also stability and mechanical properties.[13] For example, the hydrochloride salt of albendazole (ABZ-HCl) has shown a significant improvement in solubility compared to the parent drug.[14][15]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16] This strategy allows for the temporary attachment of a hydrophilic promoiety to the benzimidazole core, which is cleaved after administration.[17] For instance, N-alkoxycarbonyl and N-acyloxymethyl derivatives of thiabendazole have been synthesized as prodrugs, with one derivative showing a 300-fold increase in water solubility.[18] Phosphate prodrugs have also been successfully developed for other poorly soluble anticancer agents to enhance their aqueous solubility.[19]
Caption: Chemical modification routes to enhance benzimidazole solubility.
FAQ 3: My attempts at pH adjustment and using cosolvents are insufficient for my downstream applications. What formulation strategies should I explore?
When simple fixes are not enough, advanced formulation strategies can provide significant improvements in solubility and bioavailability. Key approaches include solid dispersions, cyclodextrin complexation, and nanotechnology-based drug delivery systems.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix, effectively creating an amorphous state of the drug which has a higher dissolution rate.[2][20] Common polymers used include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[21][22]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[23] They can encapsulate poorly soluble benzimidazole molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[24][25] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative that has shown to increase the solubility of albendazole and fenbendazole by over 1000-fold.[24]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to enhanced dissolution and permeability.[26][27] Techniques like nanomilling can be employed. Furthermore, encapsulating benzimidazoles in nanocarriers like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can improve solubility, protect the drug from degradation, and even enable targeted delivery.[26][27][28]
Part 2: In-Depth Troubleshooting and Experimental Protocols
This section provides detailed protocols for common solubility enhancement techniques and troubleshooting for issues that may arise during these experiments.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[29][30]
Objective: To determine the equilibrium solubility of a benzimidazole compound in a specific aqueous buffer.
Materials:
-
Test benzimidazole compound
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Validated analytical method (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of the benzimidazole compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.[1]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[7]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Troubleshooting:
| Issue | Possible Cause | Suggested Action |
| Wide variability in solubility results. | Equilibrium not reached. | Increase the shaking time to 72 hours and re-measure. |
| Clogging of the filter. | Fine particles not pelleted by centrifugation. | Increase the centrifugation speed or time. Consider using a smaller pore size filter (e.g., 0.22 µm), but be cautious of potential drug adsorption to the filter material. |
| Measured solubility is lower than expected. | Adsorption of the compound to the vial or filter. | Use low-adsorption vials and filters. Run a control experiment to quantify the extent of adsorption. |
Protocol 2: Preparation of Solid Dispersions (Solvent Evaporation Method)
This protocol describes a common method for preparing solid dispersions.[20]
Objective: To prepare a solid dispersion of a benzimidazole compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Benzimidazole compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Common volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Select a suitable drug-to-polymer ratio to screen (e.g., 1:1, 1:2, 1:5 w/w).[7]
-
Dissolve both the benzimidazole compound and the polymer in a common volatile organic solvent in a round-bottom flask.[7]
-
Once completely dissolved, evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Caption: Experimental workflow for preparing solid dispersions.
Protocol 3: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
The kneading method is a simple and efficient way to prepare cyclodextrin complexes.
Objective: To prepare an inclusion complex of a benzimidazole compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Benzimidazole compound
-
Cyclodextrin (e.g., HPβCD)
-
Water and ethanol
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a homogeneous paste.
-
Add the benzimidazole compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, add a small amount of ethanol to maintain a pasty consistency.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Confirm complex formation using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and ¹H NMR.
Part 3: Quantitative Data and Advanced Solutions
This section presents a summary of reported solubility enhancements and discusses advanced, multi-faceted approaches.
Table 1: Reported Solubility Enhancements for Benzimidazole Compounds
| Benzimidazole | Strategy | Excipient/Method | Fold Increase in Solubility | Reference(s) |
| Albendazole | Salt Formation | Hydrochloric Acid (HCl) | >1000-fold in distilled water | [14] |
| Albendazole | Cyclodextrin Complexation | β-cyclodextrin | 223-fold | [24] |
| Albendazole | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058-fold | [24] |
| Albendazole | Ternary Complex | HPβCD and PVP-k30 | 1412-fold | [24] |
| Fenbendazole | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512-fold | [24] |
| Thiabendazole | Prodrug Approach | N-(4-amino-methylbenzoyl)oxymethyl derivative | 300-fold | [18] |
Advanced Strategy: Combination Approaches
In many cases, a single strategy may not be sufficient to achieve the desired level of solubility and bioavailability. Combining different approaches can have a synergistic effect. For example, preparing a solid dispersion of a benzimidazole-cyclodextrin complex can further enhance the dissolution rate.[24] Similarly, nanotechnology can be combined with other strategies, such as loading a benzimidazole prodrug into a nanoparticle delivery system.
Caption: Logical relationship of advanced solubility enhancement strategies.
This technical guide provides a comprehensive overview of strategies to overcome the solubility challenges of benzimidazole-based compounds. By understanding the underlying principles and following the detailed protocols, researchers can effectively enhance the developability of these promising therapeutic agents.
References
- Lassen, S. F., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry.
- GSC Biological and Pharmaceutical Sciences. (2025). Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. GSC Biological and Pharmaceutical Sciences, 32(03), 001-007.
- de Cássia da Silveira, e Sá, R., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55.
- GSC Online Press. (2025). Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. GSC Biological and Pharmaceutical Sciences, 32(03), 001-007.
-
Semantic Scholar. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole. [Link]
- Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of Thiabendazole With Increased Water-Solubility. International Journal of Pharmaceutics, 51(2-3), 205-212.
- Moriwaki, C., et al. (2008). Enhancement of solubility of albendazole by complexation with β-Cyclodextrin. Brazilian Journal of Chemical Engineering, 25(2), 255-267.
-
Semantic Scholar. Saturation Solubility and Dissolution Property Improvement of Albendazole by Salt Formation Approach. [Link]
- Leonardi, D., et al. (2017). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole.
- MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceuticals, 17(8), 989.
-
PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. [Link]
- International Journal of Pharmaceutical and Clinical Research. (2017). A comparative study of different approaches used for solubility enhancement of poorly water. International Journal of Pharmaceutical and Clinical Research, 9(6), 464-469.
-
Addis Ababa University. Dissolution Enhancement of Albendazole Using Solid Dispersion Technique. [Link]
-
ResearchGate. Effects of different pH and surfactants on the solubility of albendazole (n = 3). [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
CR Subscription Agency. Techniques used for Solubility Enhancement of Albendazole. [Link]
-
ResearchGate. Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]
-
ResearchGate. Solubility of Benzimidazoles in Alcohols. [Link]
- MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2530.
-
SciELO. SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. [Link]
-
ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]
-
Creative Bioarray. Aqueous Solubility Assays. [Link]
-
ResearchGate. (2025). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
-
Insight Medical Publishing. The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. [Link]
-
Scribd. Prodrug Strategies for Enhanced Solubility. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Enhancement of Solubility of Albendazole by Inclusion Complexation with Nanosponges and β-Cyclodextrin. [Link]
-
Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Practical Approach for Solubility Enhancement of Albendazole. [Link]
-
PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
ResearchGate. Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. [Link]
-
PubMed. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system. [Link]
-
ResearchGate. (2025). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. [Link]
- MDPI. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. International Journal of Molecular Sciences, 24(13), 11110.
- MDPI. (2023). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Pharmaceutics, 15(11), 2530.
- MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(15), 3505.
- MDPI. (2021). Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Polymers, 13(9), 1367.
-
ResearchGate. Enhancement of Solubility and Dissolution Characteristics of Albendazole by loading into the Polymeric Micelles. [Link]
-
Bentham Science Publisher. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. [Link]
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
SciELO. Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. [Link]
-
ResearchGate. The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]
-
National Center for Biotechnology Information. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. japsonline.com [japsonline.com]
- 21. Dissolution Enhancement of Albendazole Using Solid Dispersion Technique [etd.aau.edu.et]
- 22. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. gsconlinepress.com [gsconlinepress.com]
- 28. eurekaselect.com [eurekaselect.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate with other P2Y14 receptor antagonists"
This guide provides an in-depth comparative analysis of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate and other prominent antagonists of the P2Y14 receptor. The content is structured to provide researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions in their work.
Introduction to the P2Y14 Receptor: A Key Player in Inflammation
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a variety of conditions, including inflammatory disorders, neuropathic pain, and asthma.[1][2] This receptor is activated by endogenous UDP-sugars, with UDP-glucose being the most potent natural agonist.[3][4][5] Upon activation, the P2Y14R couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This signaling cascade is implicated in a range of cellular responses, most notably the chemotaxis of immune cells like neutrophils.[7][8][9] Given its role in modulating immune responses, the development of potent and selective P2Y14R antagonists is a key area of research.[1][8]
This compound: A Versatile Scaffold for P2Y14R Antagonism
This compound is a benzimidazole derivative that has been identified as a crucial structural motif for the development of novel P2Y14 receptor antagonists.[10] While this compound itself is a building block, its derivatives have shown remarkable potency. For instance, a derivative, methyl 3-(1H-benzo[d]imidazol-2-yl)-5-(2-(p-tolyl)acetamido)benzoate, demonstrated an exceptionally low IC50 of 0.70 ± 0.01 nM against the P2Y14R.[10] This highlights the potential of the benzimidazole-benzoate scaffold in designing highly effective P2Y14R antagonists. The synthesis of this core structure typically involves the condensation of o-phenylenediamine with methyl 3-formylbenzoate.[10]
Comparative Efficacy of P2Y14 Receptor Antagonists
A key challenge in the study of P2Y receptors has been the availability of selective antagonists.[8] However, several potent and selective P2Y14R antagonists have been developed in recent years.[1] This section provides a comparative overview of some of the most well-characterized antagonists.
| Antagonist | Chemical Structure (General Representation) | In Vitro Potency (Ki/KB) | In Vivo Efficacy | Selectivity |
| PPTN | Naphthalene-based | 434 pM[8][11] | Reverses mechano-allodynia in mouse models of neuropathic pain.[5] | Highly selective for P2Y14R over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).[8][11] |
| Methyl 3-(1H-benzo[d]imidazol-2-yl)-5-(2-(p-tolyl)acetamido)benzoate | Benzimidazole-based | 0.70 nM (IC50)[10] | Mitigates pulmonary immune cell infiltration in an acute lung injury model.[10] | Data on selectivity against other P2Y receptors is not yet widely published. |
| Triazole Analogues | Phenyl-triazolyl-benzoic acid scaffold | Potent antagonists have been developed from this scaffold.[12] | A reversed triazole analogue achieved 87% maximal protection in a neuropathic pain model.[5] | Generally designed for high selectivity.[12] |
P2Y14 Receptor Signaling Pathway
The activation of the P2Y14 receptor by its agonist, UDP-glucose, triggers a signaling cascade that ultimately modulates cellular responses. The diagram below illustrates this pathway.
Caption: P2Y14 receptor signaling pathway.
Experimental Protocols
To ensure the trustworthiness of research findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of P2Y14 receptor antagonists.
Adenylyl Cyclase Inhibition Assay
This functional assay is crucial for determining the potency of a P2Y14R antagonist. The principle lies in measuring the antagonist's ability to reverse the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.
Experimental Rationale: C6 glioma cells stably expressing the P2Y14 receptor are a suitable model system as they provide a robust and reproducible response to P2Y14R activation.[8] The use of a radiolabeled ATP precursor allows for the sensitive detection of cAMP production.
Step-by-Step Protocol:
-
Cell Culture: Culture C6 glioma cells stably expressing the human P2Y14 receptor in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Metabolic Labeling: Pre-incubate the cells with a medium containing [3H]adenine to label the intracellular ATP pools.
-
Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of the test antagonist (e.g., PPTN) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) to the wells and incubate for an additional 10-15 minutes.
-
Assay Termination: Stop the reaction by adding a solution of ice-cold trichloroacetic acid.
-
cAMP Isolation: Isolate the [3H]cAMP from other radiolabeled nucleotides using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantification: Determine the amount of [3H]cAMP produced using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and calculate the IC50 value of the antagonist. A Schild analysis can be performed to determine the KB value and the nature of the antagonism (competitive or non-competitive).[8]
Chemotaxis Assay
This assay assesses the functional consequence of P2Y14R antagonism by measuring the inhibition of agonist-induced cell migration.
Experimental Rationale: Differentiated HL-60 cells, a human promyelocytic leukemia cell line, are a well-established model for studying neutrophil chemotaxis and endogenously express the P2Y14 receptor.[7][8]
Step-by-Step Protocol:
-
Cell Culture and Differentiation: Culture HL-60 cells and induce differentiation into a neutrophil-like phenotype using a suitable agent (e.g., DMSO).
-
Cell Preparation: Harvest the differentiated cells, wash, and resuspend them in an appropriate assay buffer.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the P2Y14R antagonist for 30 minutes.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add the P2Y14R agonist (e.g., UDP-glucose) to the lower wells.
-
Cell Loading: Place the antagonist-treated cells in the upper chamber, which is separated from the lower chamber by a microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
Cell Staining and Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., DAPI).
-
Microscopy and Analysis: Visualize and count the migrated cells using a fluorescence microscope. Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.
Experimental Workflow for P2Y14R Antagonist Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel P2Y14 receptor antagonists.
Caption: Workflow for P2Y14R Antagonist Discovery.
Conclusion
The P2Y14 receptor represents a promising therapeutic target, and the development of potent and selective antagonists is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. While PPTN has been a valuable tool compound, the emergence of new scaffolds, such as that provided by this compound, offers exciting new avenues for drug discovery. This guide provides a framework for the comparative analysis of these compounds and the experimental protocols necessary for their thorough characterization.
References
-
Akers, W. S., Oh, J. J., Oestreich, J. H., Ferraris, S., Wethington, M., & Steinhubl, S. R. (2010). Pharmacokinetics and pharmacodynamics of a bolus and infusion of cangrelor: a direct, parenteral P2Y12 receptor antagonist. Journal of Clinical Pharmacology, 50(1), 27–35. [Link]
-
Fricks, I. P., Carter, R. L., Lazarowski, E. R., & Harden, T. K. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 195(1), 75–83. [Link]
-
Angeli, F., & Verdoia, M. (2017). Cangrelor: A New Route for P2Y12 Inhibition. Journal of Cardiovascular Pharmacology, 70(3), 145-153. [Link]
-
Reactome. P2Y14 receptor can bind to UDP-glucose. [Link]
-
Scemes, E., & Barbe, M. F. (2011). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 301(3), C646–C656. [Link]
-
YouTube. (2022). Cangrelor - short acting P2Y12 inhibitor for intravenous use. [Link]
-
Gao, Z. G., Ding, Y., & Jacobson, K. A. (2010). UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. Biochemical Pharmacology, 79(6), 873–879. [Link]
-
National Center for Biotechnology Information. (2023). Cangrelor. In StatPearls. [Link]
-
Scemes, E., & Barbe, M. F. (2011). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 301(3), C646–C656. [Link]
-
Barrett, M. O., Sesma, J. I., Ball, C. B., Jayasekara, P. S., Jacobson, K. A., Lazarowski, E. R., & Harden, T. K. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 84(1), 41–49. [Link]
-
Karcz, M., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation, 131(7), e141498. [Link]
-
Chen, J., & Jacobson, K. A. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 34–39. [Link]
-
He, Y., et al. (2024). The UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation. Mucosal Immunology, 17(1), 123-134. [Link]
-
Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 22(1), 5. [Link]
-
Effron, M. B., et al. (2022). Cangrelor Use Patterns and Transition to Oral P2Y12 Inhibitors Among Patients With Myocardial Infarction: Initial Results From the CAMEO Registry. Journal of the American Heart Association, 11(11), e024959. [Link]
-
Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 22(1), 5. [Link]
-
GeneCards. P2RY14 Gene. [Link]
-
Jacobson, K. A., et al. (2012). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 3(11), 957–962. [Link]
-
Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49. [Link]
- Jacobson, K. A., & Costanzi, S. (2023). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. U.S.
-
Jacobson, K. A., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]
-
Jacobson, K. A., et al. (2023). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Journal of Medicinal Chemistry, 66(23), 15994–16016. [Link]
-
Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4796–4811. [Link]
-
Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 267, 116209. [Link]
-
Jacobson, K. A., & Paoletta, S. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]
-
Carter, R. L., Fricks, I. P., & Harden, T. K. (2008). UDP is a competitive antagonist at the human P2Y14 receptor. Journal of Pharmacology and Experimental Therapeutics, 325(2), 426–432. [Link]
-
Wikipedia. Methyl benzoate. [Link]
-
Jacobson, K. A., & Paoletta, S. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]
- 5. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|CAS 421552-88-7 [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. We will explore how targeted chemical modifications to this versatile scaffold influence its biological activity, with a focus on anticancer and antimicrobial applications. The insights presented herein are synthesized from peer-reviewed literature and are intended for researchers, scientists, and professionals in the field of drug development.
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4] The specific molecule, this compound, serves as a crucial chemical intermediate and a foundational structure for designing novel therapeutic agents.[5] This guide will dissect the key structural determinants of its derivatives' efficacy, comparing alternatives and providing the experimental context necessary for rational drug design.
Core Scaffold, Synthesis, and Key Modification Points
The foundational structure consists of a benzimidazole ring linked at its 2-position to a methyl benzoate group at the meta-position. This arrangement provides a rigid, aromatic framework with multiple sites amenable to chemical modification to modulate its physicochemical properties and biological target interactions.
Caption: Core structure and primary sites for derivatization.
The general synthesis of this scaffold is robust and typically achieved through the condensation of o-phenylenediamine with a substituted benzoic acid or its corresponding aldehyde, such as methyl 3-formylbenzoate, often under acidic conditions.[5] This straightforward synthesis allows for the generation of a diverse library of derivatives for SAR studies.
Experimental Protocol: General Synthesis
-
Reactant Mixture: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and methyl 3-formylbenzoate (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[5][6]
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Isolation: The resulting precipitate is collected via vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[5]
SAR Analysis: A Comparative Review of Biological Activities
The biological effects of these derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. We will compare derivatives based on their anticancer and antimicrobial activities, two of the most widely studied areas for benzimidazoles.
Anticancer Activity: Targeting Cellular Proliferation
Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3][8] Other reported mechanisms include direct DNA interaction and the inhibition of key enzymes involved in cancer progression.[5][9]
Caption: Pathway of anticancer action via tubulin inhibition.
Structure-Activity Relationship Insights:
-
Substitution on the Benzoate Ring: This is a critical area for potency. A landmark example is the development of a highly potent P2Y14 receptor antagonist, which uses the this compound scaffold. The optimal compound featured a large p-tolyl)acetamido group at the 5-position of the benzoate ring, demonstrating an IC50 of 0.70 ± 0.01 nM.[5] This highlights that introducing bulky, hydrophobic groups with hydrogen bonding potential on the benzoate moiety can lead to exceptionally high-affinity interactions with specific biological targets.
-
Substitution at the N-1 Position: N-alkylation of the benzimidazole ring is a common strategy to enhance activity. Studies on related benzimidazole-chalcone hybrids show that adding an alkyl chain with a terminal nitrogen-containing ring (e.g., morpholine) significantly enhances cytotoxic effects on breast (MCF-7) and ovarian (OVCAR-3) cancer cell lines.[10] This modification often improves cellular uptake and bioavailability.
-
Substitution on the Fused Benzene Ring: Adding small, lipophilic groups to the 5 and 6 positions of the benzimidazole ring can increase cytotoxicity. For instance, 5,6-dimethylbenzimidazole derivatives show enhanced cellular absorption and greater activity against breast and lung cancer cells compared to their unsubstituted counterparts.[2] Electron-withdrawing groups, such as trifluoromethyl, have also been shown to confer distinctive cytotoxicity.[3]
Comparative Performance Data (Anticancer Activity)
| Compound Class | Substituent(s) | Target Cell Line | IC50 (µM) | Reference |
| Indole-based Benzimidazoles | Varies | HepG2, HeLa, A549 | < 20 | [1] |
| Benzimidazole-Triazole Hybrids | Varies | MCF-7 | 3.23 - 6.56 | [11] |
| Benzimidazole-Chalcone Conjugates | N-morpholinopropyl | MCF-7, OVCAR-3 | > Cisplatin | [10] |
| Carboxamide Benzimidazoles | Varies | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [8][12] |
| P2Y14R Antagonist | 5-(2-(p-tolyl)acetamido) on benzoate | P2Y14 Receptor | 0.0007 | [5] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives are effective antimicrobial agents, often acting by inhibiting microbial enzymes or disrupting DNA replication and other vital biochemical pathways.[4][5]
Structure-Activity Relationship Insights:
-
Substituents at Position 2: The group at the 2-position is paramount. The core structure, with its benzoate group, is a starting point. Further hybridization, for instance by creating aminobenzimidazole-coumaranone conjugates, has yielded compounds with potent activity against Bacillus subtilis and Staphylococcus aureus.[13]
-
Linker Length and Flexibility: The length of any linker chain between the benzimidazole core and other moieties can impact conformational freedom. Longer linkers may allow for a better fit within the binding site of a target enzyme, enhancing activity.[14]
-
Substituents on Appended Rings: For derivatives with additional aromatic rings, their substitution pattern is key. In one study, para-substituted phenyl rings attached to an oxadiazole at the 2-position of the benzimidazole enhanced antimicrobial activity against S. aureus, B. subtilis, and C. albicans.[4]
Comparative Performance Data (Antimicrobial Activity)
| Compound Class | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| General Benzimidazole Derivatives | Varies | S. aureus | As low as 2 | [5] |
| Fatty Acid-based Benzimidazoles | Varies | S. aureus, S. epidermidis | As low as 0.04 µmol/mL | [1] |
| Aminobenzimidazole-coumaranone | Varies | B. subtilis, S. aureus | Superior to standards | [13] |
| 2-Oxadiazole Benzimidazoles | Para-substituted phenyl | S. aureus, B. subtilis | 6.25 - 12.5 | [4][15] |
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following are representative workflows for evaluating the derivatives discussed.
Caption: General workflow from synthesis to SAR evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzimidazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
Protocol 2: Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer.
-
Compound Addition: Add the test compound (or a control like nocodazole) to the reaction mixture.
-
Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to tubulin polymerization.[17]
-
Analysis: Compare the polymerization curve of the test compound to positive and negative controls to determine its inhibitory or promoting effect. The IC50 for polymerization inhibition can be calculated.[8]
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide reveal several key principles for optimizing biological activity:
-
Targeted Substitution is Key: Potency and selectivity are driven by specific substitutions. The benzoate ring, particularly its 5-position, is a prime target for introducing large, complex functionalities to achieve high-affinity binding.[5]
-
Modulating Physicochemical Properties: Substitutions at the N-1 position and on the fused benzene ring are effective strategies for fine-tuning lipophilicity, cellular uptake, and overall drug-like properties.[2][10]
-
Mechanism-Driven Design: For anticancer applications, derivatives designed to interact with the colchicine binding site of tubulin remain a successful strategy.[3][17]
Future research should focus on integrating computational modeling and molecular docking with synthetic chemistry to more precisely predict the binding interactions of novel derivatives.[11][13] This rational design approach will accelerate the discovery of next-generation benzimidazole-based drugs with enhanced efficacy and improved safety profiles for treating cancer and infectious diseases.
References
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking of New Benzimidazole-1,2,3-Triazole Hybrids as Antibacterial and Antitumor Agents. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Bentham Science. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]
-
PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Retrieved from [Link]
-
PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]
-
Wiley Online Library. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Retrieved from [Link]
-
ResearchGate. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
BMC. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 421552-88-7 [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate Analogs in Preclinical Models of Inflammation
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents, from proton pump inhibitors to anthelmintics.[1][2] In recent years, this versatile core has been relentlessly explored for its potent anti-inflammatory properties.[3][4] Derivatives of benzimidazole have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, mirroring the action of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]
This guide focuses specifically on analogs of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate , a key intermediate and structural motif for a new generation of anti-inflammatory candidates.[7] We will objectively compare the in vivo performance of its derivatives against other benzimidazole-based compounds, supported by experimental data from preclinical animal models. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential and mechanistic underpinnings of this promising compound class.
Mechanistic Landscape: How Benzimidazole Analogs Combat Inflammation
The anti-inflammatory action of benzimidazole derivatives is not monolithic. Different substitutions on the core scaffold can direct the molecule to distinct biological targets, leading to varied and sometimes highly specific mechanisms of action.
-
P2Y14 Receptor Antagonism: A recent breakthrough identified an analog of our core molecule, methyl 3-(1H-benzo[d]imidazol-2-yl)-5-(2-(p-tolyl)acetamido)benzoate, as a highly potent antagonist of the P2Y14 receptor (P2Y14R).[7] This G-protein-coupled receptor is implicated in inflammatory processes. Its antagonism has been shown to mitigate inflammation by suppressing the NLRP3 inflammasome signaling pathway, a key driver of cytokine release in conditions like acute lung injury.[7]
-
COX Inhibition: Many benzimidazole derivatives function as classic anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[4][5] The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the benzimidazole ring significantly influence COX inhibition potency and selectivity.[6]
-
Inhibition of Pro-inflammatory Cytokines: Several novel benzimidazole and related imidazopyridine series have demonstrated excellent efficacy in inhibiting the expression of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular and animal models of sepsis.[8][9] This suggests a mechanism that interferes with inflammatory signaling cascades upstream of cytokine production.
-
Atypical Mechanisms: Some substituted benzimidazoles exhibit anti-inflammatory activity that is distinct from COX inhibition. For example, certain 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles were found to be active in adjuvant-induced arthritis models but inactive in acute carrageenan paw edema, suggesting a non-prostaglandin-mediated mechanism.[10] These compounds were found to inhibit the release of lysosomal enzymes from neutrophils, pointing to a direct effect on immune cell function.[10]
The diverse mechanisms underscore the chemical tractability of the benzimidazole scaffold, allowing for the fine-tuning of biological activity to target specific inflammatory pathways.
Signaling Pathway Visualization
Below is a diagram illustrating the P2Y14R-NLRP3 signaling pathway, a key target for advanced this compound analogs.
Caption: P2Y14R-NLRP3 inflammasome signaling pathway targeted by benzimidazole analogs.
Comparative In Vivo Efficacy of Benzimidazole Analogs
The ultimate test of an anti-inflammatory compound is its performance in a living system. Animal models of inflammation provide critical data on a drug's efficacy, potency, and potential therapeutic window. The following table summarizes key in vivo data for several benzimidazole derivatives, including a highly potent analog of this compound.
| Compound ID | Core Structure | Animal Model | Dose & Route | Key Efficacy Readout | Reference |
| Compound 45 | This compound Analog | LPS-induced acute lung injury (mouse) | Not specified | Significant mitigation of pulmonary immune cell infiltration and inflammation. | [7] |
| Compound X12 | Imidazopyridine | LPS-induced sepsis (mouse) | 15 mg/kg (iv) | Significant protection against LPS-induced septic death. | [8][9] |
| Compound 3a | 2-substituted benzimidazole | Carrageenan-induced paw edema (rat) | 100 mg/kg | Significant anti-inflammatory effect from the first hour onward. | [11] |
| Compound 3b | 2-substituted benzimidazole | Carrageenan-induced paw edema (rat) | 100 mg/kg | Significant anti-inflammatory effect, comparable to compound 3a. | [11] |
| Compound B2, B4, B7, B8 | 2-substituted benzimidazole | Carrageenan-induced paw edema (mouse) | Not specified | Confirmed comparable anti-inflammatory effect to diclofenac sodium. | [12] |
Note: Direct comparison of potency is challenging due to variations in animal models, dosing, and specific endpoints. However, the data collectively demonstrate the robust in vivo anti-inflammatory potential of the broader benzimidazole class.
Experimental Protocols: A Guide to In Vivo Assessment
Reproducible and well-validated protocols are the bedrock of trustworthy preclinical data. Here, we provide a detailed methodology for the carrageenan-induced paw edema model, a widely used assay for screening acute anti-inflammatory agents.[13]
Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a gold standard for evaluating acute inflammation and the efficacy of NSAID-like compounds.
Objective: To assess the ability of a test compound (e.g., a benzimidazole analog) to reduce acute inflammation induced by a phlogistic agent (carrageenan).
Materials:
-
Wistar rats or Swiss albino mice (150-200g)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium, Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebismometer or digital calipers
-
Animal weighing balance
-
Oral gavage needles
Methodology:
-
Animal Acclimatization & Grouping:
-
Step: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Rationale: This minimizes stress-related physiological variations that could confound the inflammatory response.
-
Step: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound(s) at various doses.
-
-
Baseline Measurement:
-
Step: Gently mark the right hind paw of each rat at the tibiotarsal junction. Measure the initial paw volume (V₀) using a plebismometer.
-
Rationale: Establishing a precise baseline for each animal allows for the accurate calculation of edema volume, making each animal its own control.
-
-
Drug Administration:
-
Step: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage (p.o.).
-
Rationale: Oral administration is a common and clinically relevant route for anti-inflammatory drugs. The volume is typically kept consistent (e.g., 10 mL/kg).
-
-
Induction of Inflammation:
-
Step: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Rationale: Carrageenan is a sulfated polysaccharide that elicits a biphasic inflammatory response.[13] The first phase involves the release of histamine and serotonin, while the second, later phase (3-6 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[13] This makes it an ideal model for screening COX inhibitors.
-
-
Measurement of Paw Edema:
-
Step: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Rationale: Time-course measurements capture the dynamics of the inflammatory response and the duration of the drug's effect. The peak edema is typically observed around 3-4 hours.
-
-
Data Analysis:
-
Step: Calculate the volume of edema at each time point: Edema (mL) = Vt - V₀.
-
Step: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Rationale: This calculation normalizes the data and provides a clear, quantitative measure of the compound's anti-inflammatory efficacy. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is crucial to determine significance.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vivo anti-inflammatory study.
Caption: General experimental workflow for in vivo anti-inflammatory efficacy studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.[6]
Caption: Logical relationship between the core scaffold, analog modifications, and activity.
Published SAR analyses indicate that:
-
N1 Position: Substitution at the N1 position can significantly influence activity.[6]
-
C2 Position: The substituent at the C2 position is critical. In our core molecule, this is a methyl benzoate group. Other derivatives with aryl or heterocyclic groups at C2 have shown potent activity.[6]
-
C5/C6 Positions: Electron-withdrawing or electron-donating groups on the fused benzene ring (at C5 or C6) can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to targets and overall efficacy.[6]
For example, the addition of a tolyl-acetamido group to the benzoate ring of the parent molecule yielded the highly potent P2Y14R antagonist, Compound 45, demonstrating the profound impact of targeted structural modification.[7]
Conclusion and Future Directions
The available evidence strongly supports the continued investigation of this compound analogs as a promising class of anti-inflammatory agents. The identification of a derivative with nanomolar potency against the P2Y14 receptor highlights a modern, targeted approach to inflammation control that moves beyond broad-spectrum COX inhibition.[7]
Future in vivo studies should aim for direct, head-to-head comparisons of these newer, targeted analogs against both traditional NSAIDs and other classes of benzimidazole derivatives in multiple, mechanistically distinct animal models. Chronic inflammation models, such as adjuvant-induced arthritis, will be crucial for evaluating their potential in treating long-term inflammatory diseases.[10] By combining rational drug design based on SAR insights with robust in vivo validation, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. National Institutes of Health (NIH). [8]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [1]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health (NIH). [12]
-
This compound. Benchchem. [7]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [14]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [13]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [5]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [6]
-
Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ResearchGate.
-
New imidazolone derivatives comprising a benzoate or sulfonamide moiety as anti-inflammatory and antibacterial inhibitors: Design, synthesis, selective COX-2, DHFR and molecular-modeling study. ResearchGate.
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [15]
-
Anthelmintics Benzimidazole derivatives. YouTube. [2]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. PubMed. [9]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications.
-
Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [3]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [11]
-
(PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate. [16]
-
Benzimidazole derivatives with atypical antiinflammatory activity. PubMed. [10]
-
Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. IJCRT.org. [4]
-
(PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-((1H-BENZO[D]IMIDAZOL-2YL)METHYL)PHENOL DERIVATIVES. ResearchGate.
-
Synthesis, characterization and evaluation of In-Vitro and In-Vivo anti inflammatory activity of novel benzimidazole derivatives. International Journal of Pharmacy and Life Sciences.
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound|CAS 421552-88-7 [benchchem.com]
- 8. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
"validating the mechanism of action of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate as a P2Y14R antagonist"
A Researcher's Guide to Validating Novel P2Y14 Receptor Antagonists: A Comparative Workflow
Introduction: The P2Y14 Receptor as a Therapeutic Target
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of inflammatory and immunological disorders.[1][2] As a member of the P2Y family of purinergic receptors, it is activated by endogenous ligands, primarily UDP-glucose and other UDP-sugars, which are often released into the extracellular space during cellular stress or damage.[3] P2Y14R is prominently expressed in immune cells, including neutrophils and mast cells, where its activation triggers key inflammatory responses such as chemotaxis.[1][3][4]
Canonically, P2Y14R couples to the Gαi/o family of heterotrimeric G proteins.[3][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][6] This signaling cascade is central to the receptor's role in modulating cellular functions. Given its involvement in pathological inflammatory states, the discovery and validation of potent and selective P2Y14R antagonists are of high interest for developing novel therapeutics.[7]
This guide provides a comprehensive, step-by-step framework for validating the mechanism of action of a novel P2Y14R antagonist, using the hypothetical compound Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate as our test case. While some benzimidazole derivatives have been explored as antagonists for other P2Y receptors, this specific scaffold is not yet established for P2Y14R, making rigorous validation essential.[8][9] We will compare its performance against the well-characterized, high-affinity competitive antagonist, PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) , which serves as our benchmark control.[1][10][11]
Comparative Profile of P2Y14R Antagonists
A critical first step in a validation campaign is to establish a clear profile for the test compound and benchmark it against a known standard. The following table outlines the key parameters we aim to define for this compound through the experimental workflows detailed in this guide.
| Feature | Benchmark Antagonist: PPTN | Test Compound: this compound |
| Chemical Structure | ||
| Binding Affinity (Ki/KB) | ~434 pM[1][10][12] | To be determined |
| Functional Potency (IC50) | ~1-4 nM (Chemotaxis Assay)[10] | To be determined |
| Mechanism of Action | Competitive Antagonist[1] | To be determined |
| Selectivity | Highly selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13[1][10] | To be determined |
Experimental Validation Workflow: A Multi-Assay Approach
Validating a novel antagonist requires a multi-pronged approach, moving from broad functional effects in cell-based systems to specific binding interactions and finally to physiologically relevant responses. The following workflow is designed to be a self-validating system, where each step provides context for the next.
Step 1: Confirming Functional Antagonism in Cell-Based Assays
The initial goal is to determine if the test compound can functionally block the signaling of P2Y14R upon stimulation by its native agonist, UDP-glucose.
Causality: This is the most direct functional assay for a Gαi-coupled receptor. Agonist activation of P2Y14R inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. A successful antagonist will block this inhibition, restoring cAMP levels in the presence of the agonist.
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human P2Y14R in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) and the benchmark antagonist, PPTN.
-
Assay Procedure:
-
Pre-incubate the cells with the antagonist dilutions or vehicle control for 20-30 minutes.
-
Add a fixed concentration of the agonist UDP-glucose (typically at its EC80 concentration, e.g., ~10-100 nM) to all wells except the negative control.[6]
-
Incubate to allow for receptor stimulation and subsequent modulation of cAMP levels.
-
Lyse the cells and perform a competitive immunoassay using a HTRF (Homogeneous Time-Resolved Fluorescence) based kit to quantify intracellular cAMP levels.
-
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
Causality: While P2Y14R is Gαi-coupled, it does not naturally signal through calcium mobilization. However, by co-expressing a "promiscuous" or chimeric G protein, such as Gα16 or a Gαq/i chimera, the Gαi signal can be re-routed to the Gαq pathway. This activates phospholipase C (PLC), leading to IP3 production and a measurable release of intracellular calcium (Ca2+). This provides a robust, high-throughput-compatible readout.
Experimental Protocol: FLIPR Assay
-
Cell Culture: Seed cells stably co-expressing P2Y14R and a chimeric G protein (e.g., Gα16) into a 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure (using a FLIPR instrument):
-
Place the cell plate and a compound plate (containing serial dilutions of the antagonist) into the instrument.
-
The instrument will add the antagonist to the cells for a pre-incubation period.
-
It will then add a fixed concentration of UDP-glucose (EC80) and immediately begin measuring fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence corresponds to intracellular Ca2+ concentration. Determine the IC50 of the antagonist by measuring its ability to block the agonist-induced fluorescence signal.
Step 2: Determining Binding Affinity and Mechanism
Functional assays show if a compound works, but binding assays reveal how it works. The gold standard is the competitive radioligand binding assay.
Causality: This assay directly measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ([³H]-ligand) for binding to the P2Y14R. By measuring this displacement, we can determine the binding affinity (Ki) of the test compound and infer its mechanism. A competitive antagonist will bind to the same site as the radioligand (the orthosteric site), while a non-competitive (allosteric) antagonist will bind elsewhere.
Experimental Protocol: Radioligand Binding
-
Membrane Preparation: Prepare membrane homogenates from cells overexpressing P2Y14R.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable P2Y14R radioligand (e.g., [³H]UDP), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate. Receptor-bound radioligand is retained on the filter, while unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound to determine its IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis (from functional data): To confirm competitive antagonism, perform functional assays (like the cAMP assay) with increasing concentrations of agonist in the presence of several fixed concentrations of the antagonist. A Schild plot of the resulting dose-ratio shifts should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA2 value, an estimate of the antagonist's affinity.[1]
-
Step 3: Assessing Receptor Selectivity
A therapeutically viable antagonist must be selective for its target.
Causality: The P2Y family has eight members (P2Y1, 2, 4, 6, 11, 12, 13, 14), some of which share structural homology or respond to similar nucleotides.[13] It is crucial to demonstrate that the test compound does not significantly interact with other P2Y subtypes to avoid off-target effects. The benchmark antagonist PPTN has been shown to be highly selective.[1]
Experimental Protocol: Selectivity Panel
-
Run Counter-Screens: Perform functional assays (e.g., calcium mobilization) using cell lines that individually express other human P2Y receptors (P2Y1, P2Y2, P2Y6, P2Y12, etc.).
-
Test for Activity: Test the compound at a high concentration (e.g., 1-10 µM) in both agonist mode (to check for activation) and antagonist mode (against each receptor's respective agonist, e.g., ADP for P2Y1).[14][15][16][17]
-
Analysis: A selective antagonist should show no significant activity at other P2Y receptors at concentrations where it is fully active at P2Y14R.
Step 4: Validation in a Physiologically Relevant Functional Assay
The final step is to confirm that the antagonist can block a known physiological function of P2Y14R.
Causality: P2Y14R activation is a known driver of neutrophil chemotaxis, the directed migration of these immune cells toward a chemical signal.[1] This assay provides a powerful validation of the antagonist's potential in a disease-relevant biological process.
Experimental Protocol: Neutrophil Chemotaxis Assay
-
Cell Source: Use either differentiated HL-60 cells (a human leukemia cell line that can be induced to a neutrophil-like state) or freshly isolated human neutrophils.
-
Assay Setup: Use a Boyden chamber or similar migration plate with an upper and lower chamber separated by a porous membrane.
-
Place the cells, pre-incubated with various concentrations of the test antagonist, in the upper chamber.
-
Place the chemoattractant (UDP-glucose) in the lower chamber.
-
-
Incubation: Allow cells to migrate through the membrane toward the chemoattractant for a set period (e.g., 1-2 hours).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.
-
Controls: Include a negative control (no agonist), a positive control (agonist, no antagonist), and a non-P2Y14R chemoattractant (e.g., fMLP) to ensure the antagonist's effect is specific to the P2Y14R pathway.[1]
-
Analysis: Determine the IC50 of the antagonist for inhibiting cell migration.
Synthesizing the Data and Final Validation
By completing this workflow, a comprehensive profile of this compound can be established. The ideal outcome for confirming its mechanism as a selective, competitive P2Y14R antagonist would be:
-
Functional Assays: Dose-dependent reversal of UDP-glucose-stimulated signaling in both cAMP and calcium assays, yielding consistent IC50 values.
-
Binding Assay: Dose-dependent displacement of a P2Y14R radioligand, yielding a Ki value consistent with the functional IC50 values.
-
Schild Analysis: A linear plot with a slope not significantly different from 1.
-
Selectivity Panel: No significant activity at other P2Y receptors at concentrations up to 10 µM.
-
Chemotaxis Assay: Dose-dependent inhibition of UDP-glucose-induced neutrophil migration, with an IC50 that aligns with its binding affinity and functional potency.
This rigorous, multi-assay comparison provides the necessary evidence to validate the compound's mechanism of action, establishing a solid foundation for further preclinical and therapeutic development.
References
-
Cattaneo, M. et al. (2004). Antiaggregatory activity in human platelets of potent antagonists of the P2Y 1 receptor. Biochemical Pharmacology, 68(10), 1995-2002. Available at: [Link]
-
Hechler, B. et al. (2006). MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice. Journal of Pharmacology and Experimental Therapeutics, 316(2), 556-63. Available at: [Link]
-
Hechler, B. et al. (2006). MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice. Journal of Pharmacology and Experimental Therapeutics, 316(2), 556-563. Available at: [Link]
-
Barrett, M. O. et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular pharmacology, 84(1), 41–49. Available at: [Link]
-
Wong, P. C. et al. (2016). The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys. Journal of thrombosis and thrombolysis, 41(3), 514–521. Available at: [Link]
-
Mamedova, L. et al. (2008). UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. The Journal of pharmacology and experimental therapeutics, 328(1), 130-8. Available at: [Link]
-
Abbracchio, M. P. et al. (2003). Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family. Trends in pharmacological sciences, 24(2), 52–55. Available at: [Link]
-
Barrett, M. O. et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49. Available at: [Link]
-
Harden, T. K. et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta physiologica (Oxford, England), 199(2), 149–160. Available at: [Link]
-
Sesma, J. I. et al. (2012). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils. ResearchGate. Available at: [Link]
-
Kennedy, C. et al. (2021). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of medicinal chemistry, 64(10), 6427–6453. Available at: [Link]
-
NIH Technology Transfer Center. (2023). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. Retrieved from [Link]
-
Pendergast, W. et al. (2020). Exploration of Alternative Scaffolds for P2Y 14 Receptor Antagonists Containing a Biaryl Core. ResearchGate. Available at: [Link]
-
Bano, S. et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Bioorganic & medicinal chemistry letters, 88, 129285. Available at: [Link]
-
Wen, Z. et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of medicinal chemistry, 61(11), 4860–4882. Available at: [Link]
-
Zhou, M. et al. (2019). Recent progress on the discovery of P2Y 14 receptor antagonists. European journal of medicinal chemistry, 175, 212–225. Available at: [Link]
Sources
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparison of the antimicrobial spectrum of different benzimidazole derivatives"
Abstract
Benzimidazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad range of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of various benzimidazole derivatives against a range of clinically relevant pathogens. We will delve into their antibacterial, antifungal, and antiprotozoal activities, supported by quantitative data from recent studies. Furthermore, this guide will elucidate the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for assessing antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to Benzimidazole Derivatives
The benzimidazole scaffold, an isostere of naturally occurring purines, allows these compounds to interact with various biological macromolecules, leading to a wide array of therapeutic effects.[2] Their structural versatility has enabled the development of numerous derivatives with activities spanning antiviral, antifungal, antimicrobial, and antiprotozoal applications.[2]
Core Chemical Structure and General Mechanism of Action
The fundamental structure of benzimidazole consists of a benzene ring fused to an imidazole ring. The therapeutic potential of this scaffold is largely dictated by the nature and position of substituents on the benzimidazole core, particularly at the N-1, C-2, and C-5/C-6 positions.[1]
A primary mechanism of action, especially in anthelmintics and some antifungals, is the inhibition of tubulin polymerization.[4][5] By binding to β-tubulin, these derivatives disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport.[4][5] However, the antimicrobial activity of benzimidazoles is not limited to this pathway. Other mechanisms include the inhibition of nucleic acid synthesis, disruption of DNA gyrase, and interference with folate biosynthesis.[1] Some derivatives also inhibit key enzymes like mitochondrial fumarate reductase, leading to reduced ATP production and parasite death.[4]
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of benzimidazole derivatives is highly dependent on their specific chemical structures. The following sections and the summary table below highlight the activity of various derivatives against different classes of microorganisms.
Antibacterial Activity
Benzimidazole derivatives have demonstrated activity against a wide range of both Gram-positive and Gram-negative bacteria.[6] Their mechanisms of action in bacteria often involve inhibiting DNA gyrase, an essential enzyme for DNA replication, or interfering with cell wall synthesis.[1][5] For instance, some derivatives have shown potent activity against Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa.[1][7]
Antifungal Activity
The antifungal action of many benzimidazoles is attributed to their ability to disrupt microtubule assembly and inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This leads to increased membrane permeability and ultimately, cell death. Derivatives have shown efficacy against clinically important fungi such as Candida albicans and Aspergillus niger.[5][8]
Antiprotozoal Activity
Several benzimidazole derivatives are effective against protozoan parasites like Giardia lamblia and Trichomonas vaginalis.[9] The mechanism in these organisms is often similar to the anthelmintic action, involving the disruption of microtubule-dependent processes.[4]
Data Summary: Minimum Inhibitory Concentrations (MIC) of Representative Benzimidazole Derivatives
The following table summarizes the reported MIC values for various benzimidazole derivatives against a selection of microbial pathogens. This data provides a quantitative comparison of their potency.
| Derivative Class/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-Triazole Hybrids | |||
| Compound 63a | MRSA | 16 | [1] |
| E. coli | 4 | [1] | |
| K. pneumoniae | 8 | [1] | |
| N-alkyl-2-substituted Benzimidazoles | |||
| Compound 62a | E. coli (TolC mutant) | 2 | [1] |
| Benzimidazole-1,2,3-triazole-indoline | |||
| Compound 65a | E. coli | 0.026 | [1] |
| S. aureus | 0.031 | [1] | |
| 5-Fluorouracil Benzimidazoles | |||
| Compound 5c | MRSA | 2 | [7] |
| E. coli DH52 | 2 | [7] | |
| B. proteus | 4 | [7] | |
| Benzimidazole-Pyrazoline Derivatives | |||
| Compounds 13a-d | Various Bacteria | 25-50 | [3] |
| 2-Substituted Benzimidazoles | |||
| Compound 1 | C. albicans | 76.125 | [5] |
| Compound 2 | S. aureus | 156.25 | [5] |
| Compound 3 | B. cereus | 156.25 | [5] |
Structure-Activity Relationships (SAR)
The antimicrobial spectrum and potency of benzimidazole derivatives are profoundly influenced by the substituents on the core structure.
-
Substitution at C-2: This position is a key determinant of activity. The introduction of various aryl, heteroaryl, or alkyl groups can significantly modulate the antimicrobial profile.
-
Substitution at N-1: Alkylation or arylation at this position can enhance lipophilicity, potentially improving cell penetration.
-
Substitution at C-5 and C-6: The addition of electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or nitro groups often enhances antimicrobial activity.[3][10] For example, the presence of chloro-substituents has been shown to increase antibacterial efficacy.[10] Conversely, bulky groups may diminish activity.[1] The creation of hybrid molecules, where benzimidazoles are linked to other bioactive scaffolds like quinolines or triazoles, has also proven to be a successful strategy for enhancing antimicrobial effects.[1][10]
Caption: Key substitution points on the benzimidazole scaffold influencing antimicrobial activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized protocols are essential. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a fundamental assay in antimicrobial research.
Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[11][12]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the benzimidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical to ensure the compound remains solubilized in the aqueous test medium.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. This creates a concentration gradient of the test compound.
-
Discard the final 100 µL from the last column.
-
-
Inoculum Preparation:
-
Culture the target microorganism overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control (sterility) wells. Include positive control wells containing only broth and inoculum.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for most bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be determined spectrophotometrically by reading the optical density at 600 nm.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Future Perspectives and Conclusion
The emergence of multidrug-resistant pathogens presents a continuous challenge to global health.[2] Benzimidazole derivatives, with their chemical tractability and broad antimicrobial spectrum, remain a promising scaffold for the development of new therapeutics.[1][14] Future research will likely focus on the synthesis of novel hybrids, the exploration of new microbial targets, and the optimization of pharmacokinetic and pharmacodynamic properties to overcome resistance mechanisms. The integration of computational methods, such as molecular docking, will further aid in the rational design of more potent and selective benzimidazole-based antimicrobial agents.[14]
References
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Organic & Biomolecular Chemistry.
- Marinescu, M. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals.
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry. [Link]
-
Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University for Science. [Link]
-
Singh, N., Kumar, G., Singh, M., & Negi, D. S. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry. [Link]
-
Marinescu, M., & Tenti, A. M. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules. [Link]
-
Amit Lunkad. (2020). Anthelmintics Benzimidazole derivatives. YouTube. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Semantic Scholar. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Benzimidazole: A short review of their antimicrobial activities. ResearchGate. [Link]
-
Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Mohammadi, A., et al. (2013). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
Edlind, T. D., et al. (1996). Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence. Antimicrobial Agents and Chemotherapy. [Link]
-
The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal. ResearchGate. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Benzimidazole derivatives with antiprotozoal activity. ResearchGate. [Link]
-
Nagy, K., et al. (2021). MICy: a Novel Flow Cytometric Method for Rapid Determination of Minimal Inhibitory Concentration. Microbiology Spectrum. [Link]
-
Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. MDPI. [Link]
-
Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. tandfonline.com [tandfonline.com]
"head-to-head comparison of different synthetic routes for Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate"
Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate is a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and versatile functional groups make it an attractive starting point for the synthesis of a wide range of biologically active compounds. This guide provides a head-to-head comparison of two distinct synthetic routes to this important molecule: the classical acid-catalyzed condensation and a modern palladium-catalyzed approach. We will delve into the experimental details, mechanistic underpinnings, and key performance indicators of each method to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.
Route 1: The Classical Approach - Acid-Catalyzed Condensation
The most traditional and widely employed method for the synthesis of 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. In the case of this compound, this involves the reaction of o-phenylenediamine with a suitable 3-carbomethoxy-substituted benzene derivative.
Reaction Scheme:
Caption: Acid-catalyzed condensation of o-phenylenediamine and methyl 3-formylbenzoate.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. One of the amino groups of o-phenylenediamine then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized intermediate. Finally, aromatization through the elimination of a hydride ion (which is subsequently oxidized) yields the stable benzimidazole ring system.
Experimental Protocol
A representative procedure for the synthesis of a similar benzimidazole derivative involves the following steps[1][2]:
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, is added methyl 3-formylbenzoate (1.0 eq).
-
A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), is added to the mixture.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 2-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route 2: A Modern Alternative - Palladium-Catalyzed Carbonylative Coupling
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecules. A plausible modern route to this compound involves a palladium-catalyzed carbonylative coupling of an aryl halide with o-phenylenediamine, followed by in situ cyclization.
Reaction Scheme:
Caption: Palladium-catalyzed carbonylative coupling for benzimidazole synthesis.
Mechanistic Insights
This one-pot reaction proceeds through a cascade of catalytic cycles. Initially, the palladium(0) catalyst undergoes oxidative addition to the aryl halide (methyl 3-iodobenzoate) to form a palladium(II) species. Carbon monoxide then inserts into the palladium-carbon bond. This is followed by a nucleophilic attack from one of the amino groups of o-phenylenediamine on the acyl-palladium intermediate, leading to the formation of an amide bond and regeneration of the palladium(0) catalyst. The resulting N-(2-aminophenyl)benzamide intermediate then undergoes an intramolecular cyclization-dehydration, often acid- or base-catalyzed, to form the final benzimidazole product.
Experimental Protocol
A general procedure for a similar palladium-catalyzed synthesis of 2-arylbenzimidazoles can be adapted as follows[3][4][5]:
-
A reaction vessel is charged with methyl 3-iodobenzoate (1.0 eq), o-phenylenediamine (1.1 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 2-5 mol%), a suitable ligand like Xantphos (4-10 mol%), and a base, for instance, potassium carbonate (K2CO3, 2.0 eq).
-
The vessel is flushed with carbon monoxide (CO) gas and then pressurized with CO (e.g., 1-10 atm).
-
A high-boiling point solvent like dimethylacetamide (DMAc) or toluene is added, and the mixture is heated to a high temperature (e.g., 120-150 °C) for an extended period (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Head-to-Head Comparison
| Feature | Route 1: Acid-Catalyzed Condensation | Route 2: Palladium-Catalyzed Carbonylative Coupling |
| Starting Materials | o-Phenylenediamine, Methyl 3-formylbenzoate | o-Phenylenediamine, Methyl 3-iodobenzoate, Carbon Monoxide |
| Catalyst | Protic or Lewis acids (e.g., HCl, p-TsOH) | Palladium catalyst and ligand (e.g., Pd(OAc)2, Xantphos) |
| Reaction Conditions | Moderate temperatures (reflux), shorter reaction times | High temperatures and pressures, longer reaction times |
| Reagent Availability & Cost | Aldehydes are generally readily available and inexpensive. | Aryl halides are common, but palladium catalysts and ligands can be expensive. Carbon monoxide requires special handling. |
| Yields | Generally good to excellent (typically >80%) | Can be variable, but often good to high yields are achievable with optimization. |
| Purification | Often simple precipitation and recrystallization. | Typically requires column chromatography. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale up due to the need for high pressure and specialized equipment for handling CO. |
| Green Chemistry Aspects | Can be performed in greener solvents like ethanol or even water.[6] | Often requires high-boiling, polar aprotic solvents. The use of a heavy metal catalyst can be a concern. |
| Substrate Scope | Broad scope for various substituted o-phenylenediamines and aldehydes. | Tolerant of a wide range of functional groups on the aryl halide. |
Conclusion
Both the classical acid-catalyzed condensation and the modern palladium-catalyzed carbonylative coupling offer viable routes to this compound. The choice of synthetic strategy will ultimately depend on the specific needs of the researcher.
The acid-catalyzed condensation is a robust, cost-effective, and operationally simple method that is well-suited for large-scale synthesis. Its primary advantages are the use of inexpensive reagents and catalysts, and a straightforward workup procedure.
For researchers prioritizing simplicity, cost-effectiveness, and scalability, the classical condensation method remains the preferred choice. However, for those seeking to explore a wider range of analogues or working with substrates where the aldehyde is not accessible, the palladium-catalyzed route provides a valuable and powerful alternative.
References
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
- Beaulieu, P. L., Haché, B., & von Moos, E. (2003). A mild and efficient one-pot synthesis of 2-substituted benzimidazoles from 1, 2-phenylenediamines and triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF. Synthesis, 2003(11), 1683-1692.
- Guru, M. M., Ali, M. A., & Punniyamurthy, T. (2011). Copper-catalyzed aerobic oxidative C–H amination of 2-arylpyridines with anilines. The Journal of Organic Chemistry, 76(13), 5295-5308.
- Hanan, E. J., Chan, B. K., Estrada, A. A., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.
- Jui, N. T., & Buchwald, S. L. (2013). Cascade palladium catalysis: a predictable and selectable regiocontrolled synthesis of N-arylbenzimidazoles.
- Kumari, S., Joshi, A., Borthakur, I., & Kundu, S. (2023). A Three-Component Reaction of o-Iodoanilines or Electron-Rich Aromatic Amines with K2S and DMSO Provides 2-Unsubstituted Benzothiazoles in Good Isolated Yields with Good Functional Group Tolerance. The Journal of Organic Chemistry, 88(17), 11523-11533.
- Raja, D., Philips, A., Palani, P., Lin, W. Y., Devikala, S., & Senadi, G. C. (2020). d-Glucose as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy. The Journal of Organic Chemistry, 85(17), 11531-11540.
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2006). A set of benzimidazoles, 3H-imidazo [4, 5-b] pyridines, purines, xanthines and benzothiazoles was readily prepared from (hetero) aromatic ortho-diamines or ortho-aminothiophenol and aldehydes using chlorotrimethylsilane in DMF as a promoter and water-acceptor agent, followed by oxidation with air oxygen. Synthesis, 2006(22), 3715-3726.
- Perry, R. J., & Wilson, B. D. (1993). A new method for the preparation of 2-arylbenzimidazoles based on the palladium-catalyzed carbonylation, coupling, and cyclization of haloaromatics and o-phenylenediamines. The Journal of Organic Chemistry, 58(25), 7016-7021.
- Salah, N., & Nossier, M. (2017). Synthesis and characterization of benzimidazole by using o-phenylenediamine with different aldehydes and carboxylic acids in the presence of ρ-TSOH as a catalyst. Oriental Journal of Chemistry, 33(6), 3147.
- Wang, Z., Song, T., & Yang, Y. (2019). A highly recyclable nonnoble cobalt nanocomposite catalyzed the coupling of phenylenediamines and aldehydes to provide a wide range of biologically active benzimidazoles in high yields with good functional-group tolerance under additive-and oxidant-free conditions. Synlett, 30(03), 319-324.
- Xu, Q., Ma, Z., Zhu, F., Li, G., Zhong, Y., Liu, D., & Zang, Y. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Advances, 15(1), 1-8.
Sources
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
"validating the anticancer activity of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate derivatives in xenograft models"
A Senior Application Scientist's Guide to Validating Novel Benzimidazole Anticancer Agents in Xenograft Models
An Objective Comparison and Methodological Blueprint for Preclinical In Vivo Efficacy Studies
For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical juncture. This guide provides an in-depth, experience-driven framework for validating the anticancer activity of novel benzimidazole derivatives, specifically using Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate analogues as a case study, within the context of established xenograft models. We will objectively compare experimental strategies and provide the detailed protocols necessary for rigorous preclinical assessment.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural similarity to natural purines allows it to interact with various biological targets, leading to a broad spectrum of activities, including potent anticancer effects.[1][2] Novel derivatives, such as those related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have demonstrated significant cytotoxic effects against cancer cell lines like HepG2, primarily by inducing cell cycle arrest and apoptosis.[3][4] The primary mechanism for many anticancer benzimidazoles is the disruption of microtubule polymerization, a clinically validated strategy for cancer therapy.[5][6]
This guide will delineate the essential steps to substantiate these in vitro findings in a living system, a mandatory prerequisite for any compound advancing toward clinical trials.[7][8]
I. Foundational Strategy: Designing a Self-Validating Xenograft Study
The cornerstone of preclinical oncology research is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[7][8][9] This allows for the evaluation of a drug's efficacy against a human tumor in a complex physiological environment. The design of the study must be self-validating, meaning it must include the proper controls to ensure that the observed effects are directly attributable to the test compound.
Causality in Experimental Design:
-
Vehicle Control: This group receives the same solvent used to deliver the drug. It establishes the baseline tumor growth rate and ensures the vehicle itself has no antitumor effect.
-
Positive Control (Standard-of-Care): This group receives a clinically approved drug for the cancer type being modeled. This benchmarks the efficacy of the novel compound against the current therapeutic standard. For a tubulin-targeting benzimidazole, a taxane like Paclitaxel is an excellent choice.[10]
-
Test Article Group(s): These groups receive the novel benzimidazole derivative, typically at multiple dose levels determined from prior Maximum Tolerated Dose (MTD) studies.[11]
The most common and standardized approach is the ectopic xenograft model, where tumor cells are injected subcutaneously into the flank of the mouse.[7] This method allows for easy, non-invasive monitoring of tumor volume over time.[9][12][13]
Logical Workflow for In Vivo Validation
The following diagram outlines the comprehensive workflow for a robust xenograft study, from initial preparation to final data analysis.
Caption: A generalized workflow for in vivo cancer xenograft studies.
II. Experimental Protocols: A Step-by-Step Guide
Adherence to detailed, reproducible protocols is paramount for scientific integrity.
Protocol 1: A549 Lung Cancer Xenograft Model
This protocol is designed to test a novel benzimidazole derivative (BD-X) against a standard-of-care agent.
-
Cell Culture: Human A549 lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are allowed to acclimate for at least one week before any procedures.
-
Tumor Cell Implantation: Harvest A549 cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: When tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2 .[13]
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally, daily.
-
Group 2 (Positive Control): Administer Paclitaxel (10 mg/kg) via intraperitoneal injection, twice weekly.
-
Group 3 (Test Compound): Administer BD-X (e.g., 50 mg/kg) orally, daily.
-
-
Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[13]
-
Endpoint Analysis: The study is typically concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize all animals, excise the tumors, and record their final weights. A portion of the tumor should be flash-frozen for molecular analysis, and another portion fixed in formalin for histology.
III. Data Presentation and Comparative Analysis
Quantitative data must be presented clearly to allow for objective comparison. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Table 1: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0.5% CMC, p.o., daily | 1850 ± 210 | - | -1.5 ± 0.8 |
| Paclitaxel | 10 mg/kg, i.p., 2x weekly | 450 ± 95 | 75.7% (p < 0.001) | -8.2 ± 1.5 |
| BD-X | 50 mg/kg, p.o., daily | 620 ± 115 | 66.5% (p < 0.001) | -2.1 ± 1.1 |
Data is representative and for illustrative purposes.
This table clearly demonstrates that the novel compound BD-X exhibits significant antitumor activity, comparable to the standard-of-care, with a more favorable toxicity profile as indicated by the minimal body weight loss.
IV. Mechanism of Action Validation: Pharmacodynamic Biomarkers
Efficacy data tells us if the drug works; pharmacodynamic (PD) biomarker analysis tells us how it works in the tumor.[8][14] Since many benzimidazoles target microtubules, a key PD assay is to assess mitotic arrest in the tumor tissue.
Proposed Signaling Pathway Disruption
Benzimidazole derivatives often function by binding to the colchicine site of β-tubulin, preventing its polymerization into microtubules. This disruption leads to a cascade of events culminating in apoptosis.
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Protocol 2: Immunohistochemistry (IHC) for Mitotic Arrest
This protocol validates that the drug is hitting its intended target in the tumor tissue.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections from the endpoint analysis.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue slides. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with a primary antibody against a marker of mitosis, such as Phospho-Histone H3 (Ser10) . This antibody specifically stains cells in the M-phase of the cell cycle.
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB chromogen substrate, which will produce a brown stain.
-
Counterstain & Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount the slides.
-
Quantification: Capture images using a microscope and quantify the percentage of Phospho-Histone H3 positive cells (the mitotic index) in multiple fields of view for each tumor.
Expected Outcome: Tumors from animals treated with the benzimidazole derivative (BD-X) and Paclitaxel should show a significantly higher mitotic index compared to tumors from the vehicle control group, providing direct evidence of drug-induced mitotic arrest.
V. Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validate the anticancer activity of novel this compound derivatives. By integrating a well-designed xenograft efficacy study with mechanistic pharmacodynamic biomarker analysis, researchers can generate a comprehensive data package.[8] This rigorous, self-validating system provides the trustworthy evidence needed to justify further development of promising compounds, bridging the critical gap between benchtop discovery and clinical application.
References
-
Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PubMed Central URL: [Link]
-
Title: Patient-derived xenograft experimental protocol Source: ResearchGate URL: [Link]
-
Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Anticancer candidate drug design of benzimidazole derivatives. Source: ResearchGate URL: [Link]
-
Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: MDPI URL: [Link]
-
Title: Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial Source: ScienceDirect URL: [Link]
-
Title: Pharmacodynamic Biomarkers of Standard Anti-microtubule Drugs as Assessed by Early Tumor Biopsy Source: ClinicalTrials.gov URL: [Link]
-
Title: Clinical Pharmacodynamic Biomarker Assays Source: National Cancer Institute URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: PubMed Central URL: [Link]
-
Title: Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article Source: Royal Society of Chemistry URL: [Link]
-
Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Axicabtagene ciloleucel vs standard of care in second-line large B-cell lymphoma: outcomes by metabolic tumor volume Source: ASH Publications URL: [Link]
-
Title: Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma Source: PubMed URL: [Link]
-
Title: Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy Source: PubMed Central URL: [Link]
-
Title: Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines Source: PubMed Central URL: [Link]
-
Title: The workflow of tubulin inhibitor discovery and the inhibitory activity... Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Benzimidazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with a broad spectrum of biological activities, including anticancer, anthelmintic, and antimicrobial effects[1]. However, the successful translation of potent in vitro activity to in vivo efficacy is not always a straightforward path. This guide provides an in-depth comparison of the in vitro and in vivo performance of benzimidazole-based compounds, supported by experimental data and protocols, to illuminate the critical factors governing this crucial correlation.
The In Vitro-In Vivo Correlation (IVIVC): A Critical Hurdle in Drug Development
The concept of in vitro-in vivo correlation (IVIVC) is a cornerstone of pharmaceutical development, aiming to establish a predictive relationship between a drug's properties in a laboratory setting and its behavior in a complex living organism[2][3]. A strong IVIVC can streamline the drug development process, reduce reliance on extensive animal testing, and provide a rationale for formulation optimization[4][5]. For benzimidazole derivatives, which often exhibit poor aqueous solubility, understanding the IVIVC is paramount to overcoming bioavailability challenges and achieving therapeutic success[6][7].
Discrepancies between in vitro activity and in vivo response are common and can arise from a multitude of factors, including a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), the complexity of the biological environment, and the limitations of the preclinical models used[8][9]. This guide will delve into these factors through specific examples of benzimidazole-based compounds.
Anticancer Benzimidazoles: A Case Study in IVIVC
The anticancer potential of benzimidazoles has been a significant area of research, with many derivatives demonstrating potent cytotoxicity against various cancer cell lines in vitro[5][10]. The primary mechanisms of their anticancer action often involve the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways[11][12].
In Vitro Efficacy: Targeting Cancer Cells in a Dish
The initial screening of novel anticancer compounds typically involves assessing their cytotoxic effects on cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability[13]. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound B6 | MCF-7 (Breast) | ~2 | Melanoma Mouse Model | 70.21% tumor growth inhibition at 50 mg/kg | [14] |
| Compound 35 | A549 (Lung) | 5.51 (vs. NAE) | A549 Xenograft | Significant tumor growth suppression | [15] |
| Compound 18 | A549 (Lung) | 0.63 | - | - | [5] |
| Compound 19 | A549 (Lung) | 5.4 | - | - | [5] |
| Albendazole | C. neoformans | Active | Mouse model of cryptococcosis | No significant activity | [16][17] |
Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
As shown in Table 1, compounds like B6 and 35 exhibit promising in vitro activity which translates to significant in vivo tumor growth inhibition[14][15]. This suggests a favorable pharmacokinetic profile and target engagement in the more complex in vivo environment.
The Challenge of In Vivo Translation: The Case of Albendazole
A stark example of the disconnect between in vitro and in vivo activity is seen with the anthelmintic drug albendazole. While it demonstrates in vitro antifungal activity against Cryptococcus neoformans, it fails to show efficacy in a mouse model of cryptococcosis[16][17]. This discrepancy is attributed to its rapid and extensive first-pass metabolism in the liver, where it is converted to its inactive sulfoxide metabolite[6][16][17]. This highlights a critical principle: a compound must not only be potent against its target but also be able to reach that target in a sufficient concentration and for an adequate duration to exert its therapeutic effect in vivo.
Experimental Protocols: A Foundation for Reliable Data
The integrity of any IVIVC study rests on the robustness and reproducibility of the experimental methods employed. Here, we provide standardized protocols for a common in vitro cytotoxicity assay and an in vivo tumor xenograft model.
In Vitro Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the IC50 of a benzimidazole compound against an adherent cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Benzimidazole compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[18].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing the Path to Efficacy: An IVIVC Workflow
The process of establishing a meaningful correlation between in vitro and in vivo data is a multi-step endeavor. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation.
In Vivo Protocol: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo anticancer efficacy of a benzimidazole compound[19][20].
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to improve tumor take rate)
-
Benzimidazole compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 1-10 million cells per 100 µL). The cell suspension can be mixed with Matrigel on ice immediately before injection.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse[20].
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups[21].
-
Compound Administration: Administer the benzimidazole compound to the treatment group according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle used for the compound formulation.
-
Efficacy Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group. Statistical analysis should be performed to determine the significance of the observed effects.
Mechanisms of Action and Signaling Pathways
The efficacy of a benzimidazole compound is intrinsically linked to its mechanism of action. Many anticancer benzimidazoles function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis[14]. Others have been shown to target specific signaling pathways crucial for cancer cell survival and proliferation, such as the EGFR and HER2 pathways[22].
Visualizing the Molecular Target: Benzimidazole Action on EGFR Signaling
The following diagram illustrates how a benzimidazole derivative might inhibit the EGFR signaling pathway, a common target in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Conclusion and Future Perspectives
The correlation of in vitro and in vivo activity for benzimidazole-based compounds is a multifaceted challenge that requires a comprehensive understanding of a compound's chemical properties, biological targets, and pharmacokinetic behavior. While potent in vitro activity is a prerequisite for a promising drug candidate, it is by no means a guarantee of in vivo success.
Key takeaways for researchers in this field include:
-
Prioritize Physicochemical Properties: Early assessment and optimization of properties like solubility and metabolic stability are crucial for improving bioavailability and the chances of successful in vivo translation.
-
Employ Relevant Models: The choice of both in vitro and in vivo models should be carefully considered to ensure they are relevant to the disease and the compound being tested.
-
Integrate Pharmacokinetics Early: Understanding the ADME profile of a compound is essential for interpreting in vivo efficacy data and for designing effective dosing regimens.
-
Embrace a Multi-faceted Approach: Combining in vitro assays, in vivo studies, and in silico modeling can provide a more holistic view of a compound's potential and help to de-risk drug development programs.
As our understanding of the complexities of biology and drug action continues to grow, so too will our ability to predict the in vivo performance of novel compounds. For the versatile and promising class of benzimidazole derivatives, bridging the gap between the petri dish and the patient remains a critical and exciting frontier in the quest for new and effective medicines.
References
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
-
D'Souza, S., & D'Souza, A. (2018). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central (PMC). Retrieved from [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. PubMed. Retrieved from [Link]
-
Greenwood, D. (1989). Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. PubMed. Retrieved from [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PubMed Central. Retrieved from [Link]
-
Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. Retrieved from [Link]
-
Pharmacokinetic of benzimidazole derivatives. (n.d.). Retrieved from [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (n.d.). Retrieved from [Link]
-
Discrepancy between in vitro and in vivo antifungal activity of albendazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced In Vitro Models: Opportunities and Challenges for US Drug Development. (n.d.). L.E.K. Consulting. Retrieved from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Discrepancy between in vitro and in vivo antifungal activity of albendazole. (n.d.). Retrieved from [Link]
-
Pharmacokinetics of Anthelmintics in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
-
Activity of the Anthelmintic Benzimidazoles against Giardia lamblia In Vitro. (n.d.). ResearchGate. Retrieved from [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development. (n.d.). ResearchGate. Retrieved from [Link]
-
IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. (2018). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Discrepancy between in vitro and in vivo antifungal activity of albendazole. (1997). PubMed. Retrieved from [Link]
-
Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol. Retrieved from [Link]
-
“Review on IVIVC (In Vitro In Vivo Correlation)”. (2023). IJNRD. Retrieved from [Link]
-
A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
In vitro to in vivo pharmacokinetic translation guidance. (2022). bioRxiv. Retrieved from [Link]
-
Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo. (2021). PubMed. Retrieved from [Link]
-
In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (n.d.). Retrieved from [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. premier-research.com [premier-research.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Discrepancy between in vitro and in vivo antifungal activity of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. yeasenbio.com [yeasenbio.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthetic efficiency of one-pot versus multi-step synthesis of benzimidazoles"
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Consequently, the efficient and sustainable synthesis of this heterocyclic motif is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of one-pot versus traditional multi-step synthetic strategies for benzimidazole derivatives, supported by experimental data, to empower chemists with the knowledge to select the optimal method for their research endeavors.
The Strategic Importance of Synthetic Efficiency
In the realm of pharmaceutical development, synthetic efficiency is not merely a measure of chemical yield. It encompasses a holistic view of a reaction's practicality, sustainability, and economic viability. Key metrics that will be referenced throughout this guide include:
-
Yield: The amount of desired product obtained.
-
Reaction Time: The duration of the chemical transformation.
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[1]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[1]
-
Process Mass Intensity (PMI): The total mass of materials used (solvents, reagents, process water) to produce a defined mass of the product.
-
Simplicity and Scalability: The ease of performing the reaction and its suitability for large-scale production.
One-pot syntheses, which involve the formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, are increasingly favored for their potential to excel in these efficiency metrics.[2][3][4][5][6][7][8][9][10] In contrast, traditional multi-step syntheses, while foundational, often involve harsher conditions, lengthy procedures, and the generation of significant waste.[11][12][13]
The Classical Approach: Multi-Step Synthesis of Benzimidazoles
The Phillips-Ladenburg condensation, a cornerstone of benzimidazole synthesis, exemplifies the traditional multi-step approach.[12][13] This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under harsh acidic conditions and high temperatures.[11][12][13]
While effective and still in use, this method presents several drawbacks from an efficiency standpoint:
-
Harsh Reaction Conditions: Often requiring strong acids and high temperatures, which can lead to side reactions and limit the functional group tolerance of the substrates.[11]
-
Long Reaction Times: The reactions can take several hours to days to reach completion.[11]
-
Work-up and Purification Challenges: The use of strong acids necessitates a neutralization step, and the potential for side products often requires extensive purification, such as column chromatography.
-
Poor Atom Economy and High E-Factor: The use of stoichiometric amounts of acid and the generation of water as a byproduct contribute to a lower atom economy and a higher E-factor.
Representative Multi-Step Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
A typical multi-step synthesis of a 2-substituted benzimidazole via the Phillips-Ladenburg condensation is outlined below. This process, while presented as a single procedure, involves multiple distinct chemical transformations (acylation followed by cyclization and dehydration) that are characteristic of a multi-step synthesis.
Step 1: Reaction Setup A mixture of o-phenylenediamine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., 4N HCl) is prepared in a round-bottom flask.[12][14]
Step 2: Thermal Cyclization The reaction mixture is heated to reflux for an extended period (typically 3-4 hours or more).[14]
Step 3: Neutralization and Isolation After cooling, the reaction mixture is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.[14]
Step 4: Purification The crude solid is collected by filtration, washed, and then purified by recrystallization or column chromatography to yield the pure 2-substituted benzimidazole.[14]
The Modern Approach: One-Pot Synthesis of Benzimidazoles
In contrast to the classical methods, modern one-pot syntheses of benzimidazoles offer significant advantages in terms of efficiency and sustainability. These methods often employ catalysts to facilitate the reaction under milder conditions and can be performed with a variety of starting materials, including aldehydes, which are often more readily available than carboxylic acids.[2][3][4][5][6][7][8][10][15][16]
Key advantages of one-pot benzimidazole synthesis include:
-
Mild Reaction Conditions: Many one-pot methods proceed at room temperature or with gentle heating, preserving sensitive functional groups.[2][8]
-
Short Reaction Times: Reaction times are often dramatically reduced, from hours to minutes in some cases, particularly with the use of microwave irradiation.[4][9][17][18][19][20]
-
High Yields: One-pot syntheses frequently deliver excellent yields of the desired benzimidazole derivatives.[2][3][4][5][8]
-
Improved Atom Economy and Lower E-Factor: By minimizing the use of stoichiometric reagents and solvents, one-pot methods align more closely with the principles of green chemistry.[6][15]
-
Simplified Procedures: The elimination of intermediate isolation and purification steps simplifies the overall workflow, saving time and resources.[2][8]
Representative One-Pot Protocol: Catalyst-Mediated Synthesis from an Aldehyde
The following is a representative experimental protocol for a one-pot synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde, a common and efficient approach.
Step 1: Reaction Setup In a single reaction vessel, o-phenylenediamine (1.0 eq), an aldehyde (1.0 eq), and a catalytic amount of a suitable catalyst (e.g., oxalic acid, lemon juice, or a metal-based catalyst) are combined in a green solvent like ethanol.[2][3][5]
Step 2: Reaction The reaction mixture is stirred at room temperature or gently heated for a specified period (often 1-2 hours).[2][5] Progress can be monitored by thin-layer chromatography (TLC).
Step 3: Product Isolation Upon completion, the product is often isolated by simple filtration or by pouring the reaction mixture into water to precipitate the solid benzimidazole.[5]
Step 4: Purification (if necessary) In many cases, the isolated product is of high purity. If required, a simple recrystallization can be performed.
Quantitative Comparison: One-Pot vs. Multi-Step Synthesis
The following table provides a summary of the key performance indicators for representative one-pot and multi-step benzimidazole syntheses, based on data reported in the literature.
| Parameter | Multi-Step Synthesis (Phillips-Ladenburg) | One-Pot Synthesis (Catalytic) |
| Typical Yield | 60-85%[11] | 85-99%[2][4][11] |
| Reaction Time | 2-24 hours[11] | 15 minutes - 2 hours[2][4] |
| Reaction Temperature | High (often >100°C)[11] | Room temperature to moderate heat (e.g., 80°C)[2][5] |
| Catalyst | Stoichiometric acid (e.g., HCl)[12] | Catalytic (e.g., oxalic acid, ZnFe2O4)[2][4] |
| Solvent | Aqueous acid[12] | "Green" solvents (e.g., ethanol) or solvent-free[2][21] |
| Work-up | Neutralization, extraction | Simple filtration[5] |
| Purification | Often requires column chromatography | Often simple recrystallization |
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz, illustrate the contrasting workflows of multi-step and one-pot benzimidazole syntheses.
Caption: Workflow for a typical multi-step benzimidazole synthesis.
Caption: Streamlined workflow for a one-pot benzimidazole synthesis.
Causality Behind Experimental Choices
The choice between a one-pot and a multi-step synthesis is dictated by the desired balance of efficiency, scalability, and substrate scope.
-
Choice of Electrophile: The use of aldehydes in many one-pot syntheses is a deliberate choice due to their generally higher reactivity compared to carboxylic acids, allowing for milder reaction conditions.
-
Role of the Catalyst: In one-pot reactions, the catalyst is crucial for activating the substrates and facilitating the cyclization and dehydration steps under mild conditions, thereby avoiding the need for harsh acids and high temperatures.[15]
-
Solvent Selection: The move towards greener solvents like ethanol or even solvent-free conditions in one-pot syntheses is a conscious effort to reduce the environmental impact of the process.[2][21]
-
Microwave Irradiation: The application of microwave heating in some one-pot syntheses is a strategic choice to accelerate the reaction rate significantly, often reducing reaction times from hours to minutes.[17][18][19][20]
Conclusion and Future Outlook
The evidence overwhelmingly supports the superior synthetic efficiency of one-pot methods for the synthesis of benzimidazoles compared to traditional multi-step approaches. The advantages of higher yields, shorter reaction times, milder conditions, and greater sustainability make one-pot syntheses the preferred choice for modern drug discovery and development.
As the field continues to evolve, we can expect to see the development of even more efficient and environmentally benign one-pot methodologies. The exploration of novel catalysts, including biocatalysts and reusable nanocatalysts, will likely play a key role in further enhancing the efficiency and sustainability of benzimidazole synthesis.[4][6][15][22] For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the rapid and responsible advancement of new therapeutic agents.
References
- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid.
- one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient c
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - MDPI. [Link]
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE C
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan Journal of Chemistry. [Link]
-
Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
-
Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed. [Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - Organic Chemistry Portal. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry. [Link]
-
(PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - ResearchGate. [Link]
-
A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. [Link]
-
One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction | ACS Combinatorial Science. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. [Link]
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC - PubMed Central. [Link]
-
One pot synthesis of substituted benzimidazole derivatives and their charcterization. [Link]
-
Synthesis of 2-substituted benzimidazoles a. a - ResearchGate. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. [Link]
-
One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E - The Royal Society of Chemistry. [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity - Journal of Drug Delivery and Therapeutics. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. [Link]
-
Atom economy / E factor | - ChemBAM. [Link]
-
Atom Economy Principles → Term - Pollution → Sustainability Directory. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. [Link]
-
Green Chemistry Principle #2: Atom Economy. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 3. (PDF) ONE-POT SYNTHESIS OF BENZIMIDAZOLES THE PRESENCE OF LEMON JUICE AS A NEW AND EFFICIENT CATALYST [academia.edu]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate. As a trusted partner in your research, we are committed to providing guidance that ensures the safety of laboratory personnel and the protection of our environment. This protocol is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established safety principles and regulatory standards.
Core Principle: Hazard-Informed Waste Management
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a conservative hazard assessment can be conducted by analyzing its structural components: the benzimidazole core and the methyl benzoate group.
Benzimidazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities.[1] This biological activity necessitates that they be handled as potentially hazardous substances. Similarly, data for analogous compounds like methyl benzoate and other benzimidazoles suggest potential hazards.[2][3][4]
Therefore, all waste containing this compound must be treated as hazardous chemical waste . Disposal into sanitary sewers or regular trash is strictly prohibited.[5][6]
Anticipated Hazard Profile
Based on data from structurally related compounds, a precautionary hazard profile is summarized below. This information should guide all handling and disposal decisions.
| Hazard Classification | Category | GHS Code | Precautionary Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | Methyl Benzoate, 2-Vinyl-1H-benzimidazole[2][3][4] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation | 2-Vinyl-1H-benzimidazole[2] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation | 2-Vinyl-1H-benzimidazole[2] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This minimizes the risk of inhaling aerosolized particles.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]
-
Eye Protection : Use safety goggles or a face shield to protect against splashes.
-
Lab Coat : A lab coat must be worn to protect street clothes and prevent skin exposure.
-
Step-by-Step Disposal Protocol
The following protocol ensures that waste is segregated, contained, and managed in compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[10][11]
-
Designate a Waste Stream : Establish a dedicated hazardous waste container specifically for this compound and any materials contaminated with it.
-
Collect Solid Waste : This stream includes:
-
Expired or unused solid this compound.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.
-
Absorbent materials used to clean up spills.
-
It is best practice to store this dry chemical waste in its original container if possible, which should then be placed inside a larger, labeled waste container.[8]
-
-
Collect Liquid Waste : If the compound is used in solution, collect all rinsates and waste solutions in a separate, dedicated liquid waste container.
-
Separation is Key : Keep solid and liquid waste streams separate to simplify the disposal process for your institution's Environmental Health and Safety (EHS) office.[10]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and ensuring safety.
-
Material Compatibility : Use containers made of materials compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[10][12] Avoid using metal containers for any waste stream unless specifically approved.[8]
-
Container Condition : The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[2][12]
-
Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste.[5][11] This prevents the release of vapors and protects against spills.
-
Headspace : Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and ensures that waste is handled correctly by all personnel.
-
Attach a Hazardous Waste Tag : As soon as you designate a container for waste, affix your institution's hazardous waste tag or label.
-
Complete All Fields : Clearly write the full chemical name: "this compound". List all constituents and their approximate percentages, including solvents.[11]
-
Indicate Hazards : Check the appropriate hazard boxes on the label (e.g., "Toxic").
Step 4: Decontamination of Empty Containers
The original product container must be decontaminated before it can be disposed of as regular trash.
-
Triple Rinse : Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[2]
-
Collect Rinsate : The first rinsate must be collected as hazardous waste and added to your designated liquid waste container for this compound.[2] Subsequent rinsates may also need to be collected, depending on your institution's specific policies.
-
Deface and Dispose : Once the container is triple-rinsed, deface or remove the original label to prevent reuse.[2][12] It can then be disposed of according to your institution's guidelines for decontaminated labware.
Storage and Final Disposal
All hazardous waste must be stored in a designated, controlled area while awaiting pickup.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[5][11] This area should be near the point of generation and under the control of laboratory personnel.[13]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10]
-
Arrange for Pickup : Contact your institution's EHS department or equivalent office to schedule a pickup for your hazardous waste.[2][12] Do not attempt to transport the waste yourself. EHS will ensure the waste is transported to a licensed waste disposal facility in accordance with all regulations.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Sources
- 1. eprajournals.com [eprajournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
Essential Protective Measures for Handling Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Methyl 3-(1H-benzo[d]imidazol-2-yl)benzoate, a compound of interest for its potential applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound. The following recommendations are grounded in established safety principles for handling heterocyclic aromatic compounds and benzoates, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel substance.
Hazard Assessment: A Proactive Stance on Safety
Given the structure of this compound, which incorporates a benzimidazole core and a methyl benzoate moiety, a thorough risk assessment is the first line of defense. Benzimidazole derivatives, while diverse in their biological activity, should be handled with care due to their potential for skin and eye irritation.[1] Similarly, methyl benzoate is classified as harmful if swallowed and is a combustible liquid.[2][3][4][5][6] Therefore, a cautious approach that accounts for potential dermal, ocular, and inhalation hazards is paramount.
Key Assumed Hazards:
-
Skin and Eye Irritation: Potential to cause irritation upon contact.[1][5]
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.
-
Combustibility: As with many organic compounds, it may be combustible.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE should be based on the specific laboratory operations being performed.
Eye and Face Protection: Shielding Against the Unseen
Chemical splash goggles are the minimum requirement for eye protection when handling this compound in either solid or solution form.[7] For procedures with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in conjunction with goggles to provide a full barrier for the face and neck.[7]
Skin and Body Protection: A Comprehensive Defense
Lab Coats: A flame-resistant lab coat is mandatory to protect against accidental spills and splashes.[7] The lab coat should be fully buttoned to provide maximum coverage.
Gloves: The choice of gloves is critical for preventing skin contact. Nitrile gloves are a suitable initial choice for handling solid materials and for protection against incidental splashes of common laboratory solvents. For prolonged handling or when working with solutions, butyl rubber gloves may offer superior protection against aromatic compounds and esters.[8] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect the feet from spills and falling objects.[7]
Respiratory Protection: Guarding Against Inhalation
When handling the powdered form of this compound, especially during weighing or transfer operations that may generate dust, respiratory protection is essential. A NIOSH-approved N95 or FFP2 respirator is recommended to minimize the inhalation of airborne particulates.[9] For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[10] All respiratory protection should be used in accordance with a comprehensive respiratory protection program that includes fit testing and training.[11]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face | Chemical splash goggles; Face shield for high-splash risk tasks. | Protects against splashes and airborne particles.[7] |
| Skin/Body | Flame-resistant lab coat; Closed-toe shoes. | Prevents skin contact with chemicals and protects from physical hazards.[7] |
| Hand | Nitrile gloves (for solids and incidental contact); Butyl rubber gloves (for prolonged solution handling). | Provides a barrier against dermal absorption of the chemical.[8] |
| Respiratory | N95/FFP2 respirator (for powders); PAPR (for high aerosolization risk). | Prevents inhalation of potentially harmful airborne particles.[9][10] |
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A well-defined operational and disposal plan is critical for minimizing exposure and environmental impact.
Engineering Controls: The First Line of Defense
Whenever possible, handle this compound within a certified chemical fume hood.[12] This is particularly important when handling the powdered form to contain any dust generated. A properly functioning fume hood is the most effective way to control exposure to airborne contaminants.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that the designated work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, and then gloves. If respiratory protection is needed, it should be donned before entering the handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the powdered compound on a disposable weighing paper or in a tared container within the fume hood to minimize contamination of the balance. Use anti-static guns if the powder is prone to static.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling is complete, decontaminate the work surface.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.
Spill Management: Preparedness is Key
In the event of a spill, it is crucial to have a clear and practiced response plan.
For a small powder spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads.
-
Carefully wet the absorbent material with a suitable solvent (e.g., water or ethanol) to prevent the powder from becoming airborne.
-
Use a scoop or other tools to collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then wipe it down with a clean, wet cloth.
For a liquid spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
Collect the saturated absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a detergent solution.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including disposable PPE, weighing papers, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]
Waste Segregation and Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1]
-
The waste container label should include the full chemical name and any relevant hazard warnings.
Decontamination of Empty Containers:
-
Empty containers that held the compound must be decontaminated before disposal as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]
-
The first rinsate should be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[1]
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Logical Frameworks for Safety
To ensure a consistent and reliable safety protocol, the following diagrams illustrate the key decision-making processes and workflows.
Caption: PPE selection workflow based on the specific handling task.
Caption: Step-by-step waste disposal workflow.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to established operational and disposal protocols, and being prepared for unforeseen events, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety framework.
References
-
Durham Technical Community College. (2014, December 29). Safety Data Sheet: Methylbenzoate. Retrieved from [Link]
-
CPAchem. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Process Industry Forum. (2025, December 2). Managing Fine Powder Dust in Chemical Production Lines. Retrieved from [Link]
-
Parcil Safety. (2025, April 11). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
Arbin Safety Products. (n.d.). Respirator for powder coating. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). METHYL BENZOATE - (For Synthesis) MSDS. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
University of Tennessee, Knoxville Biosafety Program. (n.d.). Cleaning Up Biohazardous Spills. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. nj.gov [nj.gov]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. parcilsafety.com [parcilsafety.com]
- 12. dustarrest.com [dustarrest.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
